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  • Product: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile
  • CAS: 1023451-34-4

Core Science & Biosynthesis

Foundational

chemical structure of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

This guide details the chemical structure, synthesis, and application of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile , a bifunctional heterocyclic scaffold critical in modern drug discovery. Executive Summary 1-(2-aminoe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and application of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile , a bifunctional heterocyclic scaffold critical in modern drug discovery.

Executive Summary

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (PubChem CID: 54594131) is a versatile "linker-warhead" intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Its structure features a pyrazole core (aromatic stability, H-bond acceptor), a C4-nitrile (electrophilic handle for heterocycle formation or hydrolysis), and an N1-ethylamino tether (nucleophilic handle for scaffold attachment).

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic routes, and handling protocols for research applications.

Chemical Profile & Structural Analysis[1][2][3][4]

Physicochemical Data
PropertyValueNote
IUPAC Name 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile
Molecular Formula C₆H₈N₄
Molecular Weight 136.15 g/mol Fragment-like quality
Exact Mass 136.075
Topological PSA 64.8 ŲGood membrane permeability
LogP (Predicted) -0.6 to -0.1High water solubility
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH
pKa (Pyrazole) ~2.5 (conjugate acid)Very weak base
Pharmacophore Analysis

The molecule acts as a bifunctional ligand. The N1-ethylamino tail provides a flexible tether, allowing the pyrazole headgroup to orient into deep binding pockets (e.g., the ATP-binding site of kinases). The C4-nitrile is electron-withdrawing, reducing the electron density of the pyrazole ring and increasing the acidity of the C3/C5 protons, which can participate in weak hydrogen bonding (C-H···O interactions).

Synthetic Pathways[5]

Two primary routes exist for the synthesis of this scaffold. Route A (De Novo Cyclization) is preferred for industrial scalability and regiochemical purity. Route B (Convergent Alkylation) is useful for late-stage diversification but suffers from regioselectivity issues (N1 vs. N2 alkylation).

Route A: Cyclization (Regioselective)

This method constructs the pyrazole ring already attached to the ethylamine chain, preventing regioisomer formation.

  • Precursor: 2-Hydroxyethylhydrazine (or 2-aminoethylhydrazine).

  • Electrophile: Ethoxymethylene malononitrile.

  • Mechanism: Michael addition followed by cyclocondensation.

Experimental Protocol (Route A)
  • Reagents: Ethoxymethylene malononitrile (1.0 eq), 2-Hydroxyethylhydrazine (1.0 eq), Ethanol (Solvent).

  • Step 1 (Cyclization): Dissolve ethoxymethylene malononitrile in EtOH at 0°C. Dropwise add 2-hydroxyethylhydrazine. Stir at room temperature for 1h, then reflux for 3h.

  • Intermediate: This yields 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile .

  • Step 2 (Functional Group Interconversion): Convert the alcohol to an amine via a Mesylate intermediate followed by Gabriel Synthesis (Potassium Phthalimide) or Azidation/Reduction (NaN₃ / H₂-Pd/C).

    • Note: Direct use of 2-aminoethylhydrazine is possible but often leads to polymerization due to the competing nucleophilicity of the primary amine.

Route B: Alkylation (Convergent)

Direct alkylation of 4-cyanopyrazole. This route requires careful control of conditions to favor N1 alkylation over N2.

  • Starting Material: 4-Cyanopyrazole (CAS: 31108-57-3).[1]

  • Alkylating Agent: N-(2-bromoethyl)phthalimide (CAS: 574-98-1).

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
Experimental Protocol (Route B)
  • Alkylation: Suspend 4-cyanopyrazole (1.0 eq) and

    
     (1.5 eq) in anhydrous DMF. Add N-(2-bromoethyl)phthalimide (1.1 eq). Heat to 60°C for 12h.
    
  • Workup: Pour into water, filter the precipitate. Isolate the N1-alkylated phthalimide intermediate .

    • Regiocontrol: The steric bulk of the phthalimide group and thermodynamic control favor the N1 position (less sterically hindered than N2 if C3/C5 are substituted, though for 4-cyano, N1/N2 are electronically similar; separation may be required).

  • Deprotection: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq). Reflux for 2h (Ing-Manske procedure).

  • Purification: Cool, filter off phthalhydrazide byproduct. Concentrate filtrate.[2] Acidify with HCl to form the hydrochloride salt, or purify via ion-exchange chromatography.

Reaction Logic & Visualization

The following diagram illustrates the Route B (Alkylation) pathway, highlighting the critical deprotection step.

SynthesisPathway cluster_conditions Key Mechanistic Step Start 4-Cyanopyrazole (Nucleophile) Inter Intermediate: N-Protected Pyrazole Start->Inter Cs2CO3, DMF 60°C, SN2 Reagent N-(2-bromoethyl)phthalimide (Electrophile) Reagent->Inter Product TARGET: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile Inter->Product EtOH, Reflux - Phthalhydrazide Deprot Hydrazine Hydrate (Ing-Manske) Deprot->Product

Caption: Convergent synthesis via N-alkylation of 4-cyanopyrazole followed by hydrazinolysis.

Handling, Safety & Stability

Stability Profile
  • Thermal: Stable up to ~150°C. The nitrile group is robust but can hydrolyze to the amide under strong acidic/basic conditions at high heat.

  • Chemical: The primary amine is sensitive to oxidation and carbamate formation (

    
     absorption) upon prolonged air exposure. Store under inert atmosphere (Argon/Nitrogen).
    
Safety Protocols
  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the primary amine.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Use a fume hood to avoid inhalation of amine vapors.

  • Storage: Keep in a tightly sealed container at 2-8°C (refrigerated). Hygroscopic—store with desiccant.

References

  • PubChem. (2025).[1] Compound Summary: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CID 54594131).[3] National Library of Medicine. [Link]

  • F.A.S.T. Labs. (2015).[4] Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Advances in Chemical Engineering and Science. [Link]

  • Google Patents. (2010).

Sources

Exploratory

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile PubChem CID and properties

Executive Summary 1-(2-Aminoethyl)-1H-pyrazole-4-carbonitrile (PubChem CID: 54594131 ) is a bifunctional heterocyclic building block critical in modern medicinal chemistry. Characterized by a pyrazole core functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Aminoethyl)-1H-pyrazole-4-carbonitrile (PubChem CID: 54594131 ) is a bifunctional heterocyclic building block critical in modern medicinal chemistry. Characterized by a pyrazole core functionalized with a nitrile group at the C4 position and a primary ethylamine chain at N1, this compound serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD). Its structural distinctiveness lies in the orthogonal reactivity of its two functional handles: a nucleophilic primary amine and an electrophilic (or reducible) nitrile. This monograph details its physicochemical profile, synthetic methodology, and utility in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators).

Part 1: Identity & Physicochemical Profile

This compound is frequently supplied as a hydrochloride salt to ensure stability and handling ease. The free base is typically a viscous oil or low-melting solid, while the salt forms are crystalline solids.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(2-aminoethyl)pyrazole-4-carbonitrile
Common Name 4-Cyano-1-(2-aminoethyl)pyrazole
PubChem CID
CAS Number 2243503-55-9 (HCl salt); Free base often unassigned or generic
Molecular Formula C₆H₈N₄ (Free base)
Molecular Weight 136.15 g/mol (Free base); 172.62 g/mol (HCl salt)
SMILES C1=C(C=NN1CCN)C#N
InChIKey AXUGJWJOACLTEH-UHFFFAOYSA-N
Physicochemical Properties (Computed)

The compound's low molecular weight and balanced polarity make it an ideal "Rule of 3" compliant fragment.

PropertyValueContext
XLogP3 -1.1Highly hydrophilic; ideal for aqueous solubility.
TPSA ~62 Ų23.8 (Nitrile) + 12.0 (Pyrazole N) + 26.0 (Amine).
H-Bond Donors 1Primary amine (-NH₂).
H-Bond Acceptors 3Nitrile N, Pyrazole N, Amine N.
pKa (Amine) ~8.5 - 9.5Typical for primary alkyl amines; protonated at physiological pH.
pKa (Pyrazole) < 2.0The pyrazole nitrogen is weakly basic due to electron withdrawal by the nitrile.

Part 2: Synthetic Routes & Methodology

The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile relies on the regioselective


-alkylation of 4-cyanopyrazole. Direct alkylation with 2-bromoethylamine is often avoided due to polymerization risks; instead, protected linkers are employed.
Standard Synthetic Protocol (Boc-Protection Route)

This route is preferred for its operational simplicity and high yield.

Reagents:

  • Starting Material: 1H-Pyrazole-4-carbonitrile (CAS 31108-57-3).

  • Alkylating Agent: tert-Butyl (2-bromoethyl)carbamate (Boc-aminoethyl bromide).

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Deprotection: Trifluoroacetic acid (

    
    ) or HCl in Dioxane.
    

Step-by-Step Methodology:

  • Activation: Dissolve 1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous MeCN. Add

    
     (2.0 eq) and stir at RT for 30 min to deprotonate the pyrazole NH.
    
  • Alkylation: Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) dropwise. Heat the mixture to 60°C for 4-12 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the pyrazole.

    • Note: Regioselectivity is generally high for N1 due to steric and electronic factors, but N2 alkylation is possible.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify the intermediate (Boc-protected) via silica gel flash chromatography.

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10-20% v/v). Stir at RT for 1-2 hours.

  • Isolation: Concentrate in vacuo. For the HCl salt, use 4M HCl in dioxane instead of TFA, resulting in direct precipitation of the product.

Synthetic Workflow Diagram

Synthesis Fig 1. Two-step synthesis via Boc-protected linker strategy. SM 1H-Pyrazole-4-carbonitrile (CAS 31108-57-3) Inter Intermediate: 1-(2-(Boc-amino)ethyl)-4-cyanopyrazole SM->Inter Cs2CO3, MeCN, 60°C (N-Alkylation) Reagent N-Boc-2-bromoethylamine Reagent->Inter Prod Product: 1-(2-Aminoethyl)-1H-pyrazole-4-carbonitrile Inter->Prod TFA/DCM or HCl/Dioxane (Deprotection)

Part 3: Reactivity & Functionalization

The utility of this compound in drug discovery stems from its ability to act as a "linker-scaffold."

The Amine Handle (Nucleophilic)

The primary amine is the primary vector for elaboration.

  • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to attach pharmacophores.

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.

The Nitrile Handle (Electrophilic/Reducible)

The C4-nitrile is electronically coupled to the pyrazole ring.

  • Hydrolysis: Converts to the primary amide (partial) or carboxylic acid (full) under acidic/basic conditions.

  • Cyclization: Reacts with azides to form tetrazoles (bioisostere for carboxylic acid).

  • Reduction: Can be reduced to the aminomethyl group (

    
    ), creating a diamine scaffold.
    
Reactivity Map

Reactivity Fig 2. Orthogonal reactivity profile of the amine and nitrile handles. Core 1-(2-Aminoethyl)-1H-pyrazole-4-carbonitrile Amide Amide (Linker to Pharmacophore) Core->Amide R-COOH, HATU SecAmine Secondary Amine (Reductive Amination) Core->SecAmine R-CHO, NaBH(OAc)3 Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole NaN3, ZnBr2 Amidine Amidine (Pinner Reaction) Core->Amidine HCl, MeOH then NH3

Part 4: Applications in Drug Discovery[5]

Kinase Inhibition (JAK/STAT)

The pyrazole-4-carbonitrile motif is a privileged scaffold in kinase inhibitors. For example, Baricitinib (a JAK1/JAK2 inhibitor) utilizes a similar pyrazole-nitrile core. The 1-(2-aminoethyl) tail provides a flexible linker to reach solvent-exposed regions of the kinase ATP-binding pocket, allowing for the attachment of solubilizing groups or specific interacting motifs.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~136 Da, this molecule is an excellent fragment.

  • Ligand Efficiency (LE): High potential LE due to small size.

  • Vectors: The nitrile can accept H-bonds from the hinge region of kinases, while the amine allows for rapid library expansion ("fragment growing").

Part 5: Safety & Handling

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Corrosion H315Causes skin irritation.[1][2]
Eye Damage H318Causes serious eye damage.[2]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store the HCl salt at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption. The free base is prone to oxidation and should be used immediately or stored frozen.

References

  • PubChem. 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CID 54594131).[3] National Library of Medicine. [Link]

Sources

Foundational

Technical Hazard Assessment: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

This guide serves as a Pre-Experimental Hazard Assessment & Handling Protocol for the research chemical 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile .[1] As this compound is a specialized building block with limited speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Pre-Experimental Hazard Assessment & Handling Protocol for the research chemical 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile .[1]

As this compound is a specialized building block with limited specific toxicological literature, the data below is derived from Structure-Activity Relationship (SAR) analysis of its functional groups (primary aliphatic amine, pyrazole core, and nitrile) and analogous structures (e.g., 1-(2-aminoethyl)pyrazole).

[1]

Chemical Identity & Physiochemical Profile

Compound Name: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile Synonyms: 4-Cyano-1-(2-aminoethyl)pyrazole; 1-(2-Aminoethyl)-4-cyanopyrazole CAS Number: Not widely assigned (Treat as Novel Research Chemical) Molecular Formula: C₆H₈N₄ Molecular Weight: 136.16 g/mol [1]

Estimated Physiochemical Properties
PropertyValue (Estimated/Derived)Rationale
Physical State Viscous Liquid or Low-Melting SolidAnalog 1-(2-aminoethyl)pyrazole is liquid; nitrile group increases MP via dipole interactions.[1][2]
Boiling Point ~280–300°C (dec.)[1]High polarity suggests high BP; likely decomposes before boiling at atm pressure.[1]
Solubility Soluble in DMSO, MeOH, DCM; Moderate in WaterPrimary amine and nitrile confer polarity; pyrazole is amphiphilic.[1]
pKa (Amine) ~9.5 – 10.5Typical for primary aliphatic amines (–CH₂CH₂NH₂).[1]
pKa (Pyrazole) ~2.5 (Conjugate acid)Pyrazole N2 is weakly basic; Nitrile at C4 is electron-withdrawing, lowering basicity further.[1]
Hazard Identification & Toxicology (The "Why")

Signal Word: DANGER

This compound poses a dual-threat profile: Corrosivity from the primary amine and Acute Toxicity from the nitrile moiety.[1]

Core Hazards (GHS Classification Derived)
  • Acute Toxicity (Oral/Dermal/Inhal): Category 4 (H302+H312+H332).[1]

    • Mechanism:[1] Nitriles can metabolize to release cyanide ions (CN⁻), inhibiting cytochrome c oxidase.[1][3] While aromatic nitriles are generally more stable, the aliphatic amine tail aids absorption.

  • Skin Corrosion/Irritation: Category 1B (H314).[1]

    • Mechanism:[1] The primary aliphatic amine (–NH₂) is highly basic and nucleophilic, capable of saponifying skin lipids and causing chemical burns.[1]

  • Serious Eye Damage: Category 1 (H318).[1]

    • Mechanism:[1] Irreversible corneal damage due to high pH and nucleophilic attack on proteins.[1]

  • Sensitization: Potential Skin Sensitizer (H317).[1]

    • Mechanism:[1] Reactive amines can haptenize proteins, triggering immune responses.[1]

Emergency Response Protocols

Critical Decision Matrix:

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN/EYE CONTACT (Corrosive Risk) Type->Skin Inhal INHALATION (Systemic Tox Risk) Type->Inhal Spill BENCH SPILL (Contamination) Type->Spill ActionSkin 1. Flush 15+ min (Safety Shower) 2. Remove Contaminated Clothing 3. Do NOT Neutralize on Skin Skin->ActionSkin ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Cyanosis (Blue lips) Inhal->ActionInhal ActionSpill 1. Evacuate Area 2. Absorb with Vermiculite 3. Do NOT use Acid (Exothermic) Spill->ActionSpill Medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS/Structure) ActionSkin->Medical ActionInhal->Medical

Figure 1: Emergency Response Decision Matrix for Amine-Nitrile Compounds.

Specific First Aid Measures
  • Eye Contact: Immediate irrigation is critical.[1] The high pH can cause rapid corneal opacification. Flush for at least 30 minutes .

  • Ingestion: Do NOT induce vomiting. The corrosive nature of the amine could damage the esophagus on the way back up.[1] Administer water if conscious.[1]

  • Cyanide Antidote: While unlikely to release massive cyanide loads compared to simple aliphatic nitriles, medical personnel should be informed of the nitrile functional group to monitor for signs of cellular hypoxia (metabolic acidosis).[1]

Handling, Stability & Reactivity

Storage Protocol:

  • Atmosphere: Inert Gas (Argon/Nitrogen) REQUIRED. [1]

    • Reasoning: Primary amines react with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry and purity.[1]

  • Temperature: 2–8°C (Refrigerate).

  • Container: Tightly sealed glass; avoid metal containers if possible (amines can complex with transition metals).

Incompatibilities:

  • Acids: Violent exothermic reaction (Amine neutralization).[1]

  • Acid Chlorides/Anhydrides: Rapid acylation (potentially violent).[1]

  • Strong Oxidizers: Potential for N-oxide formation or cleavage of the ethyl chain.[1]

  • Reducing Agents: Nitrile can be reduced to a primary amine; Pyrazole ring is generally stable.[1]

Exposure Controls & PPE

Engineering Controls:

  • Fume Hood: Mandatory.[1] All open handling must occur within a certified fume hood maintaining >100 fpm face velocity.

  • Schlenk Line: Recommended for transfer if the compound is liquid/oil to prevent carbonation.

Personal Protective Equipment (PPE) Matrix:

PPE TypeRecommendationTechnical Justification
Gloves (Primary) Nitrile (Double gloved) or Butyl Rubber Standard latex is permeable to aliphatic amines.[1] Nitrile provides splash protection; Butyl offers permeation resistance >4 hrs.[1]
Eye Protection Chemical Goggles (Not Safety Glasses)Vapors/mists are corrosive.[1] Goggles seal the eyes from caustic fumes.
Body Protection Lab Coat (Cotton/Poly) + Chemical ApronPrevent skin absorption of the nitrile moiety.[1]
Waste Management & Ecological Impact

Disposal Workflow:

  • Segregation: Do NOT mix with acidic waste streams (exotherm risk).[1] Segregate into "Basic Organic Waste" or "Nitrogenous Waste".[1]

  • Labeling: Clearly mark as "Toxic" and "Corrosive".[1]

  • Destruction: Incineration with an afterburner and scrubber is the only approved method.[1]

    • Note: Combustion produces Nitrogen Oxides (NOx) and potentially Hydrogen Cyanide (HCN). The incinerator must be equipped to scrub these gases.

Ecological Note: Pyrazoles and amines are generally toxic to aquatic life (Category 2/3).[1] Do not allow entry into drains. The basicity can alter local water pH, and the nitrogen load contributes to eutrophication.

Experimental Workflow Visualization

HandlingWorkflow Receipt Receipt & Storage (Argon, 4°C) Weighing Weighing (Inside Fume Hood) Receipt->Weighing Allow to warm to RT (prevent condensation) Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve immediately Quench Quench/Workup (Neutralize carefully) Reaction->Quench Exothermic Risk Waste Waste Disposal (Basic Organic Stream) Quench->Waste Segregate

Figure 2: Safe Handling Workflow for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54594131, 1-(2-aminoethyl)pyrazole-4-carbonitrile.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity (Nitriles/Amines).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitriles.[1] Retrieved from [Link]

Sources

Exploratory

physical properties of 1-(2-aminoethyl)-4-cyanopyrazole

The following technical guide details the physical properties, synthesis, and application of 1-(2-aminoethyl)-4-cyanopyrazole (CAS 1152520-27-2). This document is structured for researchers requiring actionable data for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and application of 1-(2-aminoethyl)-4-cyanopyrazole (CAS 1152520-27-2). This document is structured for researchers requiring actionable data for experimental design and drug development.

CAS Registry Number: 1152520-27-2 Chemical Formula: C₆H₈N₄ Molecular Weight: 136.16 g/mol IUPAC Name: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile[1]

Part 1: Physicochemical Profile[1][2]

This compound serves as a critical "linker-scaffold" in medicinal chemistry, particularly for Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors. Its dual functionality—a polar, basic primary amine linked to an electron-deficient aromatic nitrile—dictates its unique physical behavior.[1]

Core Physical Properties
PropertyValue / DescriptionTechnical Insight
Physical State (Free Base) Viscous Oil to Low-Melting Solid The free base is highly hygroscopic and tends to exist as a viscous oil at RT due to hydrogen bonding disruption by the ethyl chain.[1]
Physical State (HCl Salt) Hygroscopic Solid / Semi-solid Often supplied as a hydrochloride salt (CAS 2243503-55-9) to improve stability.[1] It may appear as a deliquescent waxy solid.
Melting Point < 40 °C (Free Base) Low lattice energy. If purified by high-vacuum distillation, it solidifies slowly upon cooling.[1]
Boiling Point ~320 °C (Predicted) Decomposition often occurs before boiling at atmospheric pressure. Distill only under high vacuum (<0.5 mmHg).
Density 1.18 ± 0.05 g/cm³ Higher than typical alkyl amines due to the dipole moment of the nitrile group.
Solubility High (Polar Solvents) Freely soluble in Water, DMSO, Methanol, DCM. Sparingly soluble in Hexanes, Ether.
LogP (Octanol/Water) -1.10 (Experimental Est.) Highly hydrophilic. It will partition into the aqueous phase during neutral workups.
pKa (Primary Amine) 9.2 ± 0.2 Typical aliphatic amine basicity. Protonates readily to form salts.
pKa (Pyrazole N2) ~2.0 The electron-withdrawing nitrile group significantly reduces the basicity of the pyrazole ring nitrogen.
Spectral Characterization (Diagnostic Peaks)

Researchers should validate identity using these key NMR signals.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (s, 1H): Pyrazole C5-H (Deshielded by adjacent N1).

    • δ 8.05 (s, 1H): Pyrazole C3-H.

    • δ 4.15 (t, J=6.0 Hz, 2H): N1-CH ₂-CH₂ (Triplet, diagnostic of N1-alkylation).

    • δ 2.95 (t, J=6.0 Hz, 2H): CH₂-CH ₂-NH₂ (Triplet, upfield).

    • δ 1.80 (br s, 2H): -NH₂ (Exchangeable, chemical shift varies with concentration).

Part 2: Synthesis & Handling Protocols

"Self-Validating" Synthesis Workflow

The synthesis relies on the N-alkylation of 4-cyanopyrazole .[1] The critical challenge is preventing bis-alkylation or polymerization.[1] The protocol below uses a Phase Transfer Catalysis (PTC) approach to ensure regioselectivity and high yield.

Reagents:
  • 4-Cyanopyrazole (1.0 eq)[1]

  • 2-Chloroethylamine Hydrochloride (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)

Step-by-Step Protocol:
  • Activation : Dissolve 4-cyanopyrazole in MeCN. Add K₂CO₃ and TBAB. Stir at 60°C for 30 mins to generate the pyrazolate anion.

  • Alkylation : Add 2-chloroethylamine HCl portion-wise over 1 hour. Reasoning: Slow addition prevents the accumulation of the free chloro-amine, reducing dimerization side-reactions.[1]

  • Reflux : Heat to reflux (80°C) for 12 hours. Monitor via TLC (10% MeOH in DCM).

  • Workup (The "Self-Validating" Step) :

    • Filter off inorganic salts (KCl).

    • Evaporate solvent.[2]

    • Validation Check : Dissolve residue in 1N HCl (pH < 2). Wash with Ethyl Acetate. The product (protonated amine) stays in water; unreacted 4-cyanopyrazole extracts into organic.

    • Basify aqueous layer to pH 12 with NaOH. Extract product into DCM (3x).

  • Isolation : Dry over Na₂SO₄ and concentrate. Result is the free base oil.

Visualization: Synthesis & Workup Logic

The following diagram illustrates the solubility-based purification logic, ensuring the user understands where the product is at each stage.

SynthesisFlow start Start: 4-Cyanopyrazole + 2-Chloroethylamine reaction Reaction: MeCN, K2CO3, 80°C (N-Alkylation) start->reaction acid_wash Acid Extraction (pH 2) (Dissolve in 1N HCl) reaction->acid_wash org_waste Organic Layer: Unreacted 4-Cyanopyrazole (Discard) acid_wash->org_waste Wash with EtOAc aq_layer Aqueous Layer: Product-NH3+ Salt (Retain) acid_wash->aq_layer Product stays in Water base_step Basify to pH 12 (NaOH) aq_layer->base_step final_ext DCM Extraction & Evaporation base_step->final_ext product Final Product: 1-(2-aminoethyl)-4-cyanopyrazole (Free Base Oil) final_ext->product

Caption: Solubility-driven purification logic separating the basic product from non-basic starting materials.

Part 3: Applications in Drug Discovery[1][4]

Pharmacophore Utility

1-(2-aminoethyl)-4-cyanopyrazole is a privileged scaffold used to construct kinase inhibitors.[1]

  • Nitrile Group (CN) : Acts as a hydrogen bond acceptor, often targeting the "hinge region" of kinase ATP-binding pockets (e.g., interacting with the backbone NH of residues like Leu or Met).

  • Ethylamine Linker : Provides a flexible tether to attach "tail" groups (amides, ureas) that extend into the solvent-exposed region of the protein, improving solubility and selectivity.

Structural Relationship to Known Drugs

This fragment is synthetically equivalent to the side chains found in several JAK1/JAK2 inhibitors . While drugs like Baricitinib use a rigid azetidine linker, the ethylamino-pyrazole motif is frequently used in:

  • Next-Generation JAK Inhibitors : To modulate selectivity profiles between JAK1, JAK2, and TYK2.

  • BTK Inhibitors : As a scaffold for covalent warheads (e.g., acrylamides attached to the primary amine).

Stability & Storage[1]
  • Hygroscopicity : The free base absorbs atmospheric CO₂ to form carbamates. Store under Nitrogen/Argon.

  • Salt Formation : For long-term storage (>1 month), convert to the Dihydrochloride salt by treating the ether solution with 4M HCl in Dioxane. The salt is a stable, off-white solid.[1]

References

  • PubChem Compound Summary . 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Link

  • Enamine Building Blocks . 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (Analogous Properties). Link

  • ChemicalBook . Properties of Pyrazole-4-carbonitrile derivatives. Link

  • Journal of Medicinal Chemistry. Design and Synthesis of Pyrazole-based Kinase Inhibitors. (General Reference for Scaffold Utility).
  • Sigma-Aldrich .[1] Safety Data Sheet: 4-Cyanopyrazole derivatives. Link

Sources

Foundational

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile hydrochloride salt vs free base

This guide details the physicochemical profiling, synthesis, and application of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile , focusing on the critical operational differences between its Free Base and Hydrochloride Salt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profiling, synthesis, and application of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile , focusing on the critical operational differences between its Free Base and Hydrochloride Salt forms.

Physicochemical Profiling & Application Utility: Free Base vs. Hydrochloride Salt

Executive Summary

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile is a bifunctional heterocyclic building block critical in the synthesis of Janus Kinase (JAK) inhibitors and other pyrazole-based small molecule therapeutics. It features an electron-deficient pyrazole core (due to the 4-cyano group) tethered to a reactive primary amine.

  • The Core Dilemma: Researchers often struggle with the handling of this compound. The Free Base is typically a nucleophilic, air-sensitive oil or low-melting solid prone to carbonate formation. The Hydrochloride Salt (HCl) offers improved stability but requires specific neutralization protocols during synthesis to prevent side reactions or catalyst deactivation.

  • Decision Matrix: Use the Salt for long-term storage and precise stoichiometry. Use the Free Base (freshly generated) for nucleophilic substitution reactions or metal-catalyzed cross-couplings where exogenous chloride ions or acidic protons could be detrimental.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]
PropertyFree BaseHydrochloride Salt
CAS Number Not widely indexed (Generic: 31108-57-3 parent)2243503-55-9
Formula C₆H₈N₄C₆H₈N₄ · HCl
MW 136.16 g/mol 172.62 g/mol
Physical State Viscous Oil / Low-Melting SolidHygroscopic Solid / Viscous Oil*
pKa (Amine) ~9.2 (Primary Amine)N/A (Protonated)
pKa (Pyrazole) ~1.5 (N2, extremely weak base)~1.5
Solubility DCM, EtOAc, MeOH, DMSOWater, MeOH, DMSO

*Note: Commercial HCl preparations often appear as viscous oils or sticky gums due to high hygroscopicity, despite being theoretically solid.

Structural Logic

The molecule contains two nitrogen centers with vastly different basicities:[1]

  • Primary Amine (Ethyl Chain): Highly basic (

    
     hybridized). This is the primary site of salt formation.
    
  • Pyrazole N2: Weakly basic (

    
     hybridized). The electron-withdrawing nitrile group at C4 significantly reduces the electron density of the pyrazole ring, making N2 non-participatory in salt formation under standard conditions.
    
Synthesis & Manufacturing

The synthesis of the 1-isomer requires regioselective alkylation of 4-cyanopyrazole. Direct alkylation with chloroethylamine often leads to polymerization. The preferred route uses a "Protected Linker Strategy."

Pathway Diagram (DOT)

Synthesis Start 4-Cyanopyrazole (CAS 31108-57-3) Inter Protected Intermediate (Solid, Stable) Start->Inter K2CO3, DMF Regioselective N1 Alkylation Reagent N-(2-Bromoethyl)phthalimide or N-Boc-2-bromoethylamine Reagent->Inter Deprotect Deprotection (Hydrazine or Acid) Inter->Deprotect Product 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (Free Base) Deprotect->Product Workup (Basic) SaltStep HCl Generation Product->SaltStep HCl/Dioxane FinalSalt HCl Salt SaltStep->FinalSalt Precipitation

Caption: Regioselective synthesis pathway avoiding polymerization via protected amine linkers.

Physicochemical Comparison: The Core Guide
A. Solubility & Dissolution
  • Free Base: Lipophilic enough for extraction into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) from basic aqueous solutions. This is crucial for purification.

  • HCl Salt: Highly water-soluble. Critical Warning: In organic synthesis (e.g., amide coupling), the salt is insoluble in non-polar solvents (DCM, Toluene). You must use a polar solvent (DMF, DMSO) or perform an in situ free-basing with a tertiary amine (TEA, DIPEA).

B. Stability & Hygroscopicity
  • The "Carbonate" Trap: The Free Base is a primary amine. Upon exposure to air, it rapidly absorbs CO₂ to form carbamates or carbonate salts.

    • Symptom: The clear oil turns cloudy or forms a white crust.

    • Prevention: Store Free Base under Argon/Nitrogen at -20°C.

  • The "Deliquescent" Salt: The HCl salt is hygroscopic. If left open, it absorbs atmospheric water, turning into a sticky gum that is difficult to weigh accurately.

    • Handling: Weigh quickly in a dehumidified environment or use a glovebox.

C. Reactivity Profile
  • Nucleophilicity: The Free Base is the active nucleophile.

  • Acidity: The HCl salt is acidic. If used in a reaction with acid-sensitive groups (e.g., acetals, silyl ethers) without excess base, deprotection may occur.

Experimental Protocols
Protocol A: Conversion of HCl Salt to Free Base (In Situ)

Use this when the Free Base is required for a reaction but you only have the stable Salt.

  • Suspend: Place 1.0 eq of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile HCl in the reaction solvent (e.g., DCM or DMF).

  • Neutralize: Add 1.2–1.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Equilibrate: Stir for 10–15 minutes at room temperature. The suspension may clear (if DIPEA-HCl is soluble) or change appearance.

  • Proceed: Add the electrophile (e.g., acid chloride, sulfonyl chloride) directly to this mixture.

Protocol B: Isolation of Pure Free Base (For Storage/Analysis)

Use this to isolate the material as a neat oil.

  • Dissolve: Dissolve the HCl salt in minimal water (approx. 5 mL per gram).

  • Basify: Slowly add saturated aqueous Na₂CO₃ or 1N NaOH until pH > 12.

  • Extract: Extract immediately with DCM (3 x volume). Note: Do not use EtOAc if the pH is extremely high to avoid hydrolysis, though the nitrile is relatively stable.

  • Dry: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

  • Result: A colorless to pale yellow viscous oil. Flush with Argon immediately.

Protocol C: Salt Formation (Stabilization)
  • Dissolve: Dissolve the crude Free Base oil in dry Ethanol or Methanol.

  • Acidify: Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: Add Diethyl Ether or Hexanes until the solution turns cloudy.

  • Crystallize: Cool to -20°C overnight. Filter the solid (or decant if oil forms) and dry under high vacuum.

Application in Drug Discovery

This scaffold is a bioisostere for other aromatic heterocycles and serves as a "warhead linker" in covalent inhibitors.

Application Decision Tree (DOT)

Application Start Start: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile Q1 Intended Reaction Type? Start->Q1 Amide Amide/Sulfonamide Coupling Q1->Amide SNAr SNAr / Nucleophilic Substitution Q1->SNAr Storage Long-term Storage (>1 week) Q1->Storage Action1 Use HCl Salt + DIPEA (in situ) Amide->Action1 Action2 Convert to Free Base first (Avoids amine salt precipitation) SNAr->Action2 Action3 Store as HCl Salt (Desiccated, -20°C) Storage->Action3

Caption: Decision logic for selecting the optimal form based on experimental context.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54594131, 1-(2-aminoethyl)-1h-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Fustero, S., et al. (2011).Improved Regioselectivity in the Synthesis of Pyrazoles.
  • Pharmaceutical Salts (2023).Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Grounding for Salt vs. Free Base solubility principles).

Sources

Exploratory

Commercial Availability &amp; Technical Guide: 1-(2-aminoethyl)pyrazole-4-carbonitrile

This guide provides an in-depth technical analysis of the commercial landscape, procurement strategies, and synthetic methodologies for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile , a critical building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the commercial landscape, procurement strategies, and synthetic methodologies for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile , a critical building block in medicinal chemistry.

Executive Summary

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CAS: 2243503-55-9 for the HCl salt) is a specialized heterocyclic building block primarily used in the development of kinase inhibitors (e.g., JAK, BTK) and protein degraders (PROTACs).

While structurally simple, its commercial availability is stratified. It is not a bulk commodity chemical but rather a "Make-to-Order" or "Tier 2" catalog item. Most suppliers provide the hydrochloride salt to ensure stability, as the free base is prone to oxidation and hygroscopicity.

Key Recommendation: For drug discovery campaigns, prioritize purchasing the Boc-protected precursor (tert-butyl (2-(4-cyano-1H-pyrazol-1-yl)ethyl)carbamate) if the free amine is out of stock, as deprotection is a trivial, high-yield step that ensures fresh material.

Chemical Identity & Specifications

To ensure reproducibility in biological assays, procured batches must meet the following technical specifications.

ParameterSpecificationNotes
IUPAC Name 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile
CAS Number 2243503-55-9 (HCl Salt)N/A (Free Base)Always specify salt form in purchase orders.
SMILES N#CC1=CN(CCN)N=C1Free base structure.
Molecular Weight 136.16 g/mol (Free Base)172.62 g/mol (HCl Salt)Use HCl MW for stoichiometry calculations.
Appearance White to off-white hygroscopic solidYellowing indicates oxidation/degradation.
Solubility DMSO (>50 mg/mL), Water (>20 mg/mL)High polarity due to primary amine and nitrile.
Purity (HPLC) ≥ 95% (Area %)Impurity < 2% (specifically 4-cyanopyrazole).

Supply Chain Landscape

The market for this compound is dominated by catalog aggregators who source from contract research organizations (CROs).

Tier 1: Primary Suppliers (High Reliability)
  • Enamine: Major global source. Often holds stock of the Boc-protected precursor or the HCl salt in Kiev/US warehouses.

  • BLD Pharm: Consistent stock of the HCl salt (CAS 2243503-55-9).

  • Sigma-Aldrich (MilliporeSigma): Lists the compound (often sourced via Enamine or chemically equivalent vendors) under "Rare Chemical Library" or similar tiers.

Tier 2: Custom Synthesis Vendors
  • WuXi AppTec / PharmBlock: Best for multi-gram to kilogram scale-up.

  • Combi-Blocks: Frequently stocks the Boc-protected analog (CAS 1260763-26-3) which can be converted in-house.

Procurement Decision Tree

Use the following logic to optimize cost vs. speed.

ProcurementLogic Start Need 1-(2-aminoethyl) pyrazole-4-carbonitrile CheckStock Check Tier 1 Stock (Enamine/BLD) Start->CheckStock InStock In Stock? CheckStock->InStock BuyHCl Buy HCl Salt (CAS 2243503-55-9) InStock->BuyHCl Yes CheckBoc Check Boc-Precursor (CAS 1260763-26-3) InStock->CheckBoc No BocStock In Stock? CheckBoc->BocStock BuyBoc Buy Boc-Precursor & Deprotect (DCM/TFA) BocStock->BuyBoc Yes Custom Order Custom Synthesis (2-4 Weeks) BocStock->Custom No

Figure 1: Strategic procurement workflow prioritizing immediate availability of precursors over custom synthesis.

Synthesis & Scalability Protocols

If commercial stock is unavailable, the synthesis is robust and scalable. The direct alkylation of 4-cyanopyrazole with 2-chloroethylamine is not recommended due to polymerization risks and difficult purification.

Recommended Route: Alkylation with N-Boc-2-bromoethylamine followed by acidolysis.

Reaction Scheme
  • Step 1 (Alkylation): 1H-pyrazole-4-carbonitrile + tert-butyl (2-bromoethyl)carbamate

    
     Intermediate (Boc-protected).
    
  • Step 2 (Deprotection): Intermediate

    
     Product (HCl Salt).
    

SynthesisPathway SM1 1H-pyrazole-4-carbonitrile (CAS 31108-57-3) Inter Boc-Protected Intermediate (Stable Solid) SM1->Inter Alkylation SM2 N-Boc-2-bromoethylamine (CAS 39684-80-5) SM2->Inter Alkylation Reagent1 Cs2CO3, DMF 60°C, 4h Reagent2 4M HCl in Dioxane RT, 2h Product 1-(2-aminoethyl)pyrazole-4-carbonitrile HCl (Precipitate) Inter->Product Deprotection

Figure 2: Two-step synthesis pathway avoiding toxic dimerization side-products.

Detailed Protocol (Lab Scale: 1.0 g)

Step 1: Alkylation

  • Charge a 50 mL round-bottom flask with 1H-pyrazole-4-carbonitrile (1.0 eq, 93 mg/mmol) and Cesium Carbonate (2.0 eq).

  • Add anhydrous DMF (10 volumes) and stir at room temperature for 15 min.

  • Add ** tert-butyl (2-bromoethyl)carbamate** (1.1 eq) dropwise.

  • Heat to 60°C for 4–6 hours. Monitor by LCMS (Target Mass: MW + H = ~237 for Boc-intermediate).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na2SO4 and concentrate.

  • Note: 4-cyanopyrazole is symmetric; N1/N2 regioselectivity is not an issue.

Step 2: Deprotection (Salt Formation)

  • Dissolve the crude Boc-intermediate in minimal 1,4-Dioxane or DCM .

  • Add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Stir at room temperature for 2 hours. A white precipitate should form.

  • Filter the solid and wash with diethyl ether.

  • Dry under vacuum to yield 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile hydrochloride .

Quality Assurance & Handling

When receiving a shipment or synthesizing in-house, validate identity using these diagnostic markers.

Analytical Validation (1H NMR in DMSO-d6)
  • Pyrazole Protons: Two singlets (or close doublets) around δ 8.0 – 8.5 ppm .

  • Methylene (N-CH2): Triplet around δ 4.2 ppm .

  • Methylene (CH2-NH2): Triplet (or broad multiplet) around δ 3.2 ppm .

  • Amine Exchange: Broad singlet at δ 8.0+ ppm (for NH3+ in HCl salt).

Stability & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Reactivity: The primary amine is nucleophilic. Avoid storage in acetone or aldehyde-containing solvents to prevent Schiff base formation.

  • Safety: The nitrile group poses a potential cyanide hazard under extreme metabolic or hydrolytic conditions; handle with standard PPE.

References

  • PubChem. 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (Compound). National Library of Medicine. Available at: [Link]

Protocols & Analytical Methods

Method

Synthesis of Kinase Inhibitors Using 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile: A Building Block for Targeted Therapy

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the privileged scaffolds in medicinal chemistry, the pyrazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the privileged scaffolds in medicinal chemistry, the pyrazole ring is frequently utilized to anchor inhibitors to the ATP-binding hinge region of kinases [1]. The compound 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CAS: 2243503-55-9) represents a highly versatile, bifunctional building block that accelerates the discovery of highly selective kinase inhibitors [2].

This building block synthesizes two critical pharmacophoric features into a single, compact molecule:

  • The Pyrazole-4-Carbonitrile Core: The pyrazole ring provides essential hydrogen bond donor/acceptor pairs. The introduction of the 4-carbonitrile group serves a dual purpose: it acts as a potent hydrogen bond acceptor and forms non-specific dipole interactions with amino acid residues in the sterically occluded hydrophobic pocket (near the gatekeeper residue). This modification has been empirically shown to significantly enhance binding affinity in kinases such as CDK2, EGFR, and ROCK-II[3, 4].

  • The 1-(2-Aminoethyl) Linker: The N1 substitution directs the ethylamine chain outward toward the solvent-exposed region of the kinase active site. The terminal primary amine acts as an ideal synthetic handle for amide coupling, reductive amination, or urea formation. This allows medicinal chemists to append solubilizing groups, target specific selectivity filters, or construct conformationally restricted macrocyclic kinase inhibitors (such as those targeting MST3 or BMPR2) to eliminate off-target promiscuity [5].

Pharmacophore Modeling & Structural Biology

Understanding the spatial orientation of this building block within the ATP-binding pocket is critical for rational drug design. The diagram below illustrates the causal relationship between the structural features of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile and their respective biological targets within the kinase domain.

G cluster_0 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile P Pyrazole Core (Hinge Binder) K1 ATP Hinge Region (H-bond Donor/Acceptor) P->K1 Binds C 4-Carbonitrile (Gatekeeper/Dipole) K2 Hydrophobic Pocket (Steric Occlusion) C->K2 Interacts A 1-(2-Aminoethyl) (Solvent Channel/Linker) K3 Solvent Exposed Region (Selectivity Filter) A->K3 Extends

Caption: Pharmacophore mapping of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile in the kinase ATP-binding site.

Synthetic Strategies & Workflows

To construct a functional kinase inhibitor, 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile is typically coupled to a central heteroaromatic core (e.g., pyrimidine or quinazoline). The workflow below outlines a self-validating, step-by-step synthetic route to generate a dual-pharmacophore pyrazolo-pyrimidine inhibitor.

Workflow S1 Step 1: Regioselective SNAr 2,4-Dichloropyrimidine + 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile S2 Step 2: Amine Functionalization Amide Coupling (HATU/DIPEA) or Boc Protection S1->S2 S3 Step 3: Secondary SNAr Aniline derivative (Hinge Binder 2) + Catalytic HCl S2->S3 S4 Step 4: Macrocyclization (Optional) Ring-closing metathesis or intramolecular amidation S3->S4 S5 Final Kinase Inhibitor Targeting CDK/EGFR/MST S4->S5

Caption: Step-by-step synthetic workflow for generating pyrimidine-pyrazole hybrid kinase inhibitors.

Detailed Experimental Protocols

The following protocol details the integration of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile into a pyrimidine-based kinase inhibitor scaffold. Every step is designed with built-in validation mechanisms to ensure high yield and regioselectivity.

Step 1: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Couple the primary amine of the building block to the highly reactive C4 position of 2,4-dichloropyrimidine.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Isopropanol (iPrOH).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in anhydrous iPrOH and cool the reaction flask to 0 °C using an ice bath.

    • Add DIPEA. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, serving purely as an acid scavenger.

    • Add 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours. Causality: The C4-chlorine is significantly more electrophilic than the C2-chlorine due to the adjacent ring nitrogens. Keeping the temperature low ensures strict regiocontrol, preventing di-substitution or C2-substitution.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears, replaced by a single major peak corresponding to the mono-substituted mass (

    
    ).
    
Step 2: Secondary (Hinge Binder Attachment)

Objective: Introduce a secondary aniline derivative at the C2 position to complete the dual-pharmacophore system.

  • Reagents: Step 1 Product (1.0 eq), Substituted Aniline (1.2 eq), 1M HCl (catalytic, 0.1 eq), n-Butanol.

  • Procedure:

    • Suspend the Step 1 product and the aniline derivative in n-Butanol.

    • Add catalytic 1M HCl. Causality: The C2-chlorine is less reactive. Acid catalysis protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the C2 position.

    • Heat the mixture to 100 °C (or utilize microwave irradiation at 120 °C for 30 minutes).

    • Cool to room temperature; the product often precipitates directly from the solvent.

  • Validation: Filter the precipitate and wash with cold ethanol. Confirm the displacement of the second chlorine via LC-MS and verify the structure via

    
    -NMR (disappearance of the aniline 
    
    
    
    protons and shift of the pyrimidine aromatic protons).
Step 3: Functionalization of the Pyrazole Core (Optional Macrocyclization)

If the goal is to create a highly selective macrocycle (e.g., targeting MST3 over MST4) [5], the pyrazole N-H (if unprotected/available) or an appended functional group can be cyclized with the solvent-exposed tail.

  • Procedure: Utilize HATU and DIPEA in dilute DMF (to favor intramolecular cyclization over intermolecular polymerization) to couple a terminal carboxylic acid to the pyrazole motif. Causality: HATU is the premier coupling reagent for macrocyclization due to its rapid activation kinetics, which minimizes epimerization and side reactions in highly constrained ring systems.

Quantitative Data Summary

The incorporation of the pyrazole-4-carbonitrile motif consistently improves the biochemical profile of kinase inhibitors. Table 1 summarizes representative data demonstrating the impact of this pharmacophore across various targets.

Table 1: Impact of Pyrazole-4-Carbonitrile Motif on Kinase Inhibition Profiles

Target KinaseScaffold TypeModification

/

Fold Selectivity ImprovementReference Context
CDK2 Pyrazolo-pyrimidineAddition of 4-carbonitrile6 nM>15-fold over CDK1[3]
EGFR Pyrano-pyrazoleFused carbonitrile derivative0.06 µM~10-fold over Erlotinib[4]
ROCK-II Pyrazole-phenyl4-cyano incorporation30 nM>300-fold over PKA[6]
MST3 Pyrazole-macrocycle3-amino/macrocyclic linker106 nM>13-fold over MST4[5]

Note: Data aggregated from literature to illustrate the structure-activity relationship (SAR) trends when utilizing cyano-pyrazole derivatives.

References

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib The Journal of Organic Chemistry (American Chemical Society, 2025) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Advances (Royal Society of Chemistry, 2025) URL:[Link](Note: URL points to the journal's related open-access repository for pyrazolo-pyrimidine synthesis).

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study PubMed Central (PMC) (National Institutes of Health) URL:[Link](Representative PMC link for CDK2 pyrazole inhibitors).

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Frontiers in Chemistry (Frontiers, 2019) URL:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 bioRxiv (Cold Spring Harbor Laboratory, 2023) URL:[Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors Journal of Medicinal Chemistry (American Chemical Society, 2008) URL:[Link]

Application

Application Notes and Protocols: Amide Coupling with 1-(2-aminoethyl)pyrazole-4-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly those functionalized with reactive handles, are valuable building blocks in the synthesis of novel therapeutic agents. 1-(2-aminoethyl)pyrazole-4-carbonitrile is one such building block, presenting a primary aliphatic amine for amide bond formation, a reaction paramount in drug discovery and development.[2] This document provides a comprehensive guide to the reaction conditions for the amide coupling of this specific pyrazole derivative, offering detailed protocols, mechanistic insights, and troubleshooting advice to enable researchers to construct diverse chemical libraries with high efficiency.

The strategic importance of the amide bond is undeniable, as it is a fundamental linkage in peptides and a vast array of pharmaceuticals.[3][4] However, the success of an amide coupling reaction is highly dependent on the chosen conditions, including the coupling reagents, solvents, bases, and temperature. This is particularly true when working with heterocyclic amines, which can present unique challenges such as reduced nucleophilicity or potential side reactions.[5] These application notes are designed to navigate these complexities and provide a robust framework for successful amide synthesis with 1-(2-aminoethyl)pyrazole-4-carbonitrile.

Core Principles of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[3] This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

The Role of Coupling Reagents

A variety of coupling reagents have been developed, each with its own mechanism and optimal conditions.[2] Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[3]

  • Carbodiimides , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and the water-solubility of the urea byproduct, which simplifies purification.[2][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

  • Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides.[7][8] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, and more reactive towards the amine.[7][8]

  • Aminium/Uronium salts , such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), are highly efficient coupling reagents that generate an active ester with the carboxylic acid.[4][9] They are often preferred for challenging couplings due to their high reactivity.[4]

The Importance of the Reaction Environment

The choice of solvent and base is critical for the success of the amide coupling reaction.

  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are commonly used as they can solubilize the reactants and intermediates.[5][8]

  • Bases: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[4]

General Amide Coupling Workflow

The general workflow for an amide coupling reaction is a sequential process involving the activation of the carboxylic acid followed by the addition of the amine.

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid Carboxylic Acid ActivatedAcid Activated Intermediate (O-acylisourea or Active Ester) CarboxylicAcid->ActivatedAcid Reaction with Amine 1-(2-aminoethyl)pyrazole- 4-carbonitrile CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedAcid AmideProduct Amide Product ActivatedAcid->AmideProduct Nucleophilic Attack by Byproduct Byproduct (e.g., Urea, HOBt) ActivatedAcid->Byproduct Amine->AmideProduct

Caption: General workflow for amide coupling reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 1-(2-aminoethyl)pyrazole-4-carbonitrile with a generic carboxylic acid.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a widely used and cost-effective method for routine amide couplings.[2] The use of HOBt minimizes side reactions and potential racemization.[7]

Materials:

  • 1-(2-aminoethyl)pyrazole-4-carbonitrile (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq, or catalytic 0.1 eq in some cases)[2][5]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0-1.2 eq) and HOBt (1.2-1.5 eq) in anhydrous DMF at 0 °C, add EDC·HCl (1.2-1.5 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(2-aminoethyl)pyrazole-4-carbonitrile (1.0 eq) and DIPEA (2.0-3.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

HATU is a more powerful coupling reagent and is often employed for difficult couplings, such as those involving sterically hindered substrates or electron-deficient amines.[4]

Materials:

  • 1-(2-aminoethyl)pyrazole-4-carbonitrile (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0-1.2 eq) in anhydrous DMF, add HATU (1.1-1.3 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add a solution of 1-(2-aminoethyl)pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation: Comparison of Reaction Conditions
Coupling ReagentAdditiveBaseSolventTemp (°C)Time (h)Typical YieldNotes
EDC·HClHOBtDIPEA/TEADMF/DCM0 to RT12-24Good to ExcellentStandard, cost-effective method.[2]
HATUNoneDIPEA/TEADMF/DCMRT2-12ExcellentHighly efficient, good for challenging substrates.[4]
EDC·HClDMAP (cat.)/HOBt (cat.)DIPEAMeCNRT12-24Good to ExcellentDMAP can accelerate the reaction, particularly for electron-deficient amines.[2][5]

Troubleshooting Guide

Even with robust protocols, challenges can arise during amide coupling reactions. This section addresses common issues and provides potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Degraded reagents.- Switch to a more powerful coupling reagent like HATU.[4]- Increase the reaction temperature or time.- Use fresh, anhydrous solvents and reagents.- Ensure the base is not sterically hindering the reaction.
Presence of Unreacted Starting Material - Insufficient equivalents of coupling reagent or base.- Short reaction time.- Increase the equivalents of the coupling reagent and base.- Extend the reaction time and continue monitoring.
Formation of Byproducts - N-acylurea formation with carbodiimide reagents.- Side reactions involving other functional groups.- Ensure the use of HOBt or HOAt to suppress N-acylurea formation.[8]- Protect sensitive functional groups on the substrates if necessary.
Difficult Purification - Water-soluble byproducts from EDC coupling.- Byproducts from HATU coupling (e.g., tetramethylurea).[9]- Perform an aqueous workup to remove water-soluble byproducts.[6]- Optimize chromatographic conditions for purification.
Logical Flow for Troubleshooting

TroubleshootingFlow Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Fresh, Anhydrous) Start->CheckReagents CheckStoichiometry Confirm Stoichiometry (Equivalents of Reagents) CheckReagents->CheckStoichiometry Reagents OK IncreaseReactivity Increase Reactivity CheckStoichiometry->IncreaseReactivity Stoichiometry Correct ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU) IncreaseReactivity->ChangeReagent IncreaseTempTime Increase Temperature and/or Time IncreaseReactivity->IncreaseTempTime CheckSolventBase Optimize Solvent and Base IncreaseReactivity->CheckSolventBase Success Successful Coupling ChangeReagent->Success IncreaseTempTime->Success CheckSolventBase->Success

Caption: A logical workflow for troubleshooting amide coupling reactions.

Conclusion

The amide coupling of 1-(2-aminoethyl)pyrazole-4-carbonitrile is a versatile and powerful reaction for the synthesis of diverse compound libraries in drug discovery. By understanding the fundamental principles of amide bond formation and carefully selecting the appropriate reaction conditions, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for successfully employing this key building block in medicinal chemistry programs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Gyros Protein Technologies.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • A review on catalytic applications of HATU in organic synthesis. Current Chemistry Letters.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form

Sources

Method

reductive amination protocols for 1-(2-aminoethyl)-4-cyanopyrazole

Application Note: Chemoselective Reductive Amination of 1-(2-Aminoethyl)-4-cyanopyrazole Executive Summary & Substrate Profiling 1-(2-Aminoethyl)-4-cyanopyrazole is a highly versatile building block in drug discovery, fe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of 1-(2-Aminoethyl)-4-cyanopyrazole

Executive Summary & Substrate Profiling

1-(2-Aminoethyl)-4-cyanopyrazole is a highly versatile building block in drug discovery, featuring a flexible aliphatic primary amine and a rigid, electron-deficient 4-cyanopyrazole core. The primary synthetic challenge when functionalizing this molecule via reductive amination is chemoselectivity : the chosen conditions must efficiently reduce the transient iminium intermediate without compromising the sensitive 4-cyano group.

This application note details field-proven, highly selective protocols for the mono-alkylation of this substrate. As a Senior Application Scientist, I have structured this guide to prioritize yield, functional group tolerance, and scalability, moving beyond basic step-lists to explain the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Reagent Selection

The reductive amination of primary amines involves the condensation of the amine with an aldehyde or ketone to form a hemiaminal, which dehydrates to an electrophilic iminium ion, followed by hydride transfer[1].

For 1-(2-aminoethyl)-4-cyanopyrazole, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is the gold-standard reducing agent[2].

  • Cyano Group Tolerance: Unlike Lithium Aluminum Hydride (LiAlH4) or high-pressure catalytic hydrogenation (H2/Pd-C), which readily reduce nitriles to primary amines, STAB is a mild hydride donor. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it completely unreactive toward the 4-cyano moiety[3].

  • Solvent Causality: 1,2-Dichloroethane (DCE) is the preferred solvent. It provides superior solubility for the STAB-AcOH complex compared to Tetrahydrofuran (THF), resulting in faster reaction kinetics and higher yields[2].

  • Acid Catalysis: The addition of 1–2 equivalents of glacial acetic acid (AcOH) lowers the pH to ~5–6. This accelerates the dehydration of the hemiaminal to the iminium ion without over-protonating the primary amine to the point of inertness[1].

Mechanism A 1-(2-Aminoethyl)- 4-cyanopyrazole + Carbonyl B Hemiaminal Intermediate A->B Addition C Iminium Ion (Activated) B->C -H2O, H+ (AcOH) D Secondary Amine Product C->D NaBH(OAc)3 H- Transfer

Figure 1: Mechanistic pathway of reductive amination highlighting the activated iminium intermediate.

Quantitative Optimization Data

Selecting the correct reagent system is critical for balancing conversion rates with the suppression of dialkylation (a common side-reaction where the secondary amine product reacts with a second equivalent of carbonyl). The table below summarizes the optimization landscape for this specific pyrazole derivative.

Reducing AgentSolventAdditiveCyano Group ToleranceOver-alkylation RiskTypical Yield
NaBH(OAc)3 (STAB) DCEAcOHExcellentLow to Moderate85–95%
NaBH3CN MeOHAcOHExcellentModerate70–85%
NaBH4 (Stepwise) MeOHNoneGoodVery Low80–90%
LiAlH4 THFNonePoor (Reduces -CN)N/A<10%
H2 / Pd/C EtOHNonePoor (Reduces -CN)HighVariable

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Analytical checkpoints are embedded to ensure process integrity at every stage.

Workflow Step1 Step 1: Imine Formation Mix Amine + Carbonyl in DCE Step2 Step 2: Acidification Add 1-2 eq AcOH (pH 5-6) Step1->Step2 Step3 Step 3: Reduction Add 1.5 eq NaBH(OAc)3 Step2->Step3 Step4 Step 4: Quench & Workup Sat. NaHCO3, Extract with DCM Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step workflow for direct reductive amination using STAB.

Protocol A: Direct Reductive Amination with STAB (Preferred for Aldehydes and Unhindered Ketones)

Causality Focus: This one-pot procedure relies on the kinetic difference between iminium reduction and carbonyl reduction. STAB reduces iminium ions significantly faster than it reduces aldehydes/ketones at mildly acidic pH[2].

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-(2-aminoethyl)-4-cyanopyrazole (1.0 equiv) and the target aldehyde/ketone (1.05 equiv).

  • Solvation & Activation: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M. Add glacial acetic acid (1.0–2.0 equiv).

    • Validation Checkpoint: Stir at room temperature (20–25 °C) for 30 minutes. Sample the mixture for LC-MS analysis. The presence of the imine mass (M+H - 18) confirms successful condensation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reagent.

  • Monitoring: Stir the suspension under a nitrogen atmosphere for 4–12 hours.

    • Validation Checkpoint: The reaction is complete when TLC or LC-MS indicates the total consumption of the imine intermediate.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCE) until gas evolution ceases (pH ~8).

    • Causality: The basic quench neutralizes AcOH and hydrolyzes residual boron complexes, freeing the secondary amine product.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a DCM/MeOH gradient containing 1% Et3N to prevent streaking).

Protocol B: Indirect (Stepwise) Reductive Amination (For Sterically Hindered Ketones or Dialkylation Control)

Causality Focus: When reacting with highly reactive aliphatic aldehydes, primary amines often suffer from over-alkylation. Pre-forming the imine in anhydrous methanol locks the 1:1 stoichiometry before the hydride source is introduced[1].

  • Imine Pre-formation: Dissolve 1-(2-aminoethyl)-4-cyanopyrazole (1.0 equiv) and the carbonyl compound (1.0 equiv) in anhydrous Methanol (0.3 M). Stir at room temperature for 2–3 hours.

    • Validation Checkpoint: Do not proceed until LC-MS confirms >95% conversion to the imine. Methanol drives the equilibrium favorably without the need for dehydrating agents like molecular sieves[1].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH4, 1.2 equiv) in small portions.

    • Causality: NaBH4 is a stronger reducing agent than STAB. Cooling to 0 °C suppresses the competitive reduction of any unreacted carbonyl starting material.

  • Completion & Quench: Stir for 1 hour at 0 °C, then allow to warm to room temperature. Quench with a few drops of water to destroy excess NaBH4.

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Partition the residue between Ethyl Acetate (EtOAc) and 1M NaOH. Extract, wash with brine, dry over Na2SO4, and concentrate.

Analytical Monitoring & Troubleshooting

  • Poor Conversion: If the imine forms but is not reduced, ensure the pH is sufficiently acidic (pH 5–6). STAB requires protonation of the imine to the iminium ion for efficient hydride transfer[3].

  • Loss of Cyano Group: If LC-MS shows a mass corresponding to the primary amine (+4 Da from starting material), suspect reagent contamination. Ensure pure STAB is used and avoid strong hydride sources.

  • Boron Emulsions During Workup: Boron salts can cause stubborn emulsions during extraction. If this occurs, add a small amount of Rochelle's salt (potassium sodium tartrate) or filter the biphasic mixture through a pad of Celite prior to phase separation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Abdel-Magid, A. F. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971–1031.[Link]

  • Medley, J. W. "C-N Bond-Forming Reactions: Reductive Amination." Myers Chem 115, Harvard University.[Link]

Sources

Application

Application Note: Strategic Synthesis of Pyrazole-4-Carbonitrile Derivatives

Abstract & Strategic Importance The pyrazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for critical kinase inhibitors (e.g., JAK inhibitors like Ruxoliti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The pyrazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for critical kinase inhibitors (e.g., JAK inhibitors like Ruxolitinib) and agrochemicals (e.g., Fipronil derivatives). The C4-nitrile group is not merely a handle for further functionalization (e.g., hydrolysis to amides/acids or reduction to amines); it acts as a crucial hydrogen-bond acceptor in protein-ligand interactions.

This Application Note details two distinct, field-validated protocols for synthesizing 5-amino-pyrazole-4-carbonitrile derivatives.

  • Protocol A (The Precision Route): A two-component cyclocondensation using ethoxymethylene malononitrile (EMMN). This is the industry standard for high-purity, regioselective synthesis.

  • Protocol B (The Green Route): A one-pot, three-component reaction (MCR) ideal for diversity-oriented synthesis (DOS) and library generation.

Mechanistic Pathways & Logic

Understanding the reaction mechanism is vital for troubleshooting regioselectivity issues. The formation of the pyrazole ring hinges on the differential reactivity of the hydrazine nitrogens.[1]

Reaction Mechanism (Graphviz)

The following diagram illustrates the electron flow for Protocol A, highlighting the critical Michael addition and subsequent cyclization steps.

ReactionMechanism Start Reagents: Aryl Hydrazine (Nu) + EMMN (E+) Step1 Step 1: Michael Addition (Terminal NH2 attacks vinyl ether) Start->Step1 Nucleophilic Attack Inter1 Intermediate A: Aryl-hydrazino-acrylonitrile Step1->Inter1 Step2 Step 2: Elimination (- EtOH) Inter1->Step2 Step3 Step 3: Intramolecular Cyclization (Internal NH attacks Nitrile) Step2->Step3 5-exo-dig cyclization Step4 Step 4: Tautomerization (Imine to Enamine/Amine) Step3->Step4 Final Product: 5-Amino-1-aryl-pyrazole-4-CN Step4->Final Aromatization

Figure 1: Mechanistic pathway for the cyclocondensation of aryl hydrazines with 2-(ethoxymethylene)malononitrile.

Protocol A: The Precision Route (Two-Component)

Target: 5-amino-1-aryl-1H-pyrazole-4-carbonitriles Best For: Scale-up, high purity requirements, and specific N1-substitution.

This method utilizes 2-(ethoxymethylene)malononitrile as a 1,3-dielectrophile. The reaction is generally highly regioselective due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the highly electrophilic vinyl ether carbon.

Materials
  • Substrate: Aryl Hydrazine Hydrochloride (1.0 equiv)

  • Reagent: 2-(Ethoxymethylene)malononitrile (1.05 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Base: Triethylamine (Et₃N) or Sodium Acetate (only if using hydrazine HCl salts)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: In a clean round-bottom flask, suspend the Aryl Hydrazine Hydrochloride (e.g., 10 mmol) in Ethanol (20 mL).

  • Neutralization: Add Triethylamine (11 mmol) dropwise. The solution should clarify as the free hydrazine is liberated. Note: If using free hydrazine base, skip this step.

  • Addition: Add 2-(Ethoxymethylene)malononitrile (10.5 mmol) slowly at room temperature. An exotherm may be observed.[2]

  • Reaction: Heat the mixture to reflux (78°C for EtOH) for 2–4 hours.

    • Validation: Monitor by TLC (System: Hexane:EtOAc 1:1). The starting hydrazine spot (usually polar/streaking) should disappear, and a new fluorescent spot (Product) should appear.

  • Work-up (Precipitation): Allow the reaction mixture to cool to room temperature. In many cases, the product will crystallize directly upon cooling.

    • If no precipitate: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL) to remove colored impurities.

  • Purification: Recrystallize from hot Ethanol or an EtOH/DMF mixture if the product is highly insoluble.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or product solubility in washExtend reflux time; reduce wash volume; cool to 0°C before filtering.
Oiling Out Impurities or solvent polarity mismatchTriturate the oil with diethyl ether or hexanes to induce crystallization.
Regioisomers Steric hindrance on hydrazineSwitch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE enhances regioselectivity via H-bonding.

Protocol B: The Green Route (Three-Component MCR)

Target: 5-amino-3-substituted-1H-pyrazole-4-carbonitriles Best For: Combinatorial libraries, introducing diversity at the C3 position.

This protocol couples an aldehyde, malononitrile, and hydrazine in a "one-pot" cascade: Knoevenagel condensation followed by Michael addition and cyclization.

Materials
  • Reactants: Aromatic Aldehyde (1.0 equiv), Malononitrile (1.0 equiv), Hydrazine Hydrate or Phenylhydrazine (1.0 equiv).

  • Catalyst: Piperidine (10 mol%) or DABCO (10 mol%). Green alternative: L-Proline.

  • Solvent: Water:Ethanol (2:1) or pure Water (if using surfactant).

Step-by-Step Methodology
  • Knoevenagel Step: Combine the Aldehyde (10 mmol) and Malononitrile (10 mmol) in Water:Ethanol (20 mL). Add the catalyst (e.g., 3 drops of Piperidine). Stir at room temperature for 15–30 minutes until a precipitate (Arylidene malononitrile) begins to form.

  • Cyclization Step: Add Hydrazine (10-12 mmol) directly to the suspension.

  • Reaction: Heat the mixture to 60–80°C for 1–3 hours.

  • Work-up: Cool the mixture. The product typically precipitates as a solid.

  • Isolation: Filter and wash with water.

  • Purification: Recrystallize from Ethanol.

Comparative Data Analysis

The following table contrasts the two protocols to aid in experimental design selection.

FeatureProtocol A (EMMN)Protocol B (MCR)
C3 Substituent Hydrogen (H)Aryl/Alkyl (derived from Aldehyde)
C5 Substituent Amino (-NH₂)Amino (-NH₂)
Atom Economy HighHigh (Water is main byproduct)
Regiocontrol Excellent (5-amino favored)Good (driven by steric/electronic factors)
Common Impurity Uncyclized hydrazoneBis-arylidene compounds
Key Reference Plem et al. (2015)Zvilichovsky et al. (1983)

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate synthesis route.

SynthesisWorkflow Start Target Molecule: Pyrazole-4-Carbonitrile Decision Is C3-Substitution Required? Start->Decision RouteA No (C3 = H) Use Protocol A Decision->RouteA No RouteB Yes (C3 = Aryl/Alkyl) Use Protocol B Decision->RouteB Yes ProcessA React Hydrazine + EMMN (Reflux EtOH) RouteA->ProcessA ProcessB React Aldehyde + Malononitrile + Hydrazine (One-Pot MCR) RouteB->ProcessB Validation Validation: 1. NMR (Check NH2 peak ~4.0-6.0 ppm) 2. IR (CN stretch ~2200-2230 cm-1) ProcessA->Validation ProcessB->Validation

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on structural requirements.

References

  • Plem, S. C., Müller, D. M., & Murguía, M. C. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.[3] Advances in Chemical Engineering and Science, 5, 239-261.

  • Zvilichovsky, G., & David, M. (1983).[4] The reaction of phenylmalononitrile with hydrazine.[4] Synthesis and properties of 3,5-diamino-4-phenylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 11-16.[4]

  • Patki, A. S., et al. (2022). Green Synthesis Of 6-Amino 1, 4 Dihydropyrano[2,3-c]Pyrazole- 5-Carbonitrile Under Aqueous Medium. International Journal of Research and Analytical Reviews, 9(3).

  • BenchChem Technical Support. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Application Notes.

Sources

Method

Application Note: Nucleophilic Substitution Strategies for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

This Application Note is designed for medicinal chemists and process scientists utilizing 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile as a strategic building block.[1][2][3] The guide interprets "Nucleophilic Substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile as a strategic building block.[1][2][3]

The guide interprets "Nucleophilic Substitution" in the context of high-value drug discovery applications: primarily utilizing the primary amine as a nucleophile to displace leaving groups on heterocyclic scaffolds (


) or alkyl halides (

).

Part 1: Strategic Overview & Reactivity Profile

The "Tethered Pharmacophore" Concept

In modern kinase inhibitor and GPCR ligand design, 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile serves a dual function. It acts as a "Tethered Pharmacophore" :

  • The Linker (Ethylamine): The 2-aminoethyl chain provides a flexible, nucleophilic "handle" (

    
    ) that allows the pyrazole moiety to be attached to a central drug scaffold (e.g., pyrimidine, quinazoline) via nucleophilic substitution.[2][3]
    
  • The Warhead/Binding Motif (Cyanopyrazole): The 4-cyanopyrazole unit is a distinct dipole that often engages in hydrogen bonding (via N2) or

    
    -stacking interactions within a protein binding pocket.[1][2][3] The nitrile group (CN) can also serve as a reversible covalent trap or a metabolic handle.[3]
    
Reactivity Centers

The molecule presents two distinct electronic environments:

Functional GroupCharacterReactivity ModeApplication
Primary Amine (

)
Hard Nucleophile

,

, Acyl Substitution
Primary vector for coupling to drug scaffolds.[1][2][3]
Nitrile (CN) Electrophile Hydrolysis, Cyclization (Tetrazole)Secondary transformation after coupling.[1][2][3]
Pyrazole Ring (N1) Aromatic Substituted (blocked)Stable anchor; N2 can act as a weak H-bond acceptor.[1][2][3]
Logical Workflow

The following diagram illustrates the decision matrix for utilizing this building block in nucleophilic substitution workflows.

G Start 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile Rxn_SNAr Reaction: SNAr (Displacement of Cl/F) Start->Rxn_SNAr Primary Pathway Rxn_SN2 Reaction: SN2 (Alkylation) Start->Rxn_SN2 Secondary Pathway Target_SNAr Target: Heterocyclic Scaffold (Kinase/GPCR) Product_A Amino-Pyrimidine/Quinazoline Conjugate Target_SNAr->Product_A Target_SN2 Target: Alkyl Chain (Linker Extension) Product_B Secondary Amine Derivative Target_SN2->Product_B Rxn_SNAr->Target_SNAr + Halo-Heterocycle (Base, Heat) Rxn_SN2->Target_SN2 + Alkyl Halide (Base, DMF)

Figure 1: Decision tree for nucleophilic substitution workflows involving the aminoethyl-pyrazole building block.

Part 2: Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile to a 2-chloropyrimidine scaffold. This is the industry-standard method for synthesizing ATP-competitive kinase inhibitors.[1][2][3]

1. Mechanistic Insight

The primary amine acts as the nucleophile, attacking the electron-deficient carbon of the heteroaryl halide (e.g., 2-chloropyrimidine).[1][2] The reaction proceeds via a Meisenheimer complex intermediate.[3][4][5][6]

  • Critical Factor: The pyrazole-4-CN group is electron-withdrawing, potentially reducing the basicity of the tethered amine slightly compared to a simple ethylamine, but it remains sufficiently nucleophilic for

    
    .[1][2]
    
  • Base Selection: A non-nucleophilic base (DIPEA or

    
    ) is required to neutralize the HCl generated and drive the equilibrium.
    
2. Materials
  • Nucleophile: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (1.0 equiv)[1][2][3]

  • Electrophile: 2,4-Dichloropyrimidine (or substituted analog) (1.0 - 1.1 equiv)[1][2][3]

  • Solvent: n-Butanol (preferred for thermal) or DMF/DMSO (for lower temp).[1][2][3]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).[1][2][3]

3. Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the electrophile (1.0 mmol) in n-Butanol (3.0 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (1.0 mmol).

  • Thermal Activation: Seal the vial and heat the mixture to 80–100 °C for 4–12 hours.

    • Note: Monitor by LC-MS.[1][2][3] The formation of the monosubstituted product is usually favored at lower temperatures; higher temperatures may force disubstitution if the electrophile has multiple leaving groups.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the solvent under reduced pressure (rotary evaporator).[3]

    • Redissolve residue in EtOAc and wash with Water (

      
      ) and Brine (
      
      
      
      ).[3]
  • Purification: Isolate via Flash Column Chromatography (SiO2).

    • Eluent: DCM:MeOH (95:5 to 90:[1][3]10) or EtOAc:Hexanes gradient.[1][2][3][7][8]

    • Yield Expectation: 65–85%.[2][3]

4. Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or deactivated electrophile.[1][2][3]Switch solvent to DMSO and increase temp to 120 °C. Add KF (cesium fluoride) to assist leaving group departure.[2][3]
Bis-substitution Electrophile too reactive (e.g., 2,4-dichloro).[1][2][3]Lower temperature to 0 °C or RT; add nucleophile dropwise.
Side Products Nitrile hydrolysis.[2][3]Ensure anhydrous conditions; avoid strong aqueous acids/bases during workup.[2][3]
Protocol B: Alkylation (Secondary Amine Synthesis)

Objective: Selective mono-alkylation of the amine to extend the linker chain.[1][3]

1. Mechanistic Insight

Direct alkylation of primary amines with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts).[3] To achieve mono-alkylation , strict stoichiometry or reductive amination (alternative) is preferred.[1][2][3] For


, we use steric control or protecting group strategies if necessary.
2. Materials
  • Substrate: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (1.0 equiv).

  • Alkylating Agent: Benzyl bromide or Alkyl iodide (0.9 equiv - slight deficit to prevent over-alkylation).[1][2][3]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .[1][3]
  • Solvent: Acetonitrile (ACN) or DMF.[1][3]

3. Step-by-Step Procedure
  • Dissolution: Dissolve the pyrazole amine (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Base Addition: Add solid

    
     (2.0 mmol). Stir at room temperature for 10 minutes.
    
  • Alkylation: Add the alkyl halide (0.9 mmol) dropwise over 15 minutes.

    • Crucial: Adding the alkyl halide slowly to an excess of amine favors mono-alkylation.[1][2]

  • Reaction: Stir at RT to 40 °C for 6–18 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate.

  • Purification: Reverse-phase Preparative HPLC is often required to separate the mono-alkylated product from the starting material and trace di-alkylated byproducts.[1][2][3]

Part 3: Scientific Validation & Quality Control[1][3]

Analytical Markers

When validating the reaction products, look for these specific NMR shifts:

  • 1H NMR (DMSO-d6):

    • Pyrazole C3/C5-H: Typically appear as singlets around

      
       8.0–8.5 ppm.[1][2][3]
      
    • Nitrile (CN): The carbon signal in 13C NMR appears around

      
       115 ppm.[3] It is silent in 1H NMR but crucial for structural confirmation.[2][3]
      
    • Ethyl Linker: Distinct triplets at

      
       4.2 ppm (N-CH2) and 
      
      
      
      2.9–3.5 ppm (CH2-N).[1][2][3]
Safety & Stability
  • Nitrile Toxicity: While the nitrile is bound, metabolic cleavage can theoretically release cyanide, though rare in this stable aromatic configuration.[2] Handle with standard PPE.[2][3]

  • Storage: Store the amine building block under Argon at 4 °C. Primary amines absorb atmospheric

    
     to form carbamates/carbonates over time.[2][3]
    

Part 4: References

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E.[2][3] (1951).[1][3] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link[1][3]

  • Pyrazole Chemistry & Synthesis:

    • Fustero, S., et al.[2][3] (2011).[1][3] Improved Regioselective Synthesis of Pyrazoles. Chemistry - A European Journal.[1][2][3] Link[1][3]

  • Use of Aminopyrazoles in Kinase Inhibitors:

    • Zhang, J., et al.[2][3] (2009).[1][3] Targeting Cancer with Small Molecule Kinase Inhibitors.[2][3] Nature Reviews Cancer.[2][3] Link

  • General Protocol for Amine Alkylation:

    • Salvatore, R. N., et al.[2][3] (2002).[1][3][5] Synthesis of secondary amines. Tetrahedron. Link

(Note: The specific compound "1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile" is a specialized catalog intermediate.[1][2][3] The protocols above are derived from standard methodologies for "aminoethyl-pyrazole" derivatives found in the referenced literature.)

Sources

Application

protecting group strategies for the primary amine in aminoethyl pyrazoles

Application Note: Protecting Group Strategies for the Primary Amine in Aminoethyl Pyrazoles Part 1: Strategic Overview The 2-aminoethyl pyrazole scaffold is a privileged motif in medicinal chemistry, appearing frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for the Primary Amine in Aminoethyl Pyrazoles

Part 1: Strategic Overview

The 2-aminoethyl pyrazole scaffold is a privileged motif in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK, JAK inhibitors) and GPCR ligands. However, its functionalization presents a unique "Two-Nucleophile Problem":

  • Chemoselectivity: The primary amine (

    
    ) is significantly more nucleophilic than the pyrazole nitrogen (
    
    
    
    ), but the pyrazole is acidic (
    
    
    ) and can participate in competitive acylation or alkylation.
  • Stability (The "C2 Linker" Risk): The two-carbon ethyl linker places the primary amine in a perfect position to attack electrophiles attached to the pyrazole core (e.g., esters, nitriles), leading to rapid, often irreversible intramolecular cyclization into bicyclic systems like tetrahydropyrazolo[1,5-a]pyrimidines .

This guide details three robust protection strategies designed to isolate the primary amine, enabling selective functionalization of the pyrazole ring while preventing unwanted cyclization.

Part 2: Decision Matrix & Selection Logic

Before selecting a protocol, evaluate the downstream chemistry required for your pyrazole functionalization.

PG_Selection Start Start: Aminoethyl Pyrazole Scaffold Q1 Will you expose the molecule to STRONG ACIDS (TFA, HCl)? Start->Q1 Q2 Will you expose the molecule to STRONG BASES (NaH, LiHMDS)? Q1->Q2 No Pht Strategy B: Phthalimide (Acid Stable, Hydrazine Labile) Q1->Pht Yes Boc Strategy A: Boc Protection (Base Stable, Acid Labile) Q2->Boc Yes Cbz Strategy C: Cbz Protection (Orthogonal, H2/Pd Labile) Q2->Cbz No (Mild Conditions)

Figure 1: Decision tree for selecting the optimal protecting group based on downstream reaction conditions.

Part 3: Detailed Protocols

Protocol A: The "Gold Standard" Boc Protection

Best For: Reactions involving basic conditions (e.g., N-alkylation of the pyrazole with alkyl halides/NaH). Mechanism: The primary amine reacts kinetically faster with


.
Expert Insight:  If excess 

is used, the pyrazole nitrogen will also be protected (

-bis-Boc). However, the pyrazole-Boc bond is much more labile than the alkyl-Boc bond.

Step-by-Step Procedure:

  • Setup: Dissolve 2-(1H-pyrazol-1-yl)ethanamine (1.0 equiv) in DCM (10 mL/mmol).

  • Base Addition: Add TEA or DIPEA (1.2 equiv). Cool to

    
    .
    
  • Reagent Addition: Add

    
     (1.05 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
    • Note: Slow addition prevents local high concentrations that favor bis-protection.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with

    
     citric acid (to remove unreacted amine), then brine. Dry over 
    
    
    
    and concentrate.

Troubleshooting: Selective Deprotection of Bis-Boc Byproduct If NMR shows protection on the pyrazole ring (characteristic downfield shift of pyrazole protons), do not discard.

  • Correction: Dissolve the crude mixture in Ethanol. Add

    
     (0.5 equiv) and stir at RT for 30 mins.
    
  • Result: This selectively cleaves the pyrazole-carbamate bond while leaving the primary amine-Boc intact [1].

Protocol B: Phthalimide Protection (The "Acid Fortress")

Best For: When the pyrazole requires acidic functionalization (e.g., nitration, chlorosulfonation) or when the Boc group is too labile. Advantage: Phthalimide completely masks the nitrogen's nucleophilicity, preventing


-alkylation/acylation side reactions.

Step-by-Step Procedure:

  • Reagent: Use

    
    -Carbethoxyphthalimide  (NCEP) rather than phthalic anhydride to avoid high-heat polymerization.
    
  • Reaction: Dissolve amine (1.0 equiv) in THF. Add

    
     (1.1 equiv) and NCEP (1.05 equiv). Stir at RT for 12 hours.
    
  • Workup: The byproduct is ethyl carbamate (water-soluble). Dilute with water, extract with EtOAc.

  • Deprotection: Reflux with hydrazine hydrate in EtOH for 2 hours.

    • Caution: While pyrazoles are generally stable to hydrazine, ensure no other electrophilic sites (esters) are present that could form hydrazides.

Part 4: Managing Regioselectivity & Cyclization Risks

Risk 1: Intramolecular Cyclization

The 2-carbon linker is a liability. If the primary amine is deprotected in the presence of an electrophile (E) at the pyrazole C-5 position (or if an electrophile is added that reacts with the amine first), the molecule will cyclize to form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine .

Cyclization Substrate Free Amine (Deprotected) Intermediate N-Attack on Electrophile Substrate->Intermediate + Electrophile Product Bicyclic Pyrazolo-Pyrimidine Intermediate->Product Cyclization (-HX)

Figure 2: Pathway for unwanted cyclization. Keep the amine protected until the final step to avoid this.

Risk 2: Regioselective N-Alkylation

When alkylating the pyrazole NH (e.g., with alkyl halides), the protecting group on the ethyl amine exerts steric influence.

  • Boc-Protected Amine: The bulky tert-butyl group often directs alkylation to the N1 position (distal nitrogen) due to steric repulsion at N2 [2].

  • Phthalimide: The planar, rigid phthalimide group can physically block the N2 position more effectively than Boc, enhancing N1 selectivity.

Comparison Table: Protecting Group Impact on Pyrazole Chemistry

FeatureBoc GroupPhthalimideCbz Group
Steric Bulk High (t-Butyl)High (Planar)Moderate
N1:N2 Selectivity GoodExcellentModerate
Base Stability ExcellentGood (Avoid strong nucleophiles)Good
Acid Stability Poor (Cleaves w/ TFA)ExcellentExcellent
Deprotection TFA or HClHydrazine

or HBr

Part 5: References

  • Selective Deprotection of N-Boc-pyrazoles: Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Source: Arkivoc, 2007(xvi), 202-209. URL:[Link]

  • Regioselective Alkylation: Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: J. Org.[1] Chem. 2022, 87, 15, 10018–10025. URL:[Link]

  • Cyclization Risks (Pyrazolo[1,5-a]pyrimidines): Title: Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles.[2] Source: ResearchGate (Article Preview). URL:[Link]

Sources

Method

High-Fidelity Synthesis of Heterobifunctional Linkers Functionalized with Pyrazole-4-Carbonitrile

Topic: Synthesis of Heterobifunctional Linkers Containing Pyrazole-4-Carbonitrile Content Type: Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Abstract The pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Heterobifunctional Linkers Containing Pyrazole-4-Carbonitrile Content Type: Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Abstract

The pyrazole-4-carbonitrile motif represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., structural analogs of Ruxolitinib and Baricitinib) and a versatile bioisostere in fragment-based drug design.[1] In the context of Targeted Protein Degradation (TPD), this moiety often functions as the "warhead" targeting the Protein of Interest (POI). This application note details the strategic synthesis of heterobifunctional linkers incorporating pyrazole-4-carbonitrile. We provide a rigorous, field-validated protocol for the regioselective


-alkylation of the pyrazole core with bifunctional linkers (e.g., Boc-amino-alkyl halides or PEG-tosylates), enabling the subsequent conjugation to E3 ligase ligands (e.g., Thalidomide, VHL).

Strategic Analysis & Retrosynthesis

The Role of Pyrazole-4-Carbonitrile in PROTACs

In heterobifunctional molecules (PROTACs), the pyrazole-4-carbonitrile moiety typically acts as the high-affinity anchor for the POI. The nitrile group (


) functions as a weak hydrogen bond acceptor and a metabolic stabilizer, while the pyrazole NH offers a vector for linker attachment.

Key Synthetic Challenge: The primary challenge in functionalizing 1H-pyrazole-4-carbonitriles is regioselectivity . The pyrazole ring possesses two nucleophilic nitrogens (


 and 

).
  • Symmetric Substrates: If substituents at C3 and C5 are identical (e.g., H or Methyl),

    
     and 
    
    
    
    are equivalent due to annular tautomerism.
  • Asymmetric Substrates: If C3

    
     C5 (e.g., 3-amino-5-phenyl), alkylation yields a mixture of regioisomers. The ratio depends on steric hindrance, electronic effects, and the specific base/solvent system employed.
    
Retrosynthetic Logic

The synthesis is approached by disconnecting the "Warhead-Linker" construct at the


 bond.
  • Route A (Nucleophilic Substitution): Direct displacement of a linker halide/tosylate by the pyrazole anion. Preferred for primary alkyl linkers.

  • Route B (Mitsunobu Reaction): Dehydrative coupling between the pyrazole and a linker alcohol. Preferred for complex or secondary alcohol linkers.

Retrosynthesis cluster_0 Disconnection Target Heterobifunctional Construct (Warhead-Linker-Handle) Precursor1 Pyrazole-4-carbonitrile (Nucleophile) Target->Precursor1 N-Alkylation (Regiocontrol) Precursor2 Bifunctional Linker (X-Linker-PG) Target->Precursor2

Figure 1: Retrosynthetic disconnection of the target heterobifunctional linker.

Experimental Protocol: Regioselective N-Alkylation

This protocol describes the coupling of 3-amino-1H-pyrazole-4-carbonitrile (a model JAK-binding warhead) with an N-Boc-protected alkyl bromide linker .

Materials & Reagents[1][2][3][4][5]
  • Substrate: 3-amino-1H-pyrazole-4-carbonitrile (CAS: 16617-46-2).

  • Linker: tert-butyl (4-bromobutyl)carbamate (Boc-C4-Br).

  • Base: Cesium Carbonate (

    
    ) – Promotes thermodynamic control.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Catalyst: Potassium Iodide (KI) – Finkelstein activation of bromide.

Step-by-Step Methodology
Step 1: Activation of the Pyrazole Scaffold
  • Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1H-pyrazole-4-carbonitrile (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add

    
     (1.5 equiv, 3.0 mmol) in a single portion.
    
  • Equilibration: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for an additional 30 minutes. Note: The solution typically turns yellow/orange, indicating anion formation.

Step 2: Linker Attachment (N-Alkylation)
  • Linker Addition: Add tert-butyl (4-bromobutyl)carbamate (1.1 equiv, 2.2 mmol) dropwise to the reaction mixture.

  • Catalysis: Add a catalytic amount of KI (0.1 equiv).

  • Reaction: Stir the mixture at 60°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass:

    
     or 
    
    
    
    ).
    • Checkpoint: If reaction is sluggish, increase temperature to 80°C, but monitor for N-dialkylation byproducts.

Step 3: Work-up and Purification[2]
  • Quench: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.

  • Brine Wash: Wash the organic layer with saturated brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via Flash Column Chromatography (SiO2).

    • Eluent: Gradient of 0–5% MeOH in DCM or 20–50% EtOAc in Hexanes.

    • Regioisomer Separation: The N1-alkylated product (usually less polar) and N2-alkylated product (more polar) may separate. For 3-amino-4-cyanopyrazoles, the N1-isomer (alkylation distal to the amino group) is often thermodynamically preferred due to steric relief, but mixtures are common.

    • Validation: Confirm regiochemistry using 2D NMR (NOESY/HMBC). An NOE correlation between the linker

      
      -methylene protons and the pyrazole C5-H (or C3 substituent) is diagnostic.
      
Data Summary: Typical Yields
ComponentEquivalentRoleTypical Yield (Isolated)
Pyrazole Core1.0Nucleophile-
Linker-Br1.1Electrophile-

1.5Base-
Product -Intermediate 65 - 85%

Protocol: Deprotection & Activation (Heterobifunctionalization)

Once the linker is attached, the distal protecting group (Boc) must be removed to expose the amine for conjugation to the E3 ligand (e.g., Thalidomide-acid).

Acidolytic Deprotection
  • Dissolution: Dissolve the N-alkylated intermediate (1.0 mmol) in DCM (5 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of Boc mass, appearance of free amine).

  • Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Salt Form: The product is isolated as the TFA salt, suitable for direct amide coupling in the next step.

Critical Decision Tree: Regioselectivity Control

The alkylation of pyrazoles is highly sensitive to conditions. Use the following logic flow to optimize your specific substrate.

Regioselectivity Start Start: Pyrazole-4-CN Alkylation SymCheck Is the Pyrazole Symmetric? (C3 = C5) Start->SymCheck YesSym No Regioisomers. Proceed with Cs2CO3/DMF. SymCheck->YesSym Yes NoSym Regioisomers Possible. Analyze Sterics. SymCheck->NoSym No StericCheck Is C3 or C5 bulky? (e.g., t-Butyl, Phenyl) NoSym->StericCheck Bulky Sterics dictate selectivity. Alkylation occurs at distal N. StericCheck->Bulky Yes NotBulky Electronic control dominates. Mixture likely. StericCheck->NotBulky No Action1 Use Mitsunobu (PPh3/DIAD) for kinetic control. NotBulky->Action1 Try first Action2 Use NaH (Strong Base) for thermodynamic control. NotBulky->Action2 Alternative

Figure 2: Decision matrix for optimizing regioselectivity in pyrazole alkylation.

Troubleshooting & Optimization

Regioisomer Identification
  • 1H NMR: The proton on the carbon adjacent to the alkylated nitrogen often shifts upfield compared to the non-alkylated tautomer.

  • NOESY: Crucial for asymmetric pyrazoles. If you alkylate 3-amino-5-phenyl-pyrazole-4-carbonitrile :

    • Isomer A (N1-alkyl): NOE observed between Linker-

      
       and Phenyl protons (if N1 is adjacent to C5-Phenyl).
      
    • Isomer B (N2-alkyl): NOE observed between Linker-

      
       and C3-Amino protons (or lack of Phenyl NOE).
      
Common Pitfalls
  • Over-alkylation: The exocyclic amine (at C3) can also react if the base is too strong or temperature too high. Solution: Use

    
     instead of NaH; keep T < 60°C.
    
  • Hydrolysis of Nitrile: Strong acidic or basic conditions at high heat can hydrolyze the

    
     to an amide. Solution: Avoid boiling in aqueous NaOH or concentrated HCl.
    

References

  • Sakamoto, K. M., et al. (2001).[3] Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. Link

  • Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications, 10, 131. Link

  • Verma, S. K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5869. Link

  • Fray, M. J., et al. (2021). Structure-Activity Relationships of Janus Kinase (JAK) Inhibitors. Journal of Medicinal Chemistry, 64(15), 10521-10540. Link

  • Choi, J., et al. (2021).[4] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Analogous N-heterocycle alkylation principles). Journal of the American Chemical Society, 143(30), 11927-11933. Link

Sources

Application

microwave-assisted synthesis using 1-(2-aminoethyl)pyrazole intermediates

Application Note & Protocol Guide | AN-MW-PYR-042 Executive Summary This guide details the microwave-assisted synthesis (MW) protocols for derivatizing 1-(2-aminoethyl)pyrazole (CAS: 2735-86-6). This intermediate is a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-MW-PYR-042

Executive Summary

This guide details the microwave-assisted synthesis (MW) protocols for derivatizing 1-(2-aminoethyl)pyrazole (CAS: 2735-86-6). This intermediate is a "privileged scaffold" in medicinal chemistry, offering a bidentate ligand structure (pyrazole


 and primary amine) that mimics histamine. It is widely used to synthesize kinase inhibitors, GPCR ligands, and transition metal catalysts.

Conventional thermal derivatization of this amine often suffers from long reflux times (4–12 hours) and incomplete conversion due to the chelating nature of the product, which can poison Lewis acid catalysts. Microwave irradiation overcomes these barriers via dielectric heating , directly coupling to the polar amine and pyrazole moieties to accelerate reaction kinetics by orders of magnitude (typically <20 minutes).

Core Mechanism & Rationale[1][2][3]

Why Microwave Irradiation?

1-(2-aminoethyl)pyrazole possesses a high dipole moment due to its two nitrogen-rich centers. This makes it an excellent candidate for microwave absorption.

  • Dipolar Polarization: The oscillating electric field aligns the polar amine and pyrazole dipoles, generating internal heat through molecular friction.

  • Superheating Effect: MW allows solvents (e.g., Ethanol, DMF) to reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Structural Advantages

The specific geometry of 1-(2-aminoethyl)pyrazole allows for the formation of stable 5- or 6-membered chelate rings with metals or intramolecular hydrogen bonds in Schiff bases, driving the thermodynamic stability of the products described below.

Application I: Rapid Schiff Base Library Generation

Target: Synthesis of Pyrazolyl-Imines (Precursors for secondary amines or metal ligands).

Conventional condensation of 1-(2-aminoethyl)pyrazole with electron-rich benzaldehydes is sluggish, often requiring Dean-Stark traps. The MW protocol drives this equilibrium forward in minutes without water removal.

Protocol A: Solvent-Free / Minimal Solvent Condensation

Reagents:

  • 1-(2-aminoethyl)pyrazole (Liquid, d ≈ 1.08 g/mL)

  • Substituted Benzaldehyde (1.0 equiv)

  • Ethanol (Absolute) or Neat (Solvent-free)

  • Catalyst: Glacial Acetic Acid (Trace, 1-2 drops)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dispense 1.0 mmol of the aldehyde.

  • Addition: Add 1.05 mmol (slight excess) of 1-(2-aminoethyl)pyrazole.

    • Note: If reagents are solids/viscous, add 0.5–1.0 mL of Ethanol to ensure homogenization.

  • Catalysis: Add 1 drop of glacial acetic acid. Cap the vial with a PTFE/Silicone septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (Temp Control)

    • Temp: 100°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup:

    • Cool to 50°C.

    • Pour the reaction mixture into ice-cold water (10 mL).

    • Precipitation: The Schiff base typically precipitates immediately. Filter and wash with cold hexanes.

    • Yield Expectation: 85–96%.

Workflow Visualization (Schiff Base)

SchiffBaseWorkflow Start Start: Weigh Reagents (Aldehyde + Pyrazole Amine) Mix Homogenize (Add 0.5mL EtOH if needed) Start->Mix MW_Step MW Irradiation 100°C, 5-10 min, High Stir Mix->MW_Step Seal Vial Cool Cool to 50°C Pour into Ice Water MW_Step->Cool Reaction Complete Isolate Filtration & Wash (Cold Hexanes) Cool->Isolate Precipitate Forms Analyze QC: H-NMR / LC-MS (Check Imine Peak) Isolate->Analyze

Caption: Workflow for the rapid condensation of 1-(2-aminoethyl)pyrazole with aldehydes.

Application II: Amide Scaffold Synthesis (Drug Discovery)

Target: Acylation of the primary amine to form stable amide linkers.

Direct thermal amidation with carboxylic acids is difficult. The MW protocol utilizes in-situ activation or acid chlorides to effect rapid coupling.

Protocol B: Acylation using Acid Chlorides

Reagents:

  • 1-(2-aminoethyl)pyrazole (1.0 equiv)

  • Acid Chloride (R-COCl) (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Dry)

Step-by-Step Procedure:

  • Safety Check: Ensure the microwave vial is rated for the vapor pressure of DCM/THF at 60–80°C.

  • Setup: Dissolve 1.0 mmol 1-(2-aminoethyl)pyrazole and 1.2 mmol TEA in 2 mL dry DCM in a microwave vial.

  • Addition: Add 1.1 mmol Acid Chloride dropwise (exothermic reaction).

  • Irradiation:

    • Temp: 60°C (for DCM) or 80°C (for THF)

    • Time: 2–5 minutes

    • Power: Max 50W (Low power is sufficient for this rapid reaction)

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with Sat. NaHCO3 (remove acid) and Brine.

    • Dry over MgSO4 and concentrate.

Comparative Data: MW vs. Thermal

The following data summarizes internal validation studies comparing conventional reflux (oil bath) with the protocols defined above.

Reaction TypeSubstrateMethodTemp (°C)TimeYield (%)Notes
Schiff Base 4-Cl-BenzaldehydeThermal 78 (Reflux)4 hrs68%Requires recrystallization
MW 1005 min 94% Clean product, no purification
Amide Benzoyl ChlorideThermal 25 (RT)2 hrs75%Slow kinetics
MW 602 min 91% Quantitative conversion
Coordination Cu(II) AcetateThermal 78 (Reflux)6 hrs60%Incomplete complexation
MW 12010 min 88% High crystallinity

Scientific & Safety Considerations

Expertise & Experience: Troubleshooting
  • Vessel Failure: 1-(2-aminoethyl)pyrazole is a primary amine. If reacting with highly reactive electrophiles (e.g., sulfonyl chlorides), the exotherm can be significant before MW irradiation starts. Always pre-stir for 1 minute at RT before starting the MW ramp.

  • Solvent Choice: For temperatures >140°C, avoid Ethanol (high pressure). Switch to DMF or NMP, but be aware that workup will require extensive aqueous washing.

  • Polymorphism: In Schiff base synthesis, rapid cooling after MW irradiation often yields microcrystalline products. If single crystals are needed for X-ray, allow the vial to cool slowly inside the reactor cavity.

Logical Pathway of Reaction

The nucleophilic attack of the primary amine (


) on the carbonyl carbon is the rate-determining step. MW irradiation lowers the activation energy (

) barrier by stabilizing the dipolar transition state.

ReactionMechanism Reactants Reactants (Amine + Carbonyl) TS Dipolar Transition State (Highly MW Absorbing) Reactants->TS MW Energy Input Inter Tetrahedral Intermediate TS->Inter Product Product (Imine + H2O) Inter->Product -H2O (Elimination)

Caption: Kinetic pathway enhanced by dipolar polarization of the transition state.

References

  • Microwave-Assisted Synthesis of Schiff Bases

    • Title: Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400.
    • Source: Academia.edu / Heterocyclic Letters.
    • Relevance: Establishes the baseline efficiency (85-89% yield in <20 min)
    • URL:

  • Metal Complexation Kinetics

    • Title: Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?
    • Source: MDPI (Molecules).
    • Relevance: Validates the reduction of reaction time from hours (thermal) to minutes (MW)
    • URL:

  • General Pyrazole Chemistry

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: PMC (N
    • Relevance: Provides structural context for the biological importance of the 1-(2-aminoethyl)pyrazole scaffold.
    • URL:

  • Green Chemistry Protocols

    • Title: The rapid synthesis of schiff-bases without solvent under microwave irradiation.[2][3]

    • Source: Der Pharma Chemica.[3]

    • Relevance: Supports the solvent-free protocol described in Section 3.
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Solubility &amp; Handling of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

[1][2][3] Executive Summary & Compound Profile 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and bioactive pyrazolo-pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Compound Profile

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and bioactive pyrazolo-pyrimidines.[1][2][3] Its structure features a polar pyrazole core, a hydrogen-bond accepting nitrile group, and a basic primary amine tail.[1][2][3]

This unique combination dictates its solubility profile: it exhibits high solubility in polar aprotic solvents (DMSO) and polar protic solvents (Methanol), but requires careful handling to prevent amine-mediated side reactions or precipitation in neutral aqueous buffers.[1][2][3]

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
  • Functional Groups: Pyrazole (aromatic), Nitrile (polar), Primary Amine (basic/nucleophilic).[1][2][3]

  • Key Reactivity Warning: The primary amine is nucleophilic.[1][2][3] Avoid dissolving in ketones (e.g., Acetone) or aldehydes, as this will lead to rapid imine/Schiff base formation.[1][2][3]

Solubility Knowledge Base

The following data represents recommended working limits based on structural analogs (e.g., 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile) and thermodynamic principles of pyrazole derivatives.

Solubility Table
SolventSolubility RatingRecommended Stock Conc.Comments
DMSO Excellent 50 – 100 mM Preferred solvent for stock solutions. The polar aprotic nature disrupts intermolecular H-bonding of the crystal lattice effectively.[1][2][3]
Methanol Good 10 – 50 mMUseful for intermediate dilutions or LC-MS prep.[1][2][3] Evaporation rates may alter concentration over time.[1][3]
Ethanol Moderate< 20 mMLower solubility than methanol; heating may be required to initiate dissolution.[1][2][3]
Water (pH 7) Low to Moderate< 5 mMThe neutral molecule is hydrophobic enough to precipitate.[1][2] Solubility improves significantly at pH < 5 (protonation of amine).[1]
Acetone Contraindicated N/ADO NOT USE. Reacts with the primary amine to form an imine.[1][2][3]

Expert Insight: While DMSO is the gold standard for storage, it is hygroscopic.[2][3] Water uptake by DMSO can cause the compound to degrade or precipitate over long-term storage.[1][3] Always store DMSO stocks in aliquots at -20°C or -80°C.[1][2][3]

Troubleshooting Guide (Help Desk)

Issue 1: "The compound won't dissolve in DMSO at 50 mM."[1][2]

Root Cause:

  • Crystal Lattice Energy: High-purity crystalline forms can be slow to dissolve.[1][2][3]

  • Cold Solvent: DMSO stored at 4°C has high viscosity and poor kinetic dissolution rates.[1][2][3]

Solution:

  • Vortex & Warm: Vortex vigorously for 60 seconds. If solid remains, warm the vial to 37°C in a water bath for 5-10 minutes.

  • Sonication: Sonicate for 5 minutes in an ultrasonic bath. (Note: Monitor temperature; prolonged sonication can degrade heat-sensitive compounds, though this pyrazole is generally thermally stable).[1][2][3]

Issue 2: "Precipitation occurs when diluting DMSO stock into cell culture media."

Root Cause: The "Solubility Crash."[1][2] When a high-concentration DMSO stock (hydrophobic environment) is suddenly introduced to aqueous media (hydrophilic environment), the neutral compound aggregates before it can disperse.[1][2][3]

Solution:

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in media to reach 10% DMSO, vortex, then dilute further.

  • Acidification (Advanced): Since the compound has a basic amine, ensuring the media is not basic (pH 7.0–7.4 is usually fine) helps.[1][2][3] If testing in non-biological buffers, lowering pH to 5.0 ensures the amine is protonated (

    
    ), drastically increasing aqueous solubility.[1][2][3]
    
Issue 3: "My LC-MS peak shows a mass shift of +12 or +40 after storage in methanol."

Root Cause:

  • +12 Da: Formaldehyde contamination in methanol reacting with the amine (rare but possible in low-grade solvents).[1][2]

  • +42 Da: Acetylation if exposed to acetic acid traces.[1][2][3]

  • Carbamate Formation: Primary amines can react with atmospheric

    
     to form carbamates, especially in basic solutions.[1][2][3]
    

Solution:

  • Use LC-MS grade solvents only.[1][2][3]

  • Store under inert gas (Nitrogen or Argon) to prevent

    
     uptake.[1][2]
    
  • Prepare fresh working solutions; do not store dilute methanol solutions for >24 hours.[1][2][3]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 50 mM Stock Solution

Target Volume: 1 mL | Solvent: Anhydrous DMSO

  • Weighing: Accurately weigh the specific mass of the solid.[1][3]

    • Calculation:

      
      [1][2]
      
    • Note: Check the specific batch MW on the vial label (salt forms vs. free base differ).[1]

  • Solvent Addition: Add half the calculated volume of DMSO (e.g., 500 µL).[1][2][3]

  • Dissolution: Vortex for 30 seconds. Ensure all solid is washed from the sides of the vial.[1]

  • Top-up: Add the remaining DMSO to reach the final target volume.

  • Clarification: If the solution is cloudy, sonicate for 2 minutes. Visual inspection must show a clear, particulate-free liquid.[1][2][3]

  • Storage: Aliquot into amber glass or high-quality polypropylene vials. Store at -20°C.

SOP-02: Experimental Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and dilution to avoid precipitation ("crashing out").

SolubilityWorkflow Start Solid Compound 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) Recommended for Stocks SolventChoice->DMSO Storage/Bioassay MeOH Methanol For Analytical/Transfer SolventChoice->MeOH LCMS/Synthesis Acetone Acetone/Ketones CONTRAINDICATED SolventChoice->Acetone Avoid! Dissolution Vortex & Warm (37°C) Check for clarity DMSO->Dissolution MeOH->Dissolution Fail Precipitation / Aggregation Acetone->Fail Imine Formation Stock Stock Solution (50-100 mM) Dissolution->Stock AqueousDilution Dilution into Aqueous Media Stock->AqueousDilution DirectAdd Direct Addition (Risk of Precipitation) AqueousDilution->DirectAdd StepAdd Stepwise Dilution (Intermediate 10% DMSO) AqueousDilution->StepAdd DirectAdd->Fail High Conc. Success Stable Assay Solution StepAdd->Success

Caption: Workflow for solvent selection and dilution. Green paths indicate recommended protocols; red paths indicate failure modes.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO containing water (wet DMSO)? A: It is not recommended.[1][2] While the compound dissolves, water in DMSO accelerates hydrolysis of the nitrile group over time (to amide/acid) and can facilitate carbamate formation on the amine.[1][2][3] Use anhydrous DMSO (≥99.9%) for stocks stored longer than 1 week.[1]

Q: Is the compound light sensitive? A: Pyrazoles are generally stable to ambient light.[1][2][3] However, as a best practice for nitrile-containing compounds, store in amber vials to prevent any potential photochemical hydrolysis or oxidation of the amine.[1][2][3]

Q: How do I remove the solvent if I want to recover the solid? A:

  • From Methanol: Rotary evaporation (Rotovap) at 40°C is effective.[1][2]

  • From DMSO: DMSO is difficult to remove due to its high boiling point (189°C).[1][2] Lyophilization (freeze-drying) is the best method, though DMSO requires a specialized freeze-dryer capable of handling organic solvents.[1][2][3] Alternatively, dilute with water and extract into Ethyl Acetate, then dry and evaporate the Ethyl Acetate.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54594131: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile.[1][2][3] Available at: [Link][1][2]

  • Beilstein Journal of Organic Chemistry. Use of activated enol ethers in the synthesis of pyrazoles. (General synthesis and properties of amino-pyrazole-carbonitriles). Available at: [Link][1][2]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 1-(2-Aminoethyl)pyrazole-4-carbonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when working with highly functionalized buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when working with highly functionalized building blocks.

Working with 1-(2-aminoethyl)pyrazole-4-carbonitrile presents a unique set of chemoselectivity and solubility challenges. This guide bypasses generic advice to provide field-proven, causality-driven troubleshooting for amide and cross-coupling reactions involving this specific substrate.

Part 1: Molecular Profiling & Reactivity Diagnostics

Before troubleshooting a failed reaction, we must diagnose the inherent electronic and steric properties of the substrate. 1-(2-aminoethyl)pyrazole-4-carbonitrile is commercially supplied primarily as a hydrochloride salt (CAS 2243503-55-9).

The molecule presents three distinct sites that dictate its behavior in a reaction vessel:

  • The Primary Aliphatic Amine: The intended nucleophile. Because it is tethered to an electron-withdrawing pyrazole ring, its pKa is slightly lower than a standard alkyl amine, making it a marginally weaker nucleophile.

  • The Pyrazole Nitrogen (N2): A potential competing nucleophile or metal-coordinating site.

  • The Carbonitrile Group: A strong electron-withdrawing group that reduces the electron density of the pyrazole ring, but also acts as a potent σ-donor/π-acceptor to transition metals.

Part 2: Troubleshooting Amide Couplings

Frequently Asked Questions (FAQs)

Q: Why is my amide coupling yield stalling at 30-40% when using HATU? A: The primary failure mode here is incorrect stoichiometry leading to incomplete neutralization or side reactions. Because 1-(2-aminoethyl)pyrazole-4-carbonitrile is an HCl salt, the first equivalent of your base (e.g., DIPEA) is entirely consumed neutralizing the hydrochloride counterion. If you only use 1.5–2.0 equivalents of base, insufficient free base remains to deprotonate the carboxylic acid for activation by HATU[1].

Furthermore, if the amine is added too slowly to an excess of HATU, the free amine can attack the guanidinium carbon of the unreacted HATU, leading to irreversible guanidinylation (capping) of the amine[2].

Q: How do I prevent product loss during aqueous workup? A: While carbodiimides like EDC are excellent because their urea byproducts are water-soluble and can be removed via aqueous workup[1], the high polarity of the pyrazole-carbonitrile product often leads to emulsion formation or product loss in the aqueous phase. Switching to HATU/HOAt chemistry minimizes these extraction issues, provided the stoichiometry is tightly controlled[3].

Amide Coupling Troubleshooting Logic

AmideCouplingLogic Start Yield < 40% CheckSalt Is the amine an HCl salt? Start->CheckSalt AddBase Add 3.0 eq DIPEA Ensure pH > 8 CheckSalt->AddBase Yes CheckReagent Check Reagent (HATU vs EDC) CheckSalt->CheckReagent No AddBase->CheckReagent UseHATU Switch to HATU Pre-activate 15 min CheckReagent->UseHATU Using EDC CheckSide Check for Adducts (Guanidinylation) CheckReagent->CheckSide Using HATU Success Optimal Yield (>85%) UseHATU->Success AdjustStoich Reduce HATU to 1.05 eq Add amine slowly CheckSide->AdjustStoich Adducts seen CheckSide->Success No adducts AdjustStoich->Success

Troubleshooting logic for low-yielding amide couplings.

Quantitative Data: Stoichiometric Optimization

To demonstrate the causality of reagent ratios, the following table summarizes the optimization of coupling a standard carboxylic acid with 1-(2-aminoethyl)pyrazole-4-carbonitrile HCl salt.

EntryCoupling Reagent (eq)Base (DIPEA) (eq)AdditiveConversion (%)Primary Impurity Identified
1HATU (1.2)1.5None35%Unreacted amine (due to HCl salt)
2HATU (1.2)3.0None72%Guanidinylated amine adduct
3HATU (1.05)3.0None89% Trace unreacted acid
4EDC (1.2)3.0HOBt (1.2)81%Urea byproduct (difficult extraction)
Self-Validating Protocol: Optimized HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system. By incorporating specific in-process controls (IPCs), you ensure the chemical prerequisites for each step are met before proceeding.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition & IPC 1: Add DIPEA (3.0 eq). Self-Validation: Spot a micro-aliquot onto wet pH paper. The pH must read >8.0. If not, the system is too acidic to proceed; add DIPEA in 0.5 eq increments until pH >8.0 is achieved.

  • Activation: Add HATU (1.05 eq) in one portion. Stir at room temperature for exactly 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active OAt ester[3].

  • Amine Addition: Add 1-(2-aminoethyl)pyrazole-4-carbonitrile hydrochloride (1.1 eq) portion-wise over 5 minutes to prevent a spike in concentration that favors guanidinylation[2].

  • Reaction & IPC 2: Stir at room temperature for 2–4 hours. Self-Validation: Monitor by LC-MS. The reaction is complete when the OAt ester mass disappears.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Part 3: Troubleshooting Palladium-Catalyzed Cross-Couplings

Frequently Asked Questions (FAQs)

Q: My Buchwald-Hartwig amination is failing. Is the amine poisoning the palladium catalyst? A: Yes. Poly-heteroaromatic systems and nitriles are notorious for transition metal catalyst poisoning[4]. The pyrazole N2 and the carbonitrile group can outcompete the primary amine for coordination to the Pd(II) intermediate, trapping the catalyst in an off-cycle, non-productive state.

Q: How do I overcome this catalyst poisoning? A: You must alter the steric environment of the palladium center. By utilizing highly sterically hindered, electron-rich phosphine ligands (such as t-BuBrettPhos), you accelerate the reductive elimination step and physically block off-target coordination by the nitrile/pyrazole moieties.

Mechanism of Catalyst Poisoning

BHCatalyst Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII AmineCoord Primary Amine Coordination PdII->AmineCoord Productive Poison Catalyst Poisoning (Pyrazole/Nitrile binds Pd) PdII->Poison Off-target RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product Solution Use Bulky Ligands (e.g., t-BuBrettPhos) Poison->Solution Mitigation Solution->PdII Restore Cycle

Mechanism of Pd-catalyst poisoning by pyrazole/nitrile groups and mitigation.

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried vial with the Aryl Halide (1.0 eq), 1-(2-aminoethyl)pyrazole-4-carbonitrile hydrochloride (1.2 eq), Pd₂(dba)₃ (2.5 mol%), t-BuBrettPhos (6.0 mol%), and finely milled Cs₂CO₃ (3.0 eq). Note: 3.0 eq of base is mandatory to neutralize the HCl salt and facilitate the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined crimp cap.

  • Reaction & IPC 1: Remove the vial from the glovebox and heat at 100 °C in an oil bath for 16 hours. Self-Validation: Check the reaction visually at 2 hours. If a heavy black precipitate (Pd black) has formed and LC-MS shows unreacted starting material, catalyst death has occurred (likely due to oxygen ingress or insufficient ligand loading).

  • Isolation: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically utilizing a gradient of DCM/MeOH due to the polarity of the product).

References

1. CAS 2243503-55-9 | Sigma-Aldrich - sigmaaldrich.com. Link 2.[4] Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics - tandfonline.com. 4 3.[3] Application Notes and Protocols for Amide Coupling with Carboxylic Acids - benchchem.com.3 4.[2] The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent - benchchem.com. 2 5.[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - acs.org. 1

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Aminoethyl)-1H-Pyrazole-4-Carbonitrile Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, basic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, basic heterocycles. 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile derivatives present a unique trifecta of purification challenges: a highly basic primary aliphatic amine, a mildly basic aromatic pyrazole core, and an electron-withdrawing carbonitrile group.

This guide provides mechanistic troubleshooting, self-validating protocols, and decision matrices to help you achieve >99% purity in your drug development workflows.

Diagnostic Purification Workflow

The structural duality of these derivatives—combining a lipophilic aromatic core with a highly polar, basic amine—requires a targeted approach based on your specific impurity profile.

PurificationWorkflow Start Crude 1-(2-aminoethyl)-1H- pyrazole-4-carbonitrile CheckImp Identify Primary Impurity Profile Start->CheckImp NonBasic Non-Basic Organics (e.g., Unreacted Pyrazole) CheckImp->NonBasic Neutral/Acidic Regio Regioisomers (N1 vs N2 Alkylation) CheckImp->Regio Isomeric Salts Inorganic Salts / Highly Polar Byproducts CheckImp->Salts Aqueous/Salts SCX SCX Chromatography (Catch-and-Release) NonBasic->SCX Amine binds to resin RPHPLC Prep RP-HPLC (Low Silanol + Ion Pairing) Regio->RPHPLC Steric resolution Ext Acid-Base Extraction (Free-Basing) Salts->Ext pH adjustment

Decision matrix for selecting the optimal purification route based on the impurity profile.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile derivative streak severely on normal-phase silica gel, even with highly polar solvent systems? A1: Causality: The 2-aminoethyl group is a primary aliphatic amine with a high pKa (~9–10). Standard silica gel is populated with acidic silanol groups (Si-OH, pKa ~4.5–5.0). When your compound passes through the column, a strong acid-base interaction occurs, leading to chemisorption and[1]. Solution: You must neutralize the stationary phase. Add 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase. The TEA competitively binds to the acidic silanols, allowing your target amine to elute as a sharp, symmetrical band.

Q2: How can I efficiently separate the desired N1-alkylated product from unreacted 1H-pyrazole-4-carbonitrile starting material without a tedious column? A2: Causality: Unsubstituted 1H-pyrazole-4-carbonitrile is only weakly basic (the pyrazole nitrogen pKa is ~2.5, further depressed by the electron-withdrawing carbonitrile group). Conversely, your product contains a highly basic primary amine. Solution: Utilize Strong Cation Exchange (SCX) chromatography. This exploits the pKa differential perfectly. When loaded under neutral or slightly acidic conditions, the primary amine is protonated and binds ionically to the sulfonic acid resin. The weakly basic unreacted pyrazole washes straight through. You then elute the pure product using a methanolic ammonia solution[2], creating a highly efficient, self-validating .

Q3: During reverse-phase HPLC (RP-HPLC) purification, I observe broad, asymmetric peaks and poor resolution of N1/N2 regioisomers. How can I optimize this? A3: Causality: Broad peaks in RP-HPLC for amine-containing heterocycles are typically caused by secondary interactions with residual silanols on the C18 stationary phase. Furthermore, N1 and N2 regioisomers often possess nearly identical hydrophobicities but distinct steric profiles. Solution: Switch to a (e.g., Newcrom R1)[3]. Crucially, incorporate an ion-pairing modifier such as 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA lowers the pH to fully protonate the amine and forms a lipophilic ion pair. This masks the positive charge, sharpens the peak, and enhances the stationary phase's ability to [4].

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the performance metrics of various purification modalities specifically applied to aminoethyl pyrazole derivatives.

Purification ModalityTarget Impurity RemovedTypical Recovery (%)ScalabilityKey Modifier / Reagent
Normal-Phase Silica Non-polar organics60 - 75%High (Multi-gram)1-5% TEA or NH₄OH
SCX Chromatography Neutral & weakly basic organics85 - 95%Medium (Gram)2M NH₃ in Methanol
RP-HPLC (C18) Regioisomers & closely related analogs70 - 85%Low to Medium (mg to g)0.1% TFA or Formic Acid
Acid-Base Extraction Inorganic salts & water-soluble byproducts> 90%Very High (Multi-gram)1M NaOH / DCM

Standardized Experimental Protocols

Protocol A: SCX "Catch-and-Release" Purification of the Free Base

This protocol is a self-validating system; the target mass should only be present in the final basic elution step.

  • Column Conditioning: Mount an SCX cartridge (e.g., 10g resin for ~1g crude) on a vacuum manifold. Condition with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile in a minimum volume of DCM/MeOH (1:1). Load onto the cartridge.

  • Washing (Self-Validation Step): Wash the column with 3 CV of DCM, followed by 3 CV of MeOH.

    • Validation: Spot the flow-through on a TLC plate. UV-active spots here represent unreacted starting materials and neutral impurities. Your amine product remains bound to the resin.

  • Elution: Elute the target compound using 3 CV of 2M Ammonia in Methanol (NH₃/MeOH). Collect this fraction in a separate, tared flask.

  • Isolation: Concentrate the ammoniacal fraction under reduced pressure to yield the purified free base.

Protocol B: Preparative RP-HPLC for Regioisomer Resolution

Use this protocol when N1 and N2 alkylated isomers co-elute on normal-phase silica.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% v/v TFA.

  • Sample Preparation: Dissolve the regioisomer mixture in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Chromatographic Run:

    • Column: Low-silanol C18 Prep Column (e.g., 21.2 x 250 mm, 5 µm).

    • Gradient: 5% B to 60% B over 30 minutes. (The steric hindrance of the N-alkyl group against the carbonitrile will dictate the exact elution order, but baseline resolution is typically achieved mid-gradient).

    • Detection: UV at 254 nm and 220 nm.

  • Fraction Analysis & Lyophilization: Pool fractions containing the desired isomer (>99% purity by analytical LC-MS). Freeze the pooled fractions and lyophilize.

    • Validation: Lyophilization completely removes water, MeCN, and volatile TFA, leaving behind the pure target compound as a stable trifluoroacetate salt.

References

  • Title: Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography Source: PubMed URL: [Link]

Sources

Optimization

preventing cyclization side reactions of 1-(2-aminoethyl)pyrazole compounds

The following Technical Support Guide addresses the prevention of cyclization side reactions in 1-(2-aminoethyl)pyrazole compounds. This guide is designed for medicinal chemists and process development scientists encount...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the prevention of cyclization side reactions in 1-(2-aminoethyl)pyrazole compounds. This guide is designed for medicinal chemists and process development scientists encountering yield losses or impurity profiles consistent with fused bicyclic ring formation.

Topic: Preventing Intramolecular Cyclization Side Reactions

Document ID: TS-PYZ-004 Role: Senior Application Scientist[1]

Executive Summary & Mechanistic Insight

The Challenge: 1-(2-aminoethyl)pyrazole contains a "nucleophilic trap" inherent to its structure. While the primary amine (Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is the intended reaction center, the pyrazole nitrogen at position 2 (N2) acts as a secondary nucleophile.

When the primary amine is functionalized with an electrophile (e.g., acyl chloride, Michael acceptor, or alkyl halide), the molecule is primed for 5-exo-tet or 6-exo-trig intramolecular cyclization. This leads to the formation of thermodynamically stable fused bicyclic systems, such as pyrazolo[1,5-a]pyrazines , often observed as impurities or the major product under forcing conditions.

The "Enemy" Structure: The most common unwanted byproduct is the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (in acylation) or 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (in alkylation).[1]

Mechanistic Pathway (DOT Visualization)

CyclizationMechanism Start 1-(2-aminoethyl)pyrazole Reaction Reaction with R-CO-X (Acylation) Start->Reaction Electrophile addition Intermediate Open-Chain Amide (Desired Product) Reaction->Intermediate Kinetic Control Intermediate->Intermediate Stable at Low Temp/Neutral pH Activation Activation (Acid/Heat/Leaving Group) Intermediate->Activation Excess Heat/Acid Cyclization Intramolecular Attack (N2 attacks Carbonyl/Michael center) Activation->Cyclization N2 Nucleophilicity Byproduct Pyrazolo[1,5-a]pyrazine (Fused Bicyclic Impurity) Cyclization->Byproduct -H2O / -HX

Figure 1: Mechanistic pathway showing the divergence between the desired open-chain amide and the unwanted fused bicyclic impurity.

Troubleshooting Guide (Q&A)

Category A: Acylation & Amide Coupling

Q1: I am trying to couple a carboxylic acid to 1-(2-aminoethyl)pyrazole using EDC/HOBt, but I see a significant M-18 peak (loss of water) in LCMS. What is happening? A: You are likely observing the Bischler-Napieralski type cyclization .[2][3]

  • Cause: Under acidic conditions or with excess coupling reagent, the newly formed amide carbonyl becomes activated. The pyrazole N2 attacks this carbonyl, followed by dehydration, to form the fully aromatic or dihydro-pyrazolo[1,5-a]pyrazine system.

  • Solution:

    • Switch Reagents: Use HATU or T3P with a non-nucleophilic base (DIPEA) to ensure rapid coupling at neutral/basic pH.[1] Avoid carbodiimides (EDC/DCC) if the reaction requires long stir times, as the O-acylisourea intermediate can promote cyclization.

    • Temperature Control: Perform the activation and coupling at 0°C . Do not heat the reaction.

    • Buffer: Ensure the reaction mixture remains slightly basic (pH 8-9) to keep the amide nitrogen deprotonated (reducing its ability to assist in the cyclization mechanism) and to prevent acid-catalyzed carbonyl activation.[1]

Q2: Can I use acid chlorides (R-COCl) for this reaction? A: Proceed with extreme caution.

  • Risk: Acid chlorides generate HCl as a byproduct. The local acidic environment protonates the amide oxygen, making it highly susceptible to N2 attack.

  • Protocol Adjustment: If you must use an acid chloride, use a Schotten-Baumann condition (biphasic DCM/aq. NaHCO3) or add the acid chloride slowly to a solution of the amine and excess scavenger base (e.g., 3.0 equiv. triethylamine or pyridine) at -78°C or 0°C.[1]

Category B: Michael Addition & Alkylation[4]

Q3: My target molecule contains a vinyl sulfone or acrylamide moiety. The product purity decreases upon storage. Why? A: You are experiencing an aza-Michael cyclization .

  • Mechanism: The pyrazole N2 is sufficiently nucleophilic to attack the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon of the Michael acceptor (vinyl sulfone/acrylamide) on the tail. This forms a stable 6-membered ring (dihydropyrazolo[1,5-a]pyrazin-4-one derivative).
    
  • Prevention:

    • Storage: Store these compounds as solid salts (e.g., HCl or TFA salts) rather than free bases. Protonating the pyrazole ring (pKa ~2.[1]5) shuts down the nucleophilicity of N2.

    • pH during workup: Avoid strongly basic aqueous workups. Use neutral buffers.

    • Sterics: If possible, introduce substitution at the

      
      -position of the ethyl linker to create steric clash that disfavors ring closure (Thorpe-Ingold effect may actually favor cyclization, so this depends on the specific geometry; usually, rigidity favors cyclization, so keeping the chain flexible but sterically hindered around the N2 approach vector helps).
      

Experimental Protocols

The following protocols are optimized to minimize the residence time of the "reactive intermediate" state that leads to cyclization.

Protocol A: "Cyclization-Free" Amide Coupling

Use this for standard derivatization of the primary amine.

Reagents:

  • 1-(2-aminoethyl)pyrazole (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.1 equiv) - Preferred over EDC for faster kinetics[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and DIPEA in DMF at 0°C. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. Stir for 10 minutes at 0°C to form the activated ester.

  • Addition: Add 1-(2-aminoethyl)pyrazole (dissolved in minimal DMF) dropwise over 5 minutes.

    • Critical: Keep temperature at 0°C .

  • Quench: Monitor by LCMS. As soon as the starting material is consumed (typically <1 hour), quench immediately with saturated NH4Cl (mildly acidic) or water.[1]

    • Why: Prolonged stirring, especially if the reaction warms up, allows the thermodynamic cyclization to creep in.

  • Workup: Extract with EtOAc. Wash with NaHCO3 (rapidly) and Brine.[1] Dry over Na2SO4.

    • Note: Do not store the crude oil; purify immediately or convert to a salt.

Protocol B: Handling Michael Acceptors (Vinyl Sulfones/Acrylamides)

Use this if your R-group is a Michael Acceptor.[1]

  • Synthesis: Perform the coupling as above (Protocol A).

  • Isolation: Do not concentrate to dryness in the presence of base (DIPEA).[1]

  • Stabilization:

    • After the organic wash, add 1.05 equiv of TFA or HCl (in dioxane) to the organic layer.

    • Evaporate the solvent to isolate the salt form .

    • The protonated pyrazole (Pyz-H+) cannot act as a nucleophile, effectively "freezing" the molecule in the open-chain state.

Comparative Data: Reaction Conditions vs. Cyclization Risk

ConditionRisk LevelMechanistic DriverRecommendation
Acid Chloride / Heat HIGH Acid-catalyzed carbonyl activation + thermal energyAVOID
EDC / HOBt (RT, 24h) MEDIUM Slow kinetics allow thermodynamic equilibrationUse HATU (Fast)
HATU / DIPEA (0°C) LOW Kinetic control favors open chainPREFERRED
Vinyl Sulfone (Free Base) HIGH Spontaneous aza-Michael additionStore as Salt
Vinyl Sulfone (HCl Salt) NEGLIGIBLE N2 Nucleophile is protonated (masked)PREFERRED

Decision Tree for Process Optimization

OptimizationTree Start Start: Functionalizing 1-(2-aminoethyl)pyrazole Q1 Is the electrophile a Michael Acceptor? Start->Q1 Branch1_Yes Yes (e.g., Acrylamide) Q1->Branch1_Yes Branch1_No No (Standard Acyl) Q1->Branch1_No Action_MA Risk: Aza-Michael Cyclization Action: Isolate as HCl/TFA Salt Branch1_Yes->Action_MA Q2 Coupling Reagent? Branch1_No->Q2 Branch2_AcidCl Acid Chloride Q2->Branch2_AcidCl Branch2_HATU HATU / T3P Q2->Branch2_HATU Action_AcidCl Must use Schotten-Baumann (Biphasic/Base rich) Branch2_AcidCl->Action_AcidCl Action_HATU Run at 0°C Quench immediately upon completion Branch2_HATU->Action_HATU

Figure 2: Decision tree for selecting reaction conditions to minimize cyclization risks.

References

  • Synthesis of Pyrazolo[1,5-a]pyrazines via Bischler-Napieralski Cyclization Source: Organic Chemistry Portal / Z. Naturforsch. Citation: El-Abadelah, M. M., et al. (2002). Bischler-Napieralski Synthesis of Some New Pyrazole-Fused β-Carbolines. Z. Naturforsch. 57b, 1327–1332. URL:[Link][1]

  • Aza-Michael Cyclization of Pyrazole Vinyl Sulfones Source: MDPI Molecules Citation: O'Brien, C., et al. (2024).[1] Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules, 29(13), 3012.[1] URL:[Link][1]

  • General Mechanism of Bischler-Napieralski Reaction Source: Organic Chemistry Portal Citation:Bischler-Napieralski Reaction. URL:[Link][1][3]

  • Basicity and Reactivity of Pyrazoles Source: University of Tartu (Leito Group) Citation:[1] Kaljurand, I., et al. (2019).[1] Experimental basicity data in non-aqueous media. URL:[Link][1]

Sources

Troubleshooting

Technical Guide: Aqueous Stability of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

This guide serves as a comprehensive technical resource for researchers working with 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile .[1] It is designed to move beyond basic product data sheets, offering mechanistic insights...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers working with 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile .[1] It is designed to move beyond basic product data sheets, offering mechanistic insights and actionable troubleshooting protocols for aqueous stability.

[1]

Executive Technical Summary

  • Compound Identity: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile[1][2]

  • Functional Motifs: Electron-deficient pyrazole ring, C4-nitrile (electrophile), N1-ethyl-amine (nucleophile/base).[1]

  • Primary Stability Risk: The compound is kinetically stable in neutral aqueous solution at ambient temperature but thermodynamically unstable toward nitrile hydrolysis (high/low pH) and oxidative degradation of the primary amine.

  • Solubility Behavior: Exhibits pH-dependent solubility due to the aliphatic amine (pKa ~9.5-10.[1]0) and the weakly basic pyrazole nitrogen (pKa ~2.5).

Mechanistic Stability Profile (The "Why")

To troubleshoot effectively, one must understand the degradation pathways.

A. Nitrile Hydrolysis (The Major Pathway)

The nitrile group (-C≡N) at position 4 is activated by the electron-withdrawing nature of the pyrazole ring. In aqueous environments, particularly under acidic (


) or basic (

) stress, it undergoes stepwise hydrolysis:
  • Primary Degradant: 1-(2-aminoethyl)-1H-pyrazole-4-carboxamide.[1]

  • Secondary Degradant: 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid.[1]

B. Amine Oxidation & Carbamylation

The primary aliphatic amine on the ethyl chain is susceptible to:

  • Oxidation: Reaction with dissolved oxygen, leading to N-oxides or imine formation (often seen as yellowing).[1]

  • Carbamylation: Reaction with atmospheric

    
     to form carbamates, especially in basic solutions.[1]
    
C. Physical Stability (Hygroscopicity)

If using the hydrochloride salt (CAS 2243503-55-9), the material is highly hygroscopic. Moisture uptake accelerates hydrolysis rates in the solid state.[1]

Degradation Pathway Visualization

The following diagram illustrates the stepwise degradation logic you must monitor during LC-MS analysis.

DegradationPathway Parent Parent Compound (MW: 136.15) Amide Primary Degradant: Carboxamide (MW: 154.17) Parent->Amide +H2O (pH > 9 or pH < 3) Oxide Oxidation Product: N-Oxide/Imine (Yellow Color) Parent->Oxide +O2, Light (Storage Issue) Acid Secondary Degradant: Carboxylic Acid (MW: 155.15) Amide->Acid +H2O, Heat (Slow Step)

Figure 1: Stepwise degradation pathway of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile in aqueous media.

Troubleshooting & FAQs

Direct solutions to common experimental observations.

Issue 1: "My solution turned yellow overnight."

Diagnosis: Oxidative degradation of the primary amine.[1] Root Cause: The aliphatic amine is electron-rich and sensitive to dissolved oxygen and light.[1] This is accelerated in basic buffers where the amine is unprotonated.[1] Corrective Action:

  • Degas buffers: Use Argon/Nitrogen sparging before preparation.[1]

  • Acidify: Maintain pH < 7. Protonating the amine (

    
    ) protects it from oxidation.[1]
    
  • Protect from Light: Store solutions in amber vials.

Issue 2: "I see a new peak at [M+18] in my LC-MS."

Diagnosis: Nitrile Hydrolysis (Amide formation).[1] Root Cause: The mass shift of +18 Da corresponds to the addition of water (


). This indicates the nitrile has converted to the carboxamide.[1]
Corrective Action: 
  • Check pH: Ensure your buffer is not > pH 8.[1]

  • Check Temperature: Do not heat above 40°C during dissolution.

  • Freshness: Aqueous stock solutions should be prepared fresh. Do not store > 24 hours at room temperature.

Issue 3: "The compound precipitated when I adjusted the pH to 7.4."

Diagnosis: Solubility limit of the free base. Root Cause:

  • At pH < 9 , the amine is protonated (cationic), ensuring high solubility.

  • At pH > 9 , the amine becomes neutral. The pyrazole ring is relatively lipophilic.[1] The neutral "free base" form has significantly lower solubility than the salt form.[1] Corrective Action:

  • If working at physiological pH (7.4), ensure the concentration is below the solubility limit (typically < 10 mM for the free base).

  • Add a co-solvent like DMSO (up to 5%) to maintain solubility.[1]

Quantitative Data Summary

ParameterValue / BehaviorNotes
Molecular Weight 136.15 g/mol Monoisotopic
pKa (Amine) ~9.5 - 10.0Estimated (Aliphatic primary amine)
pKa (Pyrazole) ~2.5Estimated (N2 protonation)
Stable pH Range 4.0 - 7.0Optimal for aqueous stability
Critical pH (Hydrolysis) > 9.0 or < 2.0Rapid degradation to amide
Solubility (pH 2) High (> 50 mM)Cationic form
Solubility (pH 10) LowNeutral form

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to maximize shelf-life for cellular assays.

  • Weighing: Weigh the hydrochloride salt (hygroscopic) quickly in a humidity-controlled environment.

  • Solvent Choice: Dissolve in anhydrous DMSO or Water acidified with 10 mM HCl .[1]

    • Why? DMSO prevents hydrolysis entirely during storage.[1] Acidified water protects the amine from oxidation.[1]

  • Storage: Aliquot into single-use vials. Store at -20°C or -80°C.

    • Shelf Life: 6 months (DMSO); 1 month (Acidic Water).[1]

Protocol B: Stability-Indicating HPLC Method

Use this method to validate the purity of your compound before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses amine tailing).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazole ring absorption).[1]

  • Expected Retention:

    • Amide (Degradant): Elutes earlier than parent (more polar).[1]

    • Parent: Elutes mid-gradient.

    • Oxidation products: Often elute as broad peaks or shoulders.[1]

Troubleshooting Logic Flow

Troubleshooting Start Start: Observed Issue Obs1 Yellow Discoloration Start->Obs1 Obs2 Precipitation Start->Obs2 Obs3 New Peak (+18 Da) Start->Obs3 Action1 Cause: Amine Oxidation Fix: Degas solvents, lower pH Obs1->Action1 Action2 Check pH Obs2->Action2 Action3 Cause: Nitrile Hydrolysis Fix: Prep fresh, avoid heat/base Obs3->Action3 Action2a pH > 9? Free base precip. Action2->Action2a Action2b pH < 9? Salt effect/High Conc. Action2->Action2b

Figure 2: Decision tree for troubleshooting common stability issues.

References

  • PubChem. (n.d.).[1] 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile.[1][2] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]

  • Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Cyanopyrazoles. Journal of the American Chemical Society.[1] (Contextual grounding on pyrazole-nitrile hydrolysis kinetics).

  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Authoritative source on Pyrazole ring stability and tautomerism).

Sources

Optimization

overcoming poor solubility of pyrazole-4-carbonitrile salts

Welcome to the Technical Support Center. Pyrazole-4-carbonitrile derivatives are highly valuable scaffolds in drug discovery, but their development is frequently bottlenecked by poor aqueous solubility.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrazole-4-carbonitrile derivatives are highly valuable scaffolds in drug discovery, but their development is frequently bottlenecked by poor aqueous solubility. While salt formation is the standard industry approach to enhance solubility, researchers often encounter unexpected precipitation during biological assays, formulation, or gastrointestinal transit.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and actionable solutions to overcome the specific physicochemical hurdles associated with these compounds.

Diagnostic Workflow

Workflow Start Precipitation of Pyrazole-4-carbonitrile Salt CheckMedia Is the assay media rich in common ions (e.g., Cl-)? Start->CheckMedia CommonIon Common Ion Effect (e.g., HCl salt in PBS/SGF) CheckMedia->CommonIon Yes CheckPH Is media pH > pHmax of the specific salt? CheckMedia->CheckPH No ChangeSalt Switch to Mesylate, Tosylate, or Sulfate CommonIon->ChangeSalt Disproportionation Salt Disproportionation (Free base precipitates) CheckPH->Disproportionation Yes Lattice High Crystal Lattice Energy (Intrinsic poor solubility) CheckPH->Lattice No BufferControl Use buffered media or polymeric precipitation inhibitors Disproportionation->BufferControl Formulation Formulate with Cyclodextrins or Amorphous Solid Dispersions Lattice->Formulation

Diagnostic workflow for troubleshooting pyrazole-4-carbonitrile salt precipitation.

In-Depth Troubleshooting & FAQs

Q1: Why does my pyrazole-4-carbonitrile hydrochloride (HCl) salt precipitate immediately when diluted into Simulated Gastric Fluid (SGF) or Phosphate Buffered Saline (PBS)? A1: This is a classic manifestation of the Common Ion Effect [1]. In media rich in chloride ions (like SGF or PBS), the high background concentration of Cl⁻ shifts the dissolution equilibrium of the HCl salt to the left. The solubility product (


) is a constant thermodynamic value; thus, an artificial excess of 

forces a drastic reduction in the concentration of the soluble drug cation

. This causes the intact HCl salt to precipitate out of solution[1]. Causality-Driven Solution: Switch to a salt form with a counterion that is absent in physiological buffers, such as a mesylate (methanesulfonate) or tosylate salt.

Q2: I synthesized the mesylate salt to avoid the common ion effect, but the intrinsic solubility in pure water is still exceptionally low. Why is the salt not working? A2: The issue lies in the Crystal Lattice Energy and the electronic properties of the pyrazole core. The carbonitrile (-CN) group at the 4-position is strongly electron-withdrawing via both resonance and inductive effects. This pulls electron density away from the pyrazole nitrogens, drastically lowering the basicity (pKa) of the molecule [2]. Consequently, the proton transfer from the acid to the weak base is incomplete, resulting in a weak ionic bond. Furthermore, pyrazoles engage in strong intermolecular hydrogen bonding and


 stacking, creating a highly stable crystal lattice that water cannot easily disrupt.
Causality-Driven Solution: If salt formation fails to overcome the lattice energy, you must disrupt the solid state entirely by formulating the free base as an Amorphous Solid Dispersion (ASD) or utilizing cyclodextrin complexation (e.g., HP-β-CD) [3].

Q3: During my dissolution assay in pure water, the compound initially dissolves completely, but a cloudy precipitate forms after 30 minutes. What is happening? A3: You are observing Salt Disproportionation [4]. When the salt dissolves, it acts as a weak acid/base system, altering the microenvironmental pH. Because pyrazole-4-carbonitriles are very weak bases, their


 (the pH at which the solubility of the salt and the free base are equal) is typically very low (e.g., pH 2-3). If the dissolution media's pH drifts above this 

, the salt deprotonates, and the highly insoluble free base crystallizes out of solution[4].

Disproportionation Salt Soluble Salt Form [Pyrazole-H+][X-] Dissolution Aqueous Dissolution Salt->Dissolution Equilibrium Equilibrium Shift (pH > pHmax) Dissolution->Equilibrium Deprotonation Precipitate Precipitation of Free Base Equilibrium->Precipitate Crystallization

Mechanistic pathway of salt disproportionation during aqueous dissolution.

Self-Validating Experimental Protocols

To accurately diagnose your solubility barrier, you must rely on self-validating experimental designs that confirm the identity of the solid phase post-dissolution.

Protocol 1: Thermodynamic Solubility & Common Ion Effect Screening

Causality: This protocol isolates the common ion effect from disproportionation by strictly controlling the counterion concentration and validating the final solid form.

  • Preparation: Weigh 10 mg of the pyrazole-4-carbonitrile salt (e.g., HCl or Mesylate) into three separate glass vials.

  • Media Addition: Add 1 mL of the following media to the respective vials:

    • Vial A: Pure Milli-Q Water (Baseline intrinsic solubility).

    • Vial B: 0.1 N HCl (Common ion stress for HCl salts).

    • Vial C: 0.1 N Methanesulfonic acid (Common ion stress for Mesylate salts).

  • Equilibration: Seal the vials and agitate at 37°C for 24 hours using an orbital shaker to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Critical Step):

    • Supernatant: Quantify the dissolved compound via HPLC-UV.

    • Pellet: Recover the undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD). Logic check: If the XRPD pattern matches the starting salt, the solubility limit is intrinsic or due to the common ion effect. If the pattern matches the free base, disproportionation has occurred.

Protocol 2: Microenvironmental pH & Disproportionation Assessment

Causality: Disproportionation is driven by pH shifts. Monitoring real-time pH changes while characterizing the precipitate confirms if the free base is forming.

  • Slurry Preparation: Add 50 mg of the salt to 5 mL of unbuffered water (pH 7.0) to create a heavy suspension.

  • Real-Time Monitoring: Insert a calibrated micro-pH probe into the slurry. Record the pH immediately (

    
    ) and every 10 minutes for 2 hours.
    
    • Observation: A steady drop in pH indicates the salt is dissolving and releasing protons, while the free base is precipitating.

  • Solid-State Confirmation: After 2 hours, filter the suspension. Dry the solid under a vacuum and analyze via XRPD and Differential Scanning Calorimetry (DSC). A shift in the melting point to that of the free base definitively validates disproportionation.

Quantitative Data Summary

The following table illustrates the causality of media composition on the solubility of a model pyrazole-4-carbonitrile derivative, demonstrating both the common ion effect and disproportionation.

Solid FormMediaIntrinsic Solubility (mg/mL)Final Solid Form (via XRPD)Primary Solubilization Barrier
Free Base Pure Water (pH 7.0)< 0.01Free BaseHigh Lattice Energy / Lipophilicity
HCl Salt Pure Water (pH 2.0)5.20HCl SaltNone (Good solubility in pure water)
HCl Salt SGF (pH 1.2, high Cl⁻)0.15HCl SaltCommon Ion Effect
HCl Salt PBS (pH 7.4)0.05Free BaseSalt Disproportionation (pH >

)
Mesylate Salt Pure Water (pH 2.5)12.40Mesylate SaltNone
Mesylate Salt SGF (pH 1.2, high Cl⁻)10.50Mesylate SaltNone (Resistant to Cl⁻ common ion)

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at:[Link]

  • Salt disproportionation: A material science perspective. PubMed. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Aminoethyl Pyrazole Substitution

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the kinetic and thermodynamic nuances of aminoethyl pyrazole substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the kinetic and thermodynamic nuances of aminoethyl pyrazole substitution. The substitution of pyrazoles—whether N-alkylation to form aminoethyl pyrazoles or functionalization of the aminoethyl side chain—is notoriously sensitive to thermal conditions. Here, we dissect the causality between temperature, regioselectivity, and reaction kinetics to provide self-validating troubleshooting protocols.

Diagnostic Workflow for Thermal Optimization

G Start Analyze Aminoethyl Pyrazole Substitution Issue Regio Poor Regioselectivity (N1 vs N2 Mixture) Start->Regio Yield Low Yield or Incomplete Conversion Start->Yield Degrad Thermal Degradation or Over-Alkylation Start->Degrad TempLow Lower Temp (0-25°C) to Favor Kinetic Control Regio->TempLow Steric/Electronic Factors TempHigh Increase Temp (60-80°C) & Use Polar Aprotic Solvent Yield->TempHigh High Activation Energy AddDrop Divided Addition at 75°C & Use Protected Electrophile Degrad->AddDrop Exothermic Runaway Eval1 Verify Ratio via LC-MS TempLow->Eval1 Eval2 Monitor TLC/Conversion TempHigh->Eval2 Eval3 Check Purity Profile AddDrop->Eval3

Decision tree for troubleshooting aminoethyl pyrazole substitution based on temperature control.

Frequently Asked Questions & Troubleshooting Guides

Q1: How does temperature influence the N1 vs. N2 regioselectivity during the aminoethylation of asymmetric pyrazoles? A: Temperature directly dictates whether the reaction operates under kinetic or thermodynamic control[1]. At lower temperatures (e.g., 0°C to 25°C), the reaction is kinetically driven, favoring the regioisomer with the lower activation energy barrier—typically the less sterically hindered nitrogen (N1)[1][2]. As the temperature increases (e.g., >80°C), thermodynamic equilibration occurs, which can shift the product ratio toward the more thermodynamically stable N2 isomer[2][3]. Mechanistic Insight: Computational modeling reveals that specific electrophiles (like chloroacetamides or aminoethyl halides) can reverse standard selectivity due to transition-state hydrogen bonding[2]. Because hydrogen bonds are highly sensitive to thermal disruption, precise temperature control is required to maintain the desired transition-state stabilization.

Q2: I am reacting pyrazole with 2-chloroethylamine to synthesize N-(2-aminoethyl)pyrazole, but I observe significant thermal degradation and poor yields. How should I optimize the thermal profile? A: The nucleophilic substitution of pyrazole with 2-chloroethylamine in the presence of a base (like NaOH) is highly exothermic[4][5]. If all reagents are combined as a single bolus at elevated temperatures, the reaction can undergo thermal runaway, leading to degradation, foaming, and low yields[4]. Solution: Maintain the bulk reaction system at a moderate temperature (optimally around 60°C–75°C) and utilize a divided supply (dropwise addition) of the 2-chloroethylamine derivative[4]. This self-validating approach ensures the electrophile is consumed immediately upon addition, controlling the exotherm and preventing the accumulation of reactive intermediates that lead to degradation[4].

Q3: At high reaction temperatures, my aminoethyl pyrazole undergoes over-alkylation at the primary amine rather than the pyrazole nitrogen. How can I resolve this? A: The primary aliphatic amine on the aminoethyl chain is inherently more nucleophilic than the aromatic pyrazole nitrogen. At elevated temperatures, the activation energy for primary amine alkylation is easily overcome, leading to unwanted secondary or tertiary amines[5]. Solution:

  • Kinetic Quenching: Lower the reaction temperature to <25°C to exploit the kinetic nucleophilicity difference between the two sites[1].

  • Protecting Group Strategy: If high temperatures are required to drive the pyrazole N-alkylation to completion, use a Boc-protected or Phthalimide-protected aminoethyl halide (e.g., N-Boc-2-bromoethylamine)[6]. The bulky protecting group sterically hinders over-alkylation and allows you to safely increase the temperature to 80°C without compromising the primary amine[6].

Quantitative Data: Temperature Effects on Substitution

The following table summarizes the causal relationship between reaction temperature, addition methodology, and the resulting yield/selectivity based on established industrial and computational benchmarks.

Reaction ConditionTemperature (°C)Addition MethodPrimary Outcome / CausalityReference
Kinetic Control 0 - 25BolusHigh N1 Selectivity (up to 97:3 ratio). Lower thermal energy traps the kinetic product.[1]
Thermodynamic Control 80 - 100BolusIncreased N2 Isomer Ratio. Sufficient thermal energy allows equilibration to the stable isomer.[2]
Optimized Scale-Up 60 - 75Divided (Dropwise)94% Yield. Controlled exotherm prevents degradation and foaming.[4]
Uncontrolled Reaction >100 (Spike)BolusHigh Degradation / Low Yield. Exothermic runaway destroys the pyrazole ring integrity.[4]

Validated Experimental Protocol: Temperature-Controlled Synthesis of 1-(2-Aminoethyl)pyrazole

This protocol utilizes a divided addition strategy to maintain thermal equilibrium, ensuring high yields while preventing over-alkylation and thermal runaway[4][5].

Step 1: Reagent Preparation & Deprotonation

  • Charge a reactor with pyrazole (1.0 eq) and a polar aprotic solvent (e.g., acetonitrile, 5 volumes)[3][4].

  • Add sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (3.0 eq) to the solution[3][4].

  • Temperature Control: Stir and age the mixture at 25°C for 30 minutes. Causality: This initial low-temperature aging ensures complete deprotonation to the reactive pyrazole anion without initiating side reactions[4].

Step 2: Thermal Equilibration & Divided Addition 4. Raise the reactor temperature to the optimal kinetic-thermodynamic balance point of 75°C[4]. 5. Prepare a solution of 2-chloroethylamine hydrochloride (or N-Boc-2-bromoethylamine for protected synthesis) (1.2 eq) in acetonitrile[4][6]. 6. Critical Step: Add the electrophile solution dropwise (divided supply) over 2 hours while strictly maintaining the internal temperature between 60°C and 75°C. Causality: Slow addition prevents the accumulation of unreacted electrophile, mitigating hazardous exotherms and limiting polyalkylation[4].

Step 3: Reaction Monitoring & Work-up 7. Once addition is complete, maintain the reaction at 75°C for an additional 1 hour. Monitor completion via LC-MS or TLC[3]. 8. Cool the reaction mixture to 30°C to halt further kinetic activity[4]. 9. Filter off the inorganic salts produced during the reaction[4]. 10. Concentrate the filtrate under reduced pressure to isolate the crude 1-(2-aminoethyl)pyrazole (Expected yield: ~94%)[4]. Purify further via silica gel chromatography if required[3].

References

  • BenchChem. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem. 1

  • WuXi Biology. "Activation Energy Estimation for Alkylation of Pyrazole (Part II)." WuXi AppTec. 2

  • BenchChem. "Technical Support Center: Optimizing N-Alkylation of Pyrazoles." BenchChem. 3

  • Google Patents. "JP2010215610A - Method for preparing n-(2-aminoethyl)azole compound." Google Patents. 4

  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." Organics. 5

  • Google Patents. "JP2018534283A - Epothilone analogues, methods of synthesis, methods of treatment and drug conjugates thereof." Google Patents. 6

Sources

Optimization

Technical Support Center: Purification of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

[1] Case ID: PUR-PYRZ-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary You are attempting to remove unreacted 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (he...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-PYRZ-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are attempting to remove unreacted 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (hereafter referred to as Impurity A ) from a crude reaction mixture.[1]

This guide treats the purification not as a trial-and-error process, but as a logic-gated workflow based on the physicochemical properties of Impurity A versus your Target Product .

Know Your Impurity: The Physicochemical Profile

To defeat the impurity, we must understand its "hooks"—the functional groups that allow us to physically separate it from your product.

FeatureChemical StructurePropertyPurification Implication
Primary Handle Primary Amine (

)
Basic (

)
High. Can be protonated to form a water-soluble salt.[1][2]
Secondary Handle Pyrazole RingWeakly Basic / AromaticLow.

of pyrazole N is ~2.5; difficult to protonate selectively without strong acid.[1]
Stability Risk Carbonitrile (

)
ElectrophilicMedium. Susceptible to hydrolysis (to amide/acid) under hot acidic/basic conditions.[1] Avoid refluxing in strong acid.
Solubility AmphiphilicModerate LogPSoluble in DCM, EtOAc, alcohols; soluble in water at pH < 8.[1]

Workflow Selector: The Decision Matrix

Before proceeding, determine the nature of your Target Product . Follow this logic flow to select the correct protocol.

PurificationLogic Start START: Analyze Target Product IsProductBasic Is your Target Product Basic? (Contains amines/pyridines?) Start->IsProductBasic No NO (Product is Neutral/Acidic) IsProductBasic->No Neutral/Acidic Yes YES (Product is Basic) IsProductBasic->Yes Basic MethodA METHOD A: Acidic Aqueous Wash (Partitioning) No->MethodA IsProductAcidSens Is Product Acid-Sensitive? Yes->IsProductAcidSens MethodB METHOD B: Solid Phase Scavenging (Resin Capture) IsProductAcidSens->MethodB Yes (High Risk) MethodC METHOD C: Chromatography with Modifier (DCM/MeOH + NH3) IsProductAcidSens->MethodC No (Standard)

Figure 1: Purification Strategy Decision Tree. Select the method that exploits the difference between Impurity A and your Target Product.

Method A: Acid-Base Phase Partitioning

Best For: Neutral or Acidic Target Products.[1] Mechanism: Protonation of the primary amine on Impurity A renders it ionic (water-soluble), forcing it into the aqueous layer while your neutral product remains in the organic layer.

The Protocol
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

    • Volume: ~10-20 mL per gram of crude.[1]

  • The Acid Wash (Critical Step):

    • Wash the organic phase 3 times with 10% w/v Citric Acid (aq) or 1 M HCl .

    • Why Citric Acid? It acts as a buffer (~pH 3-4).[1] It is strong enough to protonate the aliphatic amine of Impurity A (

      
      ) but mild enough to prevent hydrolysis of the nitrile group [1].
      
  • Validation:

    • Check the pH of the aqueous layer.[2][3] It must be acidic (pH < 4) to ensure the amine is fully protonated (

      
      ).[1]
      
  • Separation:

    • Collect the Organic Layer (contains Product).

    • Discard the Aqueous Layer (contains Impurity A).

  • Finishing:

    • Wash organic layer once with Brine.[1][2]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
Pro-Tip: The Copper Complex Indicator

If you are unsure if the amine is gone, wash the organic layer with 10% aqueous Copper(II) Sulfate (


) .
  • Observation: Primary amines form a complex with Copper, turning the aqueous layer a deep blue/purple.[2]

  • Action: Continue washing until the aqueous layer remains pale blue (color of pure

    
    ). This serves as a visual titration [2].
    

Method B: Chemoselective Scavenging

Best For: Basic Target Products (where Method A would wash away your product) or Acid-Sensitive substrates.[1] Mechanism: Use a polymer-supported electrophile (Resin) that reacts specifically with the primary amine of Impurity A to form a covalent bond. The impurity becomes part of the solid bead and is filtered off.

Recommended Scavenger: PS-Isocyanate

Polystyrene-supported Isocyanate (PS-NCO) is the gold standard for removing primary amines [3].[1]

ScavengingMechanism Resin PS-NCO Bead (Solid Support) Complex Urea-Bound Resin (Solid - Filterable) Resin->Complex + Impurity A Impurity Impurity A (R-NH2 in Solution) Impurity->Complex Covalent Bond Formation

Figure 2: Scavenging Mechanism.[1] The isocyanate resin reacts with the amine to form an insoluble urea linkage.

The Protocol
  • Stoichiometry: Calculate the excess moles of Impurity A (based on reaction stoichiometry or LCMS integration).

  • Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated amount of Impurity A.

  • Solvent System: DCM or THF are ideal (they swell the resin, exposing reactive sites).[1]

  • Incubation:

    • Shake gently at room temperature for 2–4 hours .

    • Note: Do not stir with a magnetic bar, as it grinds the resin beads, creating fine particulates that clog filters.

  • Filtration:

    • Filter the mixture through a fritted glass funnel or a cotton plug.

    • Rinse the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your product; the impurity is trapped on the resin.

Method C: Chromatographic Intervention

Best For: When Methods A and B fail, or for final polishing.[1] The Challenge: Primary amines interact strongly with the acidic silanols on standard silica gel, causing severe "tailing" (streaking) and poor separation.

The Fix: Mobile Phase Modifiers

To elute Impurity A as a sharp peak (or separate it from a basic product), you must suppress the ionization of the amine or block the silanol sites.

Recommended Mobile Phases:

  • DCM / MeOH /

    
    : 
    
    • Ratio: 90 : 9 : 1.[1]

    • Effect: The ammonia competes for the silanol sites, allowing the amine impurity to elute freely.

  • DCM / MeOH / Triethylamine (TEA):

    • Add 0.5% TEA to the mobile phase.

    • Warning: TEA has a high boiling point and is difficult to remove from the final product.

Troubleshooting & FAQ

Q: I used Method A (Acid Wash), but my product precipitated.

  • Diagnosis: Your product might be an acid-sensitive salt or simply insoluble in the organic phase when the aqueous phase is highly ionic.

  • Fix: Try "Back-Extraction."[1] Add water to dissolve the precipitate, then basify the aqueous layer carefully to pH 10 and extract with DCM. If the product is neutral, it should return to the organic layer.

Q: Can I use an aldehyde resin instead of isocyanate?

  • Answer: Yes. Polymer-supported benzaldehyde will form an imine with Impurity A .[1] However, imines are susceptible to hydrolysis (releasing the impurity back) if the workup becomes wet or acidic. Isocyanates form ureas , which are irreversible and chemically stable [4].[1]

Q: I see a new impurity peak after acid washing.

  • Diagnosis: You may have hydrolyzed the nitrile group (

    
    ) to a primary amide (
    
    
    
    ).[1]
  • Prevention: Ensure your acid wash was cold (0°C - RT) and brief.[1] Do not use concentrated sulfuric or nitric acid.[1] Stick to Citric Acid or dilute HCl.[1]

References

  • M. B. Smith , Organic Synthesis, 3rd Ed., Academic Press, 2011.[1] (General reference on amine salt formation and solubility).

  • Rochester University , "Workup for Removing Amines," Not Voodoo X, .[1] (Verified protocol for Copper Sulfate washes).

  • Biotage , "Isolute® PS-Isocyanate Technical Note," Biotage Literature, .[1] (Industry standard for PS-NCO scavenging capacities).

  • A. R. Katritzky et al. , "Polymer-Supported Reagents and Scavengers in Synthesis," Chemical Reviews, 2000.[1] (Comprehensive review of scavenger resin chemistry).

Sources

Troubleshooting

handling hygroscopic nature of 1-(2-aminoethyl)pyrazole-4-carbonitrile HCl

The following technical guide addresses the handling, storage, and experimental troubleshooting for 1-(2-aminoethyl)pyrazole-4-carbonitrile HCl . As a hydrochloride salt of a primary amine with a nitrile functionality, t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the handling, storage, and experimental troubleshooting for 1-(2-aminoethyl)pyrazole-4-carbonitrile HCl .

As a hydrochloride salt of a primary amine with a nitrile functionality, this compound is hygroscopic and potentially deliquescent . Improper handling leads not only to weighing errors (stoichiometry failure) but also to chemical degradation (nitrile hydrolysis) due to the acidic micro-environment created by the HCl salt in the presence of absorbed water.

Product: 1-(2-aminoethyl)pyrazole-4-carbonitrile HCl Classification: Hygroscopic / Moisture-Sensitive Document Type: Senior Scientist Troubleshooting Guide

Part 1: The Core Protocol (Storage & Inventory)

The Golden Rule: Moisture exclusion is easier than moisture removal.

Storage Architecture

Do not store this compound on a standard chemical shelf. The HCl salt lattice attracts atmospheric water, which can liquefy the solid (deliquescence).

Storage TierConditionRecommendation
Primary -20°C Freezer Mandatory. Reduces kinetic rate of moisture uptake and hydrolysis.
Secondary Desiccator Cabinet Store the vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel).
Tertiary Parafilm/Tape Seal the cap threads with Parafilm® M to prevent gas exchange.
The "Warm-Up" Ritual (Critical)

Issue: Users frequently report "wet" material immediately after opening a cold vial. Cause: Condensation. Opening a -20°C vial in 25°C air causes immediate water condensation on the solid. Protocol:

  • Remove vial from freezer.

  • Place in a desiccator at Room Temperature (RT).

  • Wait 45–60 minutes until the vial feels neutral to the touch.

  • Only then break the seal.

Part 2: Weighing & Dispensing (The "Goo" Problem)

Scenario: You open the vial, and the powder is clumping or turning into a sticky paste. Solution: Do not attempt to scrape sticky solids onto a weigh paper. You will lose mass and contaminate the balance. Use one of the following workflows:

Workflow A: The Stock Solution Method (Recommended)

Best for: Sticky/Deliquescent solids where exact mass transfer is impossible.

  • Do not weigh the solid. Weigh the entire vial (cap on) before opening.

  • Add a known volume of anhydrous solvent (e.g., DMSO-d6 for NMR or dry Methanol for reactions) directly into the vendor vial.

  • Dissolve completely.

  • Transfer the solution.[1][2]

  • Wash the vial with more solvent and dry it.

  • Weigh the empty, dry vial (cap on).

  • Calculation:

    
    .
    
  • You now have a quantitative stock solution.

Workflow B: Difference Weighing (For Free-Flowing Solids)

Best for: Fresh, dry powder.

  • Tare a receiving flask (not the weigh paper).

  • Weigh the storage vial containing the compound.

  • Quickly tap a small amount into the receiving flask.

  • Immediately recap and re-weigh the storage vial.[3]

  • Calculation: The mass dispensed is the difference between the two weights.[4]

    • Why? This minimizes the time the bulk container is open to humid air.[5]

Decision Logic: Weighing Strategy

WeighingLogic Figure 1: Decision Matrix for Weighing Hygroscopic HCl Salts Start Start: Inspect Compound Condition Is the solid free-flowing? Start->Condition Yes Yes: Use Difference Weighing Condition->Yes Dry No No: Clumped/Liquefied Condition->No Wet Action1 Do NOT scrape. No->Action1 Action2 Add anhydrous solvent directly to vial Action1->Action2 Action3 Calculate Mass by Gravimetric Difference (Vial - Empty) Action2->Action3

Part 3: Troubleshooting & FAQs

Q1: The compound has turned into a yellow oil/paste. Is it degraded?

Senior Scientist Insight: Not necessarily. It is likely just deliquescent (dissolved in absorbed water). However, the presence of water + HCl + Nitrile group creates a risk of hydrolysis to the amide (1-(2-aminoethyl)pyrazole-4-carboxamide).

  • Test: Run a quick LC-MS or NMR.

    • Intact: Peak at M+1 (Target).

    • Hydrolyzed: Peak at M+19 (Amide) or M+20 (Acid).

  • Fix: If intact, proceed to Part 4 (Drying) .

Q2: Can I dry this in a vacuum oven?

Yes, but with strict temperature controls.

  • Risk: High heat (>60°C) + Moisture + HCl = Accelerated Hydrolysis.

  • Protocol:

    • Set vacuum oven to 40°C .

    • Use a desiccant trap (P₂O₅ or KOH pellets) in the vacuum line to absorb leaving water.

    • Dry for 12–24 hours.

    • Verification: Check weight loss until constant mass is achieved.[6][7]

Q3: How does this affect my reaction stoichiometry?

If the compound has absorbed 10% water by weight, you are under-loading your reagent by 10%.

  • Impact: In coupling reactions (e.g., Amide coupling), this leads to incomplete conversion of the other expensive partner.

  • Correction: Always assume the "wet" weight includes water. If precise stoichiometry is vital, use the Stock Solution Method (Part 2) and determine concentration via Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid).

Q4: Which solvents are compatible?

Avoid protic solvents if the material is being stored for long periods.

  • Recommended for Stock: Anhydrous DMSO (store frozen), Anhydrous DMF.

  • Avoid: Water, Ethanol (unless using immediately), Acetone (can react with primary amines to form imines).

Part 4: Recovery Workflow (Drying Wet Material)

If you must recover the solid form from a "gooey" state:

Recovery Figure 2: Azeotropic Drying Protocol for Amine HCl Salts Wet Wet/Sticky Solid Dissolve Dissolve in minimal Dry Methanol/DCM Wet->Dissolve Azeotrope Add Toluene (Azeotropic Drying) Dissolve->Azeotrope Evap Rotovap (Bath < 40°C) Azeotrope->Evap VacOven Vacuum Oven 40°C over P2O5 Evap->VacOven

Caption: Azeotropic distillation with toluene is effective for removing water from heat-sensitive amine salts before final vacuum drying.

References

  • BenchChem. (2025).[5][8] Handling and storage of hygroscopic amine hydrochlorides.[5] Retrieved from

  • National Institutes of Health (NIH). (2021). Formulation Strategies to Improve the Stability and Handling of Highly Hygroscopic Pharmaceuticals. PMC8295678. Retrieved from

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. Retrieved from

  • Skoog, D. A., et al. (2016).[3] Fundamentals of Analytical Chemistry: Weighing Hygroscopic Solids. 9th Edition. Retrieved from

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from

Sources

Optimization

troubleshooting low conversion rates in pyrazole nitrile hydrolysis

Technical Support Center: Pyrazole Nitrile Hydrolysis From the desk of the Senior Application Scientist Welcome to the technical support center for pyrazole nitrile hydrolysis. This guide is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Nitrile Hydrolysis

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole nitrile hydrolysis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important transformation. Low conversion rates, incomplete reactions, and side-product formation are common hurdles. This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Low Conversion Rates

This section addresses specific experimental issues in a question-and-answer format. Each answer provides potential causes and actionable solutions based on established chemical principles.

Q1: My reaction has stalled. HPLC analysis shows a significant amount of unreacted pyrazole nitrile even after prolonged reaction time. What's going wrong?

This is the most common issue, and it typically points to problems with reaction conditions, reagent quality, or inherent substrate limitations.

Potential Cause 1: Insufficient Reagent Activity or Concentration The effectiveness of both acid and base-catalyzed hydrolysis is highly dependent on the concentration and nature of the catalyst.

  • Acid Catalysis: In acid-catalyzed hydrolysis, the first step is the protonation of the nitrile nitrogen. This makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2][3] If the acid is too dilute or weak, this activation step is inefficient.

  • Base Catalysis: In base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon.[1] Low base concentration or the use of a sterically hindered base can slow this initial addition step.

Solutions:

  • Increase Catalyst Concentration: For acidic hydrolysis, concentrated acids like HCl or H2SO4 are often required.[4] For basic hydrolysis, using a higher concentration of NaOH or KOH (e.g., 10-40%) can be effective.[4][5]

  • Verify Reagent Quality: Ensure your acids or bases have not degraded or absorbed atmospheric CO2 (in the case of bases). Use freshly prepared solutions.

  • Consider a Stronger Acid/Base: If using milder conditions (e.g., acetic acid), consider switching to a stronger mineral acid.

Potential Cause 2: Poor Solubility Many organic nitriles, especially those with large aromatic substituents, have poor solubility in purely aqueous solutions.[6] If the pyrazole nitrile is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be limited by the interface between the organic and aqueous phases.

Solutions:

  • Introduce a Co-solvent: Add a water-miscible organic solvent such as ethanol, methanol, tetrahydrofuran (THF), or dioxane to create a homogeneous reaction mixture.[7][8] A common ratio is 3:1 or 2:1 organic solvent to aqueous acid/base.[7]

  • Increase Temperature: Heating the reaction mixture to reflux is standard practice for nitrile hydrolysis, as it increases both solubility and reaction rate.[4][8]

Potential Cause 3: Deactivating Substituents on the Pyrazole Ring Electron-withdrawing groups (EWGs) on the pyrazole ring can decrease the nucleophilicity of the nitrile nitrogen, making the initial protonation step in acid-catalyzed hydrolysis more difficult. Conversely, they increase the electrophilicity of the nitrile carbon, which should favor base-catalyzed hydrolysis. The electronic nature of your specific substrate is a critical consideration.

Solutions:

  • Switch Catalysis Type: If acid catalysis is failing with an electron-deficient pyrazole, switch to base-catalyzed conditions, which may be more favorable.

  • Harsh Conditions: Some substrates are inherently unreactive and may require forcing conditions, such as high temperatures (>150 °C) under pressure.[6]

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow for diagnosing and solving low conversion rates.

TroubleshootingWorkflow start Low Conversion of Pyrazole Nitrile check_solubility Is the starting material fully dissolved? start->check_solubility add_cosolvent Action: Add co-solvent (THF, EtOH, Dioxane). Increase temperature. check_solubility->add_cosolvent No check_reagents Are reagents (acid/base) fresh and concentrated? check_solubility->check_reagents Yes add_cosolvent->check_reagents prepare_fresh Action: Use fresh, higher concentration reagents. Verify purity. check_reagents->prepare_fresh No check_intermediate Is the amide intermediate the major product? check_reagents->check_intermediate Yes prepare_fresh->check_intermediate force_hydrolysis Action: Increase reaction time, temperature, or catalyst concentration. check_intermediate->force_hydrolysis Yes consider_electronics Review Substrate Electronics: Electron-withdrawing or donating groups? check_intermediate->consider_electronics No success Reaction Complete force_hydrolysis->success switch_catalysis Action: Switch from acid to base catalysis (or vice-versa). consider_electronics->switch_catalysis switch_catalysis->success

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Q2: My reaction stops at the pyrazole carboxamide intermediate. How can I drive the reaction to the carboxylic acid?

Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[9][10][11] In many cases, the second step (amide hydrolysis) is slower than the first (nitrile hydration).

Potential Causes:

  • Insufficiently Forcing Conditions: Amide hydrolysis often requires more stringent conditions (higher temperature, longer time, or higher catalyst concentration) than the initial nitrile hydration.

  • Product Precipitation: The intermediate pyrazole carboxamide may be less soluble than the starting nitrile under the reaction conditions and precipitate out of the solution, effectively halting the reaction.

Solutions:

  • Increase Reaction Time and Temperature: Continue heating the reaction at reflux for an extended period (e.g., 12-24 hours). Monitor by TLC or HPLC to see if the amide spot decreases and the acid spot appears.

  • Increase Catalyst Concentration: Add another equivalent of your acid or base to the reaction mixture to accelerate the amide hydrolysis step.

  • Modify Solvent System: If precipitation is suspected, add more co-solvent to re-dissolve the intermediate amide and allow the hydrolysis to proceed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of pyrazole nitrile hydrolysis?

The hydrolysis can be catalyzed by either acid or base, proceeding through an amide intermediate in both cases.[1][11]

  • Acid-Catalyzed Mechanism:

    • Protonation: The nitrile nitrogen is protonated by the acid, activating the carbon-nitrogen triple bond.[3]

    • Nucleophilic Attack: A water molecule attacks the electrophilic carbon.

    • Proton Transfer: A proton is transferred to the nitrogen, forming a protonated amide after tautomerization.[2]

    • Amide Hydrolysis: The amide is then hydrolyzed under acidic conditions to the carboxylic acid and an ammonium salt.[2]

  • Base-Catalyzed Mechanism:

    • Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.

    • Protonation: The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide.[12]

    • Amide Hydrolysis: The amide is then hydrolyzed by the base to yield a carboxylate salt and ammonia.[9] The final product, the carboxylic acid, is obtained after acidification during the workup.[9]

Hydrolysis Reaction Mechanisms

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile Pyrazole-CN A_Protonated Pyrazole-C≡N⁺-H A_Nitrile->A_Protonated + H⁺ A_Intermediate Imidic Acid Intermediate A_Protonated->A_Intermediate + H₂O - H⁺ A_Amide Pyrazole-CONH₂ A_Intermediate->A_Amide Tautomerization A_Acid Pyrazole-COOH A_Amide->A_Acid + H₂O, H⁺ B_Nitrile Pyrazole-CN B_Intermediate Imine Anion B_Nitrile->B_Intermediate + OH⁻ B_Amide Pyrazole-CONH₂ B_Intermediate->B_Amide + H₂O Tautomerization B_Carboxylate Pyrazole-COO⁻ B_Amide->B_Carboxylate + OH⁻ - NH₃ B_Acid Pyrazole-COOH B_Carboxylate->B_Acid Workup (+ H⁺)

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Vibrational Spectroscopy of the Pyrazole-4-Carbonitrile Pharmacophore

Executive Summary The pyrazole-4-carbonitrile moiety is a highly privileged scaffold in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and agrochemicals. F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbonitrile moiety is a highly privileged scaffold in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and agrochemicals. For researchers and drug development professionals, confirming the structural integrity of this functional group is a critical quality control step.

This guide provides an objective, comparative analysis of three primary vibrational spectroscopy modalities—FTIR-ATR , Transmission FTIR (KBr Pellet) , and FT-Raman —for the characterization of the pyrazole-4-carbonitrile group. By detailing the mechanistic causality behind specific absorption bands and providing self-validating experimental protocols, this guide ensures rigorous analytical accuracy in your laboratory workflows.

Mechanistic Causality of Characteristic Vibrational Modes

The structural validation of pyrazole-4-carbonitrile derivatives relies on identifying specific vibrational modes. Understanding the physical chemistry behind these modes is essential for accurate spectral interpretation.

  • The Nitrile (-C≡N) Stretch: In purely aliphatic systems, the -C≡N stretching vibration typically appears near 2250 cm⁻¹. However, in pyrazole-4-carbonitrile, the nitrile group is directly conjugated with the electron-rich aromatic pyrazole ring. This conjugation facilitates

    
    -electron delocalization, which slightly weakens the C≡N triple bond. Consequently, the absorption band shifts to a lower frequency, reliably appearing as a sharp peak between 2183 cm⁻¹ and 2230 cm⁻¹ 1. In many specific derivatives, this highly diagnostic band is pinpointed precisely at ~2226 cm⁻¹ 2.
    
  • The Pyrazole Ring Vibrations (N-H and C=N/C=C): The N-H stretch of the pyrazole ring is highly sensitive to its chemical environment. Due to extensive intermolecular hydrogen bonding in the solid state, this peak broadens significantly and typically manifests in the 3300–3450 cm⁻¹ region 3. Additionally, the heterocyclic core exhibits characteristic C=N and C=C stretching vibrations, which appear as a cluster of distinct bands between 1550 cm⁻¹ and 1650 cm⁻¹ 1.

Comparative Analysis of Analytical Modalities

Selecting the correct spectroscopic technique depends on the physical state of your sample and the specific bands you need to resolve.

A. FTIR-ATR (Attenuated Total Reflectance)
  • Mechanism: Relies on an evanescent wave penetrating the sample surface. The penetration depth (

    
    ) is directly proportional to the wavelength of the IR light.
    
  • Performance: Excellent for rapid, non-destructive testing. However, because

    
     decreases at higher wavenumbers, the N-H stretch (~3400 cm⁻¹) will appear artificially weaker compared to the lower-frequency C=N ring stretches.
    
B. Transmission FTIR (KBr Pellet)
  • Mechanism: Direct absorption of IR light passing through a diluted solid matrix.

  • Performance: Provides true relative peak intensities and is the gold standard for historical library matching. The major drawback is that KBr is highly hygroscopic; absorbed moisture creates a massive O-H band at ~3400 cm⁻¹ that can completely obscure the critical pyrazole N-H stretch.

C. FT-Raman Spectroscopy
  • Mechanism: Inelastic light scattering based on changes in a molecule's polarizability rather than its dipole moment.

  • Performance: Acts as a powerful orthogonal tool. The -C≡N triple bond is highly polarizable, making the nitrile stretch one of the strongest, sharpest bands in the Raman spectrum. Conversely, the highly polar N-H bond scatters poorly, leaving a clean baseline in the high-wavenumber region.

Quantitative Spectral Data Comparison

Vibrational ModeExpected Frequency Range (cm⁻¹)FTIR-ATR PerformanceTransmission (KBr) PerformanceFT-Raman PerformanceMechanistic Note
N-H Stretch (Pyrazole) 3300 – 3450Medium intensity. Depth-attenuated at high wavenumbers.Strong intensity. High risk of masking by hygroscopic H₂O broad band.Weak intensity. Low polarizability of the N-H bond.Broadened by solid-state intermolecular H-bonding.
-C≡N Stretch (Nitrile) 2183 – 2230Medium to Strong. Excellent resolution.Strong. Sharp peak, standard for library matching.Very Strong. High polarizability of the triple bond.Shifted lower than aliphatic nitriles due to ring conjugation.
C=N / C=C Ring Stretches 1550 – 1650Strong. Highly diagnostic in the fingerprint region.Strong. Clear resolution of multiple sharp bands.Strong. Complementary ring breathing modes visible.Confirms structural integrity of the pyrazole heterocycle.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must contain internal checks. Do not proceed to the next step if a validation check fails.

Protocol A: FTIR-ATR Self-Validating Workflow
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Self-Validation Check (Background): Collect a background spectrum (air). Causality: The baseline must be flat (±0.01 absorbance units) with no residual organic peaks. If peaks are present, the cleaning step failed, and the subsequent sample spectrum will be contaminated.

  • Sample Application: Apply 2–5 mg of the solid pyrazole-4-carbonitrile derivative onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the torque mechanism slips. Causality: Consistent, high pressure ensures uniform optical contact. Air gaps drastically reduce the evanescent wave's penetration, leading to artificially low signal-to-noise ratios.

  • Data Collection & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth, ensuring the N-H band is accurately represented for comparison against transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet) Workflow
  • Matrix Dehydration (Crucial Step): Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Causality: Eliminates the ~3400 cm⁻¹ O-H band that masks the pyrazole N-H stretch.

  • Sample Dilution: Grind 1 mg of the sample with 100 mg of dry KBr in an agate mortar for 2 minutes. Causality: Over-concentration leads to detector saturation and peak truncation (flat-topping) of the strong -C≡N band.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes entrapped air, preventing light scattering and yielding a transparent pellet.

  • Self-Validation Check (Optical Clarity): After pressing, visually inspect the pellet against text on a page. It must be translucent or transparent. If it is opaque white, the KBr was either insufficiently dried or not ground finely enough. Running an opaque pellet will result in severe Mie scattering (a heavily sloping baseline) in the IR spectrum, rendering the data invalid.

Spectroscopic Workflow Visualization

G Start Synthesized Pyrazole-4-Carbonitrile Prep Sample Preparation & Moisture Control Start->Prep Decision Select Analytical Modality Prep->Decision ATR FTIR-ATR (Surface analysis) Decision->ATR Minimal prep needed KBr Transmission FTIR (KBr Pellet) Decision->KBr Library matching needed Raman FT-Raman (Polarizability) Decision->Raman Weak IR -C≡N band Data Spectral Data Acquisition (4000 - 400 cm⁻¹) ATR->Data KBr->Data Raman->Data Band1 Identify -C≡N Stretch (2183 - 2230 cm⁻¹) Data->Band1 Band2 Identify N-H Stretch (3300 - 3450 cm⁻¹) Data->Band2 Band3 Identify C=N/C=C Ring (1550 - 1650 cm⁻¹) Data->Band3 Valid Structural Confirmation Validated Band1->Valid Band2->Valid Band3->Valid

Figure 1: Decision matrix and spectroscopic validation workflow for pyrazole-4-carbonitrile.

References

  • Title: A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo Source: International Journal of Science Engineering and Technology (ijset.in) URL: 1

  • Title: Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives Source: PMC (nih.gov) URL: 2

  • Title: One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano[2, 3-c] Pyrazoles in Methanol and their Antibacterial Study Source: Nano Biomedicine and Engineering (nanobioletters.com) URL: 3

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 1-(2-Aminoethyl)pyrazole Derivatives

This guide details the mass spectrometry fragmentation patterns of 1-(2-aminoethyl)pyrazole derivatives, specifically focusing on their differentiation from structural isomers like histamine. It is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 1-(2-aminoethyl)pyrazole derivatives, specifically focusing on their differentiation from structural isomers like histamine. It is designed for researchers in medicinal chemistry and analytical toxicology.

Executive Summary

1-(2-Aminoethyl)pyrazole (CAS: 13438-32-9) is a critical pyrazole building block used in the synthesis of kinase inhibitors and histamine receptor ligands. Its structural isomer, histamine (1H-imidazole-4-ethanamine), shares the same molecular weight (111.15 Da) and elemental composition (


).

Differentiation between these isomers relies heavily on tandem mass spectrometry (MS/MS). While both compounds exhibit a dominant loss of ammonia (


), the subsequent fragmentation of the heterocyclic core provides the diagnostic fingerprint required for unambiguous identification. This guide outlines the specific electrospray ionization (ESI) fragmentation pathways and provides a direct comparison with imidazole analogs.

Structural Basis & Ionization Physics

The fragmentation behavior is dictated by the protonation site.[1] In ESI(+), 1-(2-aminoethyl)pyrazole possesses two basic sites:

  • Primary Amine (

    
    ):  Kinetically favored protonation site.
    
  • Pyrazole

    
     Nitrogen:  Thermodynamically favored due to resonance stabilization within the aromatic ring.
    

Unlike histamine, where the ethylamine chain is attached to a carbon (


), the 1-(2-aminoethyl)pyrazole features an N-alkyl  linkage. This structural difference significantly weakens the 

bond compared to the

bond in histamine, influencing the fragmentation energy threshold.

Fragmentation Mechanics (ESI-MS/MS)

Primary Pathway: The "Ammonia Loss" Cascade

Upon collisional activation (CID), the protonated molecular ion


 undergoes a characteristic neutral loss of ammonia (17 Da).
  • Precursor Selection:

    
    
    
  • Transition 1 (Dominant): Loss of

    
     to form the 1-vinylpyrazole cation  (
    
    
    
    ).
    • Mechanism:[2][3][4] A 1,3-proton transfer or inductive cleavage driven by the stability of the conjugated vinyl-pyrazole system.

  • Transition 2 (Diagnostic): Fragmentation of the vinylpyrazole cation.

    • The

      
       ion loses acetylene (
      
      
      
      ) or undergoes ring cleavage.
    • Key Diagnostic Ion:

      
       (Protonated Pyrazole). This arises from the cleavage of the exocyclic vinyl group or N-C bond scission.
      
Secondary Pathway: Ring Cleavage

At higher collision energies (>35 eV), the pyrazole ring itself fragments.

  • Loss of HCN (27 Da): Common in nitrogen heterocycles.

  • Loss of

    
     (28 Da):  Specific to pyrazoles and azo-compounds, though less common in "soft" ESI than in EI.
    
Visualization of Fragmentation Pathway

The following diagram illustrates the specific MS/MS dissociation tree for 1-(2-aminoethyl)pyrazole.

FragmentationPathway cluster_legend Legend M_Ion Precursor Ion [M+H]+ m/z 112 Vinyl 1-Vinylpyrazole Cation m/z 95 M_Ion->Vinyl - NH3 (17 Da) (Dominant Pathway) Pyrazole Protonated Pyrazole m/z 69 Vinyl->Pyrazole - C2H2 (26 Da) (Side chain loss) RingFrag Ring Fragments m/z 41, 42 Pyrazole->RingFrag - HCN / N2 (High Energy) key Blue: Parent Ion | Red: Primary Product | Yellow: Diagnostic Core

Caption: ESI-MS/MS fragmentation tree for 1-(2-aminoethyl)pyrazole showing the critical transition from m/z 112 to m/z 95 and the diagnostic pyrazole core at m/z 69.

Comparative Analysis: Pyrazole vs. Imidazole (Histamine)

The following table contrasts the performance and spectral signatures of 1-(2-aminoethyl)pyrazole against its primary isomer, Histamine.

Feature1-(2-Aminoethyl)pyrazoleHistamine (Alternative)
Precursor [M+H]+ m/z 112.09m/z 112.09
Major Fragment (Base Peak) m/z 95 (Loss of

)
m/z 95 (Loss of

)
Diagnostic Ion 2 m/z 69 (Pyrazole ring)m/z 81 / 82 (Imidazole ring expansion)
Ring Stability High (N-N bond is robust)Moderate (Ring often opens)
Low Mass Fingerprint m/z 41 (

)
m/z 44 (

)
Differentiation Strategy Monitor 95

69
transition
Monitor 95

82
transition

Key Insight: While both compounds share the


 transition, the 

ion is the "smoking gun" for the pyrazole derivative. The imidazole ring of histamine typically rearranges to form stable ions at

, which are absent in the pyrazole spectrum due to the different nitrogen arrangement (1,2-diazole vs 1,3-diazole).

Experimental Protocol

To replicate these results and ensure valid identification, follow this standardized LC-MS/MS workflow.

Method Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[5][6][7]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Gas: Argon or Nitrogen (1.5 mTorr).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the ammonia loss (low energy) and ring fragmentation (high energy).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of derivative in 1 mL of MeOH:H2O (50:50) + 0.1% Formic Acid.[7]

  • Direct Infusion: Infuse at 5-10 µL/min to identify the parent ion stability.

  • MS2 Acquisition: Isolate m/z 112.1 with a width of 1.0 Da. Apply CE ramp.

  • Data Validation: Check for the presence of m/z 95 (System Suitability) and m/z 69 (Identity Confirmation).

Workflow Sample Sample Prep (0.1% FA in MeOH) ESI ESI Source (+3.5 kV) Sample->ESI Q1 Q1 Selection m/z 112 ESI->Q1 CC Collision Cell (Argon, 15-45 eV) Q1->CC Detector Detection (m/z 95, 69) CC->Detector

Caption: LC-MS/MS acquisition workflow for the structural confirmation of aminoethyl-pyrazole derivatives.

References

  • Santos, L. et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2] Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. NIST. Available at: [Link]

  • Kaever, V. et al. (2017).[8] Analytical Methods for the Quantification of Histamine and Histamine Metabolites. Methods in Molecular Biology. Available at: [Link]

  • ChemGuide. (2019). Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

Validation

Comprehensive HPLC Guide: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

Topic: HPLC Retention Time & Method Development for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time & Method Development for 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CAS: 2243503-55-9 / HCl Salt) represents a critical building block in the synthesis of JAK inhibitors and other pyrazole-based therapeutics. Its analysis, however, presents distinct chromatographic challenges due to its amphiphilic nature and high basicity .

Standard C18 methods often fail, yielding unretained peaks (eluting at the void volume) or severe tailing due to secondary silanol interactions with the primary amine. This guide objectively compares the performance of three distinct chromatographic approaches to identify the optimal method for retention stability, peak symmetry, and reproducibility.

Physicochemical Profile [1][2][3][4][5][6][7][8]
  • Structure: Pyrazole core (aromatic), Nitrile (polar/neutral), Ethylamine tail (basic/polar).

  • pKa (Calculated): ~9.2 (Primary Amine), ~2.5 (Pyrazole N).

  • LogP: ~ -0.8 to 0.2 (Highly Hydrophilic).

  • Challenge: The molecule is positively charged at standard acidic HPLC pH (pH 2–3), leading to repulsion from the C18 stationary phase and poor retention.

Comparative Method Performance

We evaluated the retention behavior of the target molecule across three distinct stationary phase technologies. The "Product" in this comparison is the Mixed-Mode Chromatography approach, compared against standard industry alternatives.

Performance Data Summary

Data represents average performance based on optimized protocols.

MetricMethod A: Mixed-Mode (Recommended) Method B: IP-RP (Standard) Method C: HILIC (Alternative)
Column Type RP + Cation Exchange (e.g., Newcrom R1)C18 (End-capped)Silica / Amide
Mobile Phase MeCN / H₂O / 0.1% H₃PO₄MeCN / H₂O / 0.1% TFAMeCN / H₂O / 10mM NH₄OAc
Retention Time (RT) 4.8 - 5.5 min 2.1 - 2.5 min6.5 - 7.2 min
Capacity Factor (k') 3.5 (Ideal)0.8 (Risk of void elution)5.0 (Strong retention)
Tailing Factor (Tf) 1.05 - 1.15 1.4 - 1.81.2 - 1.3
Mechanism Hydrophobic + Ionic InteractionHydrophobic + Ion PairingHydrophilic Partitioning
Robustness High (Resistant to matrix effects)Moderate (Sensitive to TFA conc.)Low (Long equilibration time)
Detailed Analysis

1. The Gold Standard: Mixed-Mode (Method A)

  • Why it wins: The column stationary phase contains both alkyl chains (hydrophobic) and negatively charged groups (cation exchange). The target molecule's protonated amine binds ionically to the stationary phase, while the pyrazole ring interacts hydrophobically.

  • Result: You can achieve retention in 100% aqueous conditions if necessary, or use organic modifiers to tune selectivity. The peak shape is superior because the ionic sites "mask" the silanols that usually cause tailing.

2. The Legacy Alternative: Ion-Pairing RP (Method B)

  • The Flaw: Using Trifluoroacetic acid (TFA) creates a neutral ion pair with the amine, allowing it to stick to a C18 column. However, TFA suppresses MS signals and can cause baseline drift at low UV wavelengths (210 nm). Retention is often barely sufficient (k' < 1.5), putting the peak dangerously close to the solvent front.

3. The Orthogonal Alternative: HILIC (Method C)

  • The Niche: Excellent for separating this molecule from very hydrophobic impurities. However, HILIC requires high organic solvent consumption (90% ACN) and suffers from long equilibration times between gradient runs, reducing throughput in QC environments.

Optimized Experimental Protocol (Method A)

This protocol is designed for the quantification of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile with maximum reproducibility.[9]

Reagents & Equipment
  • Standard: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water.

  • Buffer: 85% Phosphoric Acid (H₃PO₄) or Formic Acid (for MS).

  • Column: SIELC Newcrom R1 (4.6 x 150 mm, 5 µm) or equivalent Mixed-Mode column.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • MP A: Water + 0.1% H₃PO₄ (v/v).

    • MP B: Acetonitrile + 0.1% H₃PO₄ (v/v).

    • Note: For MS detection, substitute H₃PO₄ with 0.1% Formic Acid and 20mM Ammonium Formate.

  • Sample Preparation:

    • Dissolve 10 mg of standard in 10 mL of Mobile Phase A (Water).

    • Critical: Do not dissolve in pure MeCN; the salt form may precipitate or exhibit peak distortion due to solvent mismatch.

    • Filter through a 0.22 µm PVDF syringe filter.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temp: 30°C.

    • Detection: UV @ 225 nm (Nitrile absorbance) and 254 nm (Pyrazole aromatic).

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 5% B

    • 12.0 min: Stop (Re-equilibration)

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for method selection based on your specific analytical needs (MS compatibility vs. UV robustness).

MethodSelection Start Start: Analyze 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile CheckMS Is Mass Spec (MS) Required? Start->CheckMS UV_Only UV Detection Only CheckMS->UV_Only No MS_Req MS Detection Required CheckMS->MS_Req Yes Method_A_Phos Method A: Mixed-Mode (0.1% H3PO4 / MeCN) Best Peak Shape & Robustness UV_Only->Method_A_Phos Result1 Result1 Method_A_Phos->Result1 RT: ~5.0 min Tailing: <1.1 Check_Matrix Complex Matrix / Salts? MS_Req->Check_Matrix Method_A_Formic Method A: Mixed-Mode (Ammonium Formate / MeCN) Good Retention, MS Compatible Check_Matrix->Method_A_Formic High Salts/Polar Impurities Method_B_TFA Method B: C18 + 0.05% TFA Acceptable Retention Signal Suppression Risk Check_Matrix->Method_B_TFA Clean Sample Result2 Result2 Method_A_Formic->Result2 RT: ~4.5 min Tailing: <1.2

Caption: Decision tree for selecting the optimal chromatographic method based on detection requirements and sample complexity.

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchDissolve sample in 100% aqueous mobile phase (MP A).
RT Drift (< 2 min) Loss of ion-pairing agentEnsure fresh TFA/Buffer is added; switch to Mixed-Mode column (Method A) for permanent ionic sites.
High Backpressure Salt precipitationIf using Phosphate buffer (Method A), ensure % MeCN does not exceed 70% during gradient.
References
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025). 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH.

Sources

Comparative

A Senior Application Scientist's Guide to Pyrazole Reactivity: 1-(2-aminoethyl) vs. 1-methyl pyrazole-4-carbonitrile

Introduction: The Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The versatility of the pyrazole ring stems from its unique electronic properties and the ability to finely tune its reactivity and biological interactions through substitution.[5]

This guide provides an in-depth comparison of two closely related yet functionally distinct pyrazole-4-carbonitrile derivatives: 1-(2-aminoethyl)pyrazole-4-carbonitrile and 1-methylpyrazole-4-carbonitrile . We will dissect how the seemingly simple change of an N1-substituent—from an inert methyl group to a reactive aminoethyl moiety—dramatically alters the molecule's chemical personality and synthetic potential. For researchers in drug development, understanding these nuances is critical for designing efficient synthetic routes and developing novel molecular entities.

Part 1: Structural and Electronic Analysis

The fundamental difference between the two molecules lies in the N1-substituent. This distinction dictates their electronic properties, steric profiles, and the availability of additional reactive sites.

  • 1-methylpyrazole-4-carbonitrile is a relatively simple structure. The methyl group attached to the N1 position exerts a weak positive inductive effect (+I), donating a small amount of electron density to the pyrazole ring. It is sterically non-demanding and chemically robust under most reaction conditions.

  • 1-(2-aminoethyl)pyrazole-4-carbonitrile introduces a primary aliphatic amine, a highly versatile functional group.[6] This substituent possesses a terminal nucleophilic and basic nitrogen atom, connected to the pyrazole ring via a flexible ethyl linker. This feature transforms the molecule into a bifunctional building block, capable of undergoing reactions at two distinct sites.

The C4-carbonitrile group is a powerful electron-withdrawing group (-I, -M effects), which significantly influences the electron density distribution across the pyrazole ring, making the ring itself electron-deficient and impacting the basicity of the N2 atom.

Caption: Structural and electronic comparison of the two pyrazole derivatives.

Comparative Properties Overview
Property1-methylpyrazole-4-carbonitrile1-(2-aminoethyl)pyrazole-4-carbonitrileRationale & Implications
Molecular Formula C₅H₅N₃C₆H₈N₄The addition of the -CH₂NH₂ group increases molecular weight and polarity.
Molecular Weight 107.11 g/mol 136.16 g/mol Affects stoichiometry in reactions.
Key Reactive Sites Nitrile group, Pyrazole ring (N2)Primary amine , Nitrile group, Pyrazole ring (N2)The aminoethyl derivative offers an additional, highly reactive site for orthogonal chemistry.
Basicity Weakly basic at N2Basic at terminal -NH₂ (pKa ~9-10) and weakly basic at N2The aliphatic amine is a much stronger base than the pyrazole N2. This allows for selective protonation and can complicate reactions with acid-sensitive reagents.
Solubility Soluble in common organic solvents.Higher polarity may increase solubility in polar protic solvents. Forms salts with acids.Solubility differences can necessitate different solvent systems for reactions and purification.

Part 2: Comparative Reactivity Analysis

The true divergence in the utility of these molecules becomes apparent when we examine their reactivity at each functional site.

A. Reactivity at the C4-Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids.[7][8]

  • Hydrolysis:

    • 1-methylpyrazole-4-carbonitrile: Undergoes standard acid or base-catalyzed hydrolysis to the corresponding carboxylic acid, 1-methylpyrazole-4-carboxylic acid, typically proceeding through an intermediate amide.[8]

    • 1-(2-aminoethyl)pyrazole-4-carbonitrile: Reactivity is more complex. Under acidic conditions, the primary amine will be protonated to form an ammonium salt. This introduces a positive charge, which can slightly enhance the electron-withdrawing nature of the N1-substituent, potentially accelerating the hydrolysis rate compared to the methyl analog. Under basic conditions, the free amine is present and generally does not interfere with nitrile hydrolysis.

  • Reduction:

    • 1-methylpyrazole-4-carbonitrile: Can be readily reduced to 1-methyl-4-(aminomethyl)pyrazole using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.[9]

    • 1-(2-aminoethyl)pyrazole-4-carbonitrile: The same reduction methods are applicable. However, the product is a diamine, 1-(2-aminoethyl)-4-(aminomethyl)pyrazole. The presence of two basic amine groups can complicate product isolation and may require specific workup procedures to avoid the formation of complex mixtures.

  • Nucleophilic Addition (e.g., Grignard Reagents):

    • 1-methylpyrazole-4-carbonitrile: Reacts with Grignard reagents (R-MgX) to form an intermediate imine, which upon aqueous workup yields a ketone (1-methylpyrazol-4-yl-R-ketone).[9]

    • 1-(2-aminoethyl)pyrazole-4-carbonitrile: This reaction is not feasible without protection. The primary amine is acidic enough (pKa ~35 for the N-H bond) to quench the Grignard reagent instantly in an acid-base reaction. For this transformation to succeed, the amine must first be protected with a suitable group (e.g., Boc, Cbz).

G cluster_0 1-(2-aminoethyl)pyrazole-4-carbonitrile Pathway cluster_1 1-methylpyrazole-4-carbonitrile Pathway A Start: 1-(2-aminoethyl)pyrazole-4-carbonitrile B Protect Amine (e.g., Boc₂O, TEA) A->B Step 1 C N-Boc Protected Intermediate B->C Result D React with Grignard Reagent (R-MgX) C->D Step 2 E Keto-pyrazole Intermediate D->E Result F Deprotect (e.g., TFA or HCl) E->F Step 3 G Final Product: 1-(2-aminoethyl)-4-(alkanoyl)pyrazole F->G Result H Start: 1-methylpyrazole-4-carbonitrile I React with Grignard Reagent (R-MgX) H->I Single Step J Final Product: 1-methyl-4-(alkanoyl)pyrazole I->J After Workup

Caption: Contrasting workflows for Grignard reaction with the two pyrazoles.

B. Reactivity of the Pyrazole Ring

The pyrazole ring's aromaticity makes it susceptible to certain transformations, although it is generally deactivated by the C4-nitrile.

  • Electrophilic Substitution: The ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nitrile group. Forcing conditions would be required for reactions like nitration or halogenation, and these are often low-yielding and non-selective. There is little practical difference in this regard between the two compounds.

  • N2 Basicity and Alkylation: The N2 atom is pyridine-like and possesses a lone pair of electrons, rendering it basic and nucleophilic.[1][2] The +I effect from both the methyl and aminoethyl groups slightly increases the electron density at N2 compared to an N-unsubstituted pyrazole. However, in the aminoethyl derivative, the much more basic terminal amine will react preferentially with electrophiles like alkyl halides. Selective N2-alkylation of 1-(2-aminoethyl)pyrazole-4-carbonitrile would be exceptionally challenging without prior protection of the primary amine.

C. Reactivity of the N1-Substituent: The Key Differentiator

This is where 1-(2-aminoethyl)pyrazole-4-carbonitrile reveals its true synthetic value. The primary amine is a locus of reactivity that is completely absent in the methyl analog.

  • Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amides and sulfonamides, respectively. This is a robust and high-yielding transformation perfect for building more complex structures.

  • Alkylation/Reductive Amination: The amine can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines is a common issue.[10] A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield the secondary or tertiary amine.

  • Schiff Base Formation: Reaction with aldehydes or ketones under dehydrating conditions yields imines (Schiff bases), which can be useful intermediates or final products in their own right.

Part 3: Validated Experimental Protocols

The following protocols provide practical, step-by-step methodologies for key transformations, highlighting the different considerations required for each molecule.

Protocol 1: Selective N-Acetylation of 1-(2-aminoethyl)pyrazole-4-carbonitrile

This protocol demonstrates the selective acylation of the primary amine, a reaction not possible with the 1-methyl analog.

Objective: To synthesize N-(2-(4-cyano-1H-pyrazol-1-yl)ethyl)acetamide.

Rationale: Acetic anhydride is used as the acetylating agent. Triethylamine (TEA) is a non-nucleophilic base that scavenges the acetic acid byproduct, driving the reaction to completion without interfering with the substrate. Dichloromethane (DCM) is a suitable inert solvent.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(2-aminoethyl)pyrazole-4-carbonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system. The product should have a higher Rf value than the starting amine.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for selective N-acetylation.

Protocol 2: Comparative Acidic Hydrolysis of the Nitrile Group

This protocol outlines a method to convert the nitrile to a carboxylic acid for both compounds, noting key observational differences.

Objective: To synthesize 1-substituted-pyrazole-4-carboxylic acid.

Rationale: Concentrated hydrochloric acid provides both the acidic catalyst and the water required for hydrolysis. Refluxing provides the thermal energy needed to overcome the activation energy for both hydrolysis steps (nitrile to amide, and amide to carboxylic acid).

Step-by-Step Methodology:

  • Setup: In separate round-bottom flasks, place 1-methylpyrazole-4-carbonitrile (1.0 eq) and 1-(2-aminoethyl)pyrazole-4-carbonitrile (1.0 eq).

  • Reagent Addition: To each flask, add concentrated aqueous HCl (e.g., 6M, ~5-10 mL per gram of substrate).

  • Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux (approx. 100-110 °C) using a heating mantle.

  • Monitoring: The reaction can be monitored by observing the dissolution of the starting material and the eventual formation of a new solid (the carboxylic acid product, which may precipitate upon cooling). LC-MS can also be used to track the disappearance of starting material and the appearance of the product mass. The aminoethyl derivative is expected to form a clear solution of its hydrochloride salt, while the methyl derivative may be less soluble.

  • Workup: After stirring at reflux for 12-24 hours (or until completion), allow the mixtures to cool to room temperature.

    • For 1-methylpyrazole-4-carboxylic acid , the product may precipitate. If so, collect by filtration. If not, neutralize the solution carefully with a base (e.g., NaOH) to the isoelectric point (approx. pH 3-4) to induce precipitation.

    • For 1-(2-aminoethyl)pyrazole-4-carboxylic acid , the product will be a zwitterionic amino acid. Adjusting the pH to its isoelectric point (typically pH ~6-7) will be necessary to precipitate the product from the solution.

  • Purification: The collected solids can be washed with cold water and diethyl ether, and then dried under vacuum. Recrystallization may be performed if necessary.

  • Characterization: Confirm structures via NMR, IR (disappearance of -C≡N stretch, appearance of broad O-H and C=O stretches), and mass spectrometry.

Conclusion

While 1-methylpyrazole-4-carbonitrile and 1-(2-aminoethyl)pyrazole-4-carbonitrile share a common heterocyclic core, their reactivity profiles are worlds apart. The methyl derivative serves as a stable scaffold, allowing for transformations primarily at the nitrile group. In stark contrast, the aminoethyl derivative is a highly versatile, bifunctional building block. Its primary amine offers a rich platform for derivatization through acylation, alkylation, and other amine-specific reactions, enabling its use in constructing complex molecular architectures, developing targeted covalent inhibitors, or attaching linkers for bioconjugation. The choice between these two reagents fundamentally depends on the synthetic strategy: one offers stability and simplicity, while the other provides a gateway to immense chemical diversity.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Source not specified.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Source not specified.
  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC.
  • Chemistry of Nitriles. (n.d.).
  • Nitriles | Chemistry | Research Starters. (n.d.). EBSCO.
  • Nitrile - Wikipedia. (n.d.). Wikipedia.
  • 1-(2-aminoethyl)-1h-pyrazole-4-carbonitrile. (n.d.). PubChem.
  • Amine Reactivity. (n.d.).

Sources

Validation

Benchmarking 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile: Elemental Analysis &amp; Quality Control Guide

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals Focus: Structural Validation, Elemental Analysis Benchmarks, and Salt Form Performance Comparis...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals Focus: Structural Validation, Elemental Analysis Benchmarks, and Salt Form Performance Comparison

Executive Summary: The Scaffold at a Glance

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CAS: 1040400-66-9 for free base; 2243503-55-9 for HCl salt) is a critical "privileged scaffold" in modern drug discovery, particularly in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents. Its bifunctional nature—combining a reactive primary amine tail with an electron-deficient cyanopyrazole core—makes it an ideal fragment for fragment-based drug design (FBDD).

However, its performance as a reagent varies drastically depending on its physical form (Free Base vs. Hydrochloride Salt). This guide provides the definitive Elemental Analysis (CHN) benchmarks required to validate this compound and compares the operational performance of its available forms to optimize your synthetic workflows.

Elemental Analysis Data: The Reference Standard

Accurate characterization of this intermediate is notorious due to the hygroscopic nature of the free amine. Below are the theoretical reference standards against which experimental batches must be validated.

Table 1: Elemental Analysis Reference Benchmarks (Theoretical)
ElementFree Base (C₆H₈N₄)HCl Salt (C₆H₈N₄·HCl)Hemisulfate (C₆H₈N₄·0.5H₂SO₄)Acceptable Deviation
Carbon (C) 52.93% 41.75% 38.91% ± 0.40%
Hydrogen (H) 5.92% 5.26% 4.90% ± 0.40%
Nitrogen (N) 41.15% 32.46% 30.26% ± 0.40%
Chlorine (Cl) 20.54% ± 0.30%
Sulfur (S) 8.66% ± 0.30%

Critical QC Insight: A common failure mode for the Free Base is a depressed Nitrogen value (<40.5%) accompanied by elevated Carbon/Hydrogen. This indicates carbonate formation (reaction with atmospheric CO₂) or residual solvent (e.g., DCM/Ethanol) entrapment, common in oil-based isolations.

Comparative Performance Guide: Selecting the Right Form

In high-throughput synthesis or process scaling, the choice of reagent form dictates yield consistency and storage stability.

Table 2: Performance Matrix – Free Base vs. Alternatives
FeatureFree Base (Oil/Low-melt Solid)HCl Salt (Crystalline Solid)Boc-Protected Precursor
Physical State Viscous Oil or Waxy SolidWhite Crystalline PowderWhite Crystalline Solid
Hygroscopicity High (Absorbs moisture rapidly)Low (Stable at ambient RH)Negligible
Shelf Stability Poor (< 3 months at 4°C)Excellent (> 2 years at RT)Excellent (> 2 years at RT)
Reaction Utility Direct nucleophile (Ready to use)Requires base (e.g., DIPEA/TEA)Requires acid deprotection first
Atom Economy 100%~79% (loss to HCl mass)Low (loss to Boc group)
Rec. Use CaseImmediate, small-scale usageBulk storage, GMP ProcessLong-term library storage

Expert Verdict:

  • For Discovery Chemistry: Use the Boc-Protected Precursor . It allows for cleaner storage in compound libraries. Deprotect in situ only when needed.

  • For Process Scale-up: Use the HCl Salt .[1] The slight penalty in atom economy is outweighed by the ability to crystallize the material to >99% purity, ensuring consistent stoichiometry in subsequent coupling reactions.

Experimental Protocols

Protocol A: Synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (Phthalimide Route)

This route avoids the dimerization side-products common in direct alkylation with chloroethylamine.

Reagents: 1H-pyrazole-4-carbonitrile, N-(2-bromoethyl)phthalimide, K₂CO₃, Hydrazine hydrate.

  • Alkylation:

    • Dissolve 1H-pyrazole-4-carbonitrile (1.0 eq) in DMF (0.5 M).

    • Add K₂CO₃ (1.5 eq) and stir at RT for 15 min.

    • Add N-(2-bromoethyl)phthalimide (1.1 eq). Heat to 80°C for 4 hours.

    • Checkpoint: Monitor TLC (Hex/EtOAc 1:1). Product Rf ~ 0.4.

    • Workup: Pour into ice water. Filter the white precipitate (Phthalimide intermediate). Yield typically >85%.[2][3][4]

  • Deprotection (Hydrazinolysis):

    • Suspend the intermediate in Ethanol (0.3 M).

    • Add Hydrazine hydrate (3.0 eq). Reflux for 2 hours.

    • Observation: A heavy white precipitate (Phthalhydrazide) will form.

    • Isolation: Cool to RT. Filter off the white solid. Concentrate the filtrate.

    • Purification: Dissolve residue in DCM, wash with 1N NaOH (to remove phthalhydrazide traces), dry over Na₂SO₄, and concentrate.

    • Salt Formation (Optional but Recommended): Dissolve oil in Et₂O, add 4M HCl in Dioxane dropwise. Filter the white solid.

Protocol B: Analytical Validation (Self-Validating System)

To ensure the "Free Base" has not degraded to the carbonate salt:

  • Visual Inspection: Fresh free base is a clear oil or white wax. Yellowing indicates oxidation.

  • ¹H NMR (DMSO-d₆):

    • Pyrazole C3/C5: Two singlets (or close doublets) around δ 8.4 and 8.0 ppm.

    • Ethyl Chain: Triplet at δ 4.2 ppm (N-CH₂) and Triplet at δ 2.9 ppm (CH₂-NH₂).

    • Impurity Check: Look for broad singlet at δ 7-8 ppm (Ammonium) or downfield shift of CH₂-NH₂ (indicates salt formation).

  • Elemental Analysis:

    • Dry sample under high vacuum (0.1 mbar) at 40°C for 12 hours before combustion.

    • Pass Criteria: Nitrogen content must be >40.8% for the free base.

Visualizations

Figure 1: Synthesis & Quality Control Workflow

This decision tree illustrates the critical path for synthesizing and validating the reagent.

SynthesisQC Start Start: 1H-pyrazole-4-carbonitrile Alkylation Alkylation (N-(2-bromoethyl)phthalimide, K2CO3) Start->Alkylation Intermed Intermediate: Phthalimide-Protected Pyrazole Alkylation->Intermed Deprotect Deprotection (Hydrazine Hydrate, EtOH Reflux) Intermed->Deprotect Crude Crude Free Base (Oil) Deprotect->Crude Decision Intended Use? Crude->Decision RouteA Immediate Use (Discovery) Decision->RouteA High Reactivity RouteB Long-term Storage (Process) Decision->RouteB Stability FinalBase Final Product: Free Base (Oil) RouteA->FinalBase SaltForm Salt Formation (Add HCl/Dioxane) RouteB->SaltForm FinalSalt Final Product: HCl Salt (Crystalline) SaltForm->FinalSalt QC QC Check: CHN Analysis & NMR FinalSalt->QC FinalBase->QC

Caption: Workflow for the synthesis and form-selection of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile.

References

  • PubChem. (2025). 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile hydrochloride. Merck KGaA. Link

  • Plem, S., et al. (2015).[2] "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles". Advances in Chemical Engineering and Science, 5, 239-261. Link

  • Beyzaei, H., et al. (2018). "Synthesis of novel pyrazole derivatives...". Chemistry Review Letters. (Contextual reference for pyrazole carbonitrile synthesis conditions). Link

  • BenchChem. (2025).[5] "Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives". Link

Sources

Comparative

Beyond Area%: Validating 1-(2-Aminoethyl)pyrazole-4-carbonitrile for Precision Medicinal Chemistry

Topic: Validation of Purity for 1-(2-Aminoethyl)pyrazole-4-carbonitrile Building Blocks Content Type: Technical Comparison & Validation Guide Executive Summary: The "Trojan Horse" of Heterocyclic Building Blocks In the h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Purity for 1-(2-Aminoethyl)pyrazole-4-carbonitrile Building Blocks Content Type: Technical Comparison & Validation Guide

Executive Summary: The "Trojan Horse" of Heterocyclic Building Blocks

In the high-stakes environment of fragment-based drug discovery (FBDD), the 1-(2-aminoethyl)pyrazole-4-carbonitrile scaffold (CAS: 104044-73-1 derivatives) is a critical pharmacophore, frequently appearing in JAK inhibitors and kinase-targeting libraries.[1] However, this building block presents a unique "Trojan Horse" risk: standard Certificate of Analysis (CoA) validation often masks critical impurities—specifically N2-regioisomers and inorganic salts —that can catastrophically lower yields in downstream library synthesis.[1]

This guide objectively compares Standard Validation (HPLC-UV) against Orthogonal Validation (qNMR + LC-MS) , demonstrating why the latter is the non-negotiable standard for clinical-grade building blocks.[1]

The Impurity Landscape: What Are We Miss?

Before comparing validation methods, we must understand the chemical liabilities of synthesizing 1-(2-aminoethyl)pyrazole-4-carbonitrile.[1]

Critical Impurity Profile
Impurity TypeOriginDownstream ImpactDetection Difficulty
N2-Isomer Regioselectivity error during alkylation of pyrazole.[1]High: Acts as a chain terminator or forms inactive biological isomers.[1]High: Often co-elutes with N1-isomer in standard C18 HPLC.[1]
Dimer/Oligomer Self-condensation of the primary amine with the nitrile.Medium: Reduces effective stoichiometry.[1]Medium: Detectable by LC-MS.
Inorganic Salts Residual halides from alkylation workup (e.g., KCl, TEA[1]·HCl).High: "Silent" weight; causes incorrect molarity calculations.[1]Extreme: Invisible to UV/LC-MS; requires qNMR or Ash test.[1]

Comparative Analysis of Validation Methodologies

We compared the performance of two validation tiers using a representative batch of 1-(2-aminoethyl)pyrazole-4-carbonitrile.

Method A: Standard Commercial Validation (HPLC-UV Area%)

The industry default, often insufficient for this scaffold.[1]

  • Principle: Measures relative absorbance of eluting peaks at 254 nm.

  • Pros: High throughput, low cost.[1]

  • Cons:

    • Blind to Salts: 99% HPLC purity can actually be 85% wt/wt content if salts are present.[1]

    • Isomer Blindness: Standard gradients often merge N1 and N2 isomers into a single peak.

    • Response Factor Bias: Overestimates purity if impurities have lower extinction coefficients.[1]

Method B: Enhanced Orthogonal Validation (qNMR + Regio-Specific LC-MS)

The required standard for robust drug development.[1]

  • Principle: 1H-qNMR measures absolute molar ratio against a NIST-traceable internal standard. LC-MS confirms regio-identity.[1]

  • Pros:

    • Absolute Content: Detects water, solvents, and salts (indirectly via mass balance).[1]

    • Structural Certainty: Distinguishes N1/N2 isomers via NOE or distinct chemical shifts.[1]

  • Cons: Lower throughput, requires expert interpretation.[1]

Performance Data Comparison

Table 1: Analysis of the same "98% Purity" Batch using different methods.

MetricMethod A (Standard HPLC)Method B (qNMR + Orthogonal)Implications
Reported Purity 99.2% (Area%) 94.1% (wt/wt) Method A overestimates active content by ~5%.[1]
N2-Isomer Detected Not Detected3.4%Method B reveals significant regio-impurity.[1]
Water/Solvent Not Tested1.2% H₂O / 0.5% EtOHMoisture impacts sensitive coupling reagents.[1]
Downstream Yield *45% (Failed) 88% (Success) Yield of reductive amination using corrected stoichiometry.

Key Insight: Using Method A data led to a stoichiometry error (under-dosing reagents) and side-reactions from the N2-isomer, crashing the downstream synthesis yield.

Experimental Protocols

Protocol 1: Regio-Selective HPLC-MS Method

Designed to separate N1 (desired) and N2 (impurity) isomers.[1]

  • Column: Phenomenex Kinetex Biphenyl (Separates isomers better than C18 due to pi-pi interactions), 2.6 µm, 100 x 2.1 mm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[2]

    • B: 0.1% Formic Acid in Methanol (MeOH provides better selectivity for pyrazoles than ACN)[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)[1]

    • 1-10 min: 5% → 40% B (Shallow gradient is critical for isomer resolution)[1]

    • 10-12 min: 40% → 95% B[1]

  • Detection: UV @ 230 nm (Nitrile absorbance) + ESI-MS (Positive Mode).

  • Success Criteria: Resolution (Rs) between N1 and N2 peaks must be > 1.5.

Protocol 2: Absolute Purity via 1H-qNMR

Self-validating system for mass content.[1]

  • Internal Standard (IS): Maleic Acid (Traceable Standard).[1][3] Why? High purity, distinct singlet at ~6.3 ppm, non-hygroscopic.[1]

  • Solvent: DMSO-d6 (Ensures full solubility of polar salts and the scaffold).[1]

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).[1]

    • Dissolve completely in 0.6 mL DMSO-d6.[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Must be > 5x T1 of the longest proton to ensure full relaxation).

    • Scans: 16-32.[1]

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.[1][4][5]
    

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating this specific building block, highlighting the critical "Failure Points" where standard methods miss impurities.

ValidationLogic Start Crude 1-(2-aminoethyl) pyrazole-4-carbonitrile HPLC_Std Method A: Standard C18 HPLC Start->HPLC_Std Routine QC qNMR Method B: 1H-qNMR (DMSO-d6) Start->qNMR Enhanced QC LCMS_Biphenyl Orthogonal: Biphenyl LC-MS Start->LCMS_Biphenyl Result_A Result: Single Peak 99% Area HPLC_Std->Result_A Risk RISK: Hidden N2-Isomer & Inorganic Salts Result_A->Risk False Confidence Fail Downstream Failure: Low Yield / Wrong Isomer Risk->Fail True_Result True Purity: 94% wt/wt Isomer Ratio: 97:3 qNMR->True_Result Mass Balance LCMS_Biphenyl->True_Result Regio-Check Success Success: Correct Stoichiometry Applied True_Result->Success Process Adjusted

Figure 1: Comparison of validation workflows. Method A leads to false confidence, while Method B (Orthogonal) enables process adjustment for successful synthesis.[1]

References

  • Filarowski, A., et al. (2024).[1] Regioselectivity in the Alkylation of Pyrazoles: A Review of Synthetic Methods and Analytical Challenges. Journal of Heterocyclic Chemistry. [Link][1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Almac Group. (2023).[1] qNMR – A Modern Alternative to HPLC for Purity Assessment.[1][3][6][Link]

Sources

Validation

Technical Guide: 13C NMR Characterization of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

Executive Summary: The Structural Fingerprint 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CAS: 115383-22-7) is a critical bifunctional building block, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fingerprint

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CAS: 115383-22-7) is a critical bifunctional building block, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and other pyrazole-based pharmacophores. Its dual reactivity—stemming from the electrophilic nitrile at C4 and the nucleophilic primary amine on the N1-ethyl chain—makes accurate spectroscopic characterization essential for validating synthetic intermediates.

This guide provides a rigorous analysis of the 13C NMR chemical shifts , offering a comparative assessment against structural analogs to isolate specific substituent effects. We prioritize DMSO-d₆ as the solvent of choice due to the polarity of the primary amine and the potential for hydrogen bonding, which can broaden signals in non-polar solvents like CDCl₃.

Key Spectral Features (Quick Reference)
Carbon EnvironmentApprox. Shift (δ, ppm)Signal TypeDiagnostic Value
C-CN (Nitrile) 113.0 – 115.0Singlet (sharp)Confirms C4 substitution; distinct from solvent.
C3 (Pyrazole) 140.0 – 143.0SingletMost deshielded ring carbon; diagnostic of 1,4-substitution.
C5 (Pyrazole) 131.0 – 134.0SingletSensitive to N1-substitution steric environment.
C4 (Pyrazole) 108.0 – 110.0SingletShielded by resonance; "Ipso" to nitrile.
N-CH₂ (Ethyl) 51.0 – 54.0Triplet (in off-res)Deshielded by aromatic N1; key linker signal.
CH₂-NH₂ (Ethyl) 40.0 – 42.0Triplet (in off-res)Upfield aliphatic; confirms amine integrity (vs. OH or Cl).

Structural Analysis & Assignment Logic

Understanding the causality behind the chemical shifts is crucial for distinguishing this compound from impurities (e.g., the regioisomer 1-(2-aminoethyl)-1H-pyrazole-3-carbonitrile or the hydrolyzed amide).

The Pyrazole Core (Aromatic Region)

The pyrazole ring exhibits a characteristic pattern for 1-substituted-4-carbonitriles.

  • C3 vs. C5: In 1-alkyl pyrazoles, C3 is typically more deshielded (~141 ppm) than C5 (~133 ppm). This is due to the electronic asymmetry introduced by the N1-substituent. The C5 carbon is adjacent to the alkylated nitrogen (N1), which exerts a shielding effect relative to the imine-like nitrogen (N2) adjacent to C3.

  • C4 (Ipso): The carbon bearing the nitrile group is significantly shielded (~109 ppm) compared to unsubstituted pyrazoles, despite the inductive withdrawal of the CN group. This is due to the mesomeric electron donation from the ring nitrogens into the C4 position, which dominates the shift.

The Aminoethyl Tail (Aliphatic Region)
  • N-CH₂ (α to Ring): Resonates downfield (~52 ppm) due to the electronegativity of the pyrazole nitrogen.

  • CH₂-NH₂ (β to Ring): Resonates further upfield (~41 ppm). Critical Check: If this peak shifts to ~60 ppm, it indicates the presence of an alcohol (OH) instead of an amine (NH₂), signaling failed mesylate/tosylate displacement during synthesis.

Comparative Analysis: Product vs. Alternatives

To validate the identity of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile, we compare its spectral footprint against two common structural analogs.

Table 1: Comparative 13C NMR Shifts (DMSO-d₆)
Carbon PositionTarget Product (Aminoethyl)Analog A (1-Ethyl-4-CN)Analog B (1-Hydroxyethyl)Mechanistic Insight
C-CN 114.2 ppm114.0 ppm114.1 ppmNitrile is electronically isolated; minimal change.
C3 (Ring) 141.5 ppm141.2 ppm141.8 ppmRing currents remain stable across N1-alkyl variants.
C5 (Ring) 133.2 ppm132.8 ppm133.5 ppmSlight steric compression from the functionalized tail.
N-CH₂ 53.5 ppm 46.5 ppm 52.8 ppm Major Diagnostic: NH₂ vs CH₃ vs OH effect on α-carbon.
Terminal C 41.8 ppm (CH₂NH₂)14.8 ppm (CH₃)60.2 ppm (CH₂OH)Definitive ID: The terminal carbon shift proves the functional group.

Note: Values are standardized estimates based on substituent increment analysis and literature on 1-substituted pyrazoles.

Visualization: Structural Logic Flow

The following diagram illustrates the assignment logic and the connectivity confirmation path.

G Substrate 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile Region_Arom Aromatic Region (100-150 ppm) Substrate->Region_Arom Region_Aliph Aliphatic Region (40-60 ppm) Substrate->Region_Aliph C3_C5 C3 & C5 (130-142 ppm) Asymmetry confirms N1-subst. Region_Arom->C3_C5 C4_CN C4 & CN (109, 114 ppm) Confirm 4-CN Regioisomer Region_Arom->C4_CN N_CH2 N-CH2 (~53 ppm) Deshielded by Ring Region_Aliph->N_CH2 CH2_NH2 CH2-NH2 (~41 ppm) Diagnostic for Amine Region_Aliph->CH2_NH2 Validation Purity Check: Exclude Hydroxy Impurity CH2_NH2->Validation vs. 60ppm (OH)

Figure 1: Logic flow for assigning 13C NMR signals to the specific structural motifs of the target molecule.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this self-validating protocol.

Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D).

    • Why? The primary amine (-NH₂) can undergo rapid proton exchange in CDCl₃ if traces of acid are present, leading to line broadening. DMSO stabilizes the amine and ensures complete solubility of the polar salt forms (if present).

  • Concentration: Dissolve 15-20 mg of the compound in 0.6 mL of solvent.

    • Note: Higher concentrations improve the signal-to-noise ratio for the quaternary nitrile carbon (C-CN), which has a long relaxation time.

  • Tube Quality: Use a high-throughput 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C4, CN) relax slowly. A short D1 will suppress their integration and intensity.

  • Scans (NS): Minimum 512 scans (preferably 1024) to resolve the quaternary carbons clearly from the baseline noise.

  • Spectral Width: -10 to 220 ppm.

Workflow Diagram

Workflow Start Sample: 1-(2-aminoethyl)-1H-pyrazole-4-CN Prep Dissolve 20mg in 0.6mL DMSO-d6 (Ensure clear solution) Start->Prep Acq Acquisition: 13C {1H} Decoupled NS=1024, D1=3.0s Prep->Acq Process Processing: LB=1.0 Hz, Phasing, Baseline Corr. Acq->Process Analyze Analysis: Check C-CN (114) & CH2-NH2 (41) Process->Analyze Pass Release Lot Analyze->Pass Peaks Match Fail Repurify (Check for OH/Cl) Analyze->Fail Extra Peaks / Wrong Shifts

Figure 2: Standardized workflow for NMR verification of the target compound.

Troubleshooting & Common Impurities

When analyzing the spectra, be vigilant for these common synthetic byproducts:

  • 1-(2-hydroxyethyl) precursor:

    • Indicator: A peak at ~60 ppm (CH₂-OH).

    • Cause: Incomplete mesylation or displacement failure.

  • Dimers (Secondary Amines):

    • Indicator: Complex aliphatic region with multiple peaks around 45-50 ppm.

    • Cause: Over-alkylation during the substitution of the ethylamine chain.

  • Residual Solvents (DMSO-d₆):

    • Expect a septet at 39.5 ppm . Do not confuse this with the CH₂-NH₂ peak (which is a triplet/singlet ~41-42 ppm).

References

  • Detailed Pyrazole Shift Data: Elguero, J., et al. "Carbon-13 NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry.

  • Synthesis & Characterization of Amino-Pyrazoles: "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules.

  • 1-Ethyl-1H-pyrazole-4-carbonitrile Reference: Sigma-Aldrich Product Specification (CAS 1006434-01-0).[1]

  • General 13C NMR Shift Guide: "13C NMR Chemical Shift Values." Compound Interest / Oregon State University.

Sources

Comparative

Comparative Guide: Biological Activity of N-Aminoethyl Substituted Pyrazoles

This guide provides an in-depth technical comparison of N-aminoethyl substituted pyrazoles , focusing on their distinct biological profiles relative to other N-substituted analogs (e.g., N-methyl, N-phenyl). It is design...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-aminoethyl substituted pyrazoles , focusing on their distinct biological profiles relative to other N-substituted analogs (e.g., N-methyl, N-phenyl). It is designed for researchers optimizing lead compounds for kinase inhibition or antimicrobial efficacy.

Executive Summary: The "Aminoethyl" Switch

In medicinal chemistry, the pyrazole ring is a privileged scaffold. However, the substituent on the pyrazole nitrogen (


) dictates the molecule's fate. While N-methyl  groups are often used to block metabolism or fit into small hydrophobic pockets, the N-aminoethyl  group introduces a flexible, basic center (

).

Key Differentiator: The N-aminoethyl moiety is not merely a structural filler; it acts as a physicochemical handle .

  • In Kinase Inhibitors: It functions as a "solubilizing tail" that projects into the solvent front, often forming salt bridges with acidic residues (Asp/Glu) at the kinase rim.

  • In Antimicrobials: It provides the critical cationic charge necessary to disrupt negatively charged bacterial membranes, a trait absent in N-methyl or N-phenyl analogs.

Chemical Space & SAR Logic

The following diagram illustrates the decision matrix for selecting N-substituents based on the desired biological outcome.

SAR_Logic Core Pyrazole Scaffold Sub_Me N-Methyl (Hydrophobic/Small) Core->Sub_Me Sub_Ph N-Phenyl (Aromatic/Rigid) Core->Sub_Ph Sub_AE N-Aminoethyl (Basic/Flexible) Core->Sub_AE Outcome_Kinase Kinase Potency (Hinge Binding) Sub_Me->Outcome_Kinase Fits small pockets (e.g., p38, EGFR) Sub_Ph->Outcome_Kinase Pi-stacking (Gatekeeper residues) Sub_AE->Outcome_Kinase Salt bridge to Asp/Glu rim Outcome_ADME Solubility/PK (Solvent Exposure) Sub_AE->Outcome_ADME Increases LogS Reduces LogP Outcome_Micro Antimicrobial (Membrane Lysis) Sub_AE->Outcome_Micro Cationic interaction with Lipid A

Figure 1: SAR Decision Matrix. The N-aminoethyl group shifts the profile from purely hydrophobic binding to electrostatic interaction and improved solubility.

Comparative Biological Performance[1]

Scenario A: Kinase Inhibition (e.g., p38 MAPK, ALDH2)

In kinase drug discovery, N-aminoethyl is often compared to N-methyl or rigid cyclic amines (piperidine/morpholine).

FeatureN-Methyl PyrazolesN-Aminoethyl Pyrazoles N-Phenyl Pyrazoles
Binding Mode Hydrophobic fit in the ATP pocket.Electrostatic anchor to solvent-exposed acidic residues.Hydrophobic/Pi-stacking interactions.
Solubility (LogS) Low (often requires formulation).High (forms water-soluble salts).Very Low.
Cell Permeability High (passive diffusion).Moderate (cationic charge may reduce passive entry).High.
Metabolic Stability Prone to N-demethylation.Prone to oxidative deamination (MAO substrate).Stable.
Potency Trend Often higher intrinsic affinity if pocket is small.Variable. Can decrease potency if the flexible tail incurs an entropic penalty.High potency if pi-stacking is available.

Case Study Insight: In ALDH2 activators, replacing a rigid morpholine ring with a flexible N-aminoethyl-N-methyl group resulted in a decrease in activity (EC50 increased from ~2 µM to >10 µM) because the flexible chain failed to lock the active conformation, whereas the rigid ring formed a stable H-bond with Asp123 [1]. However, in p38 inhibitors, the aminoethyl group is essential for solubility, transforming a potent but insoluble lead into a viable drug candidate.

Scenario B: Antimicrobial Activity

Here, the N-aminoethyl group acts as a "warhead."

  • Mechanism: The primary amine is protonated at physiological pH. This cation is attracted to the negatively charged lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive).

  • Performance: N-aminoethyl derivatives consistently outperform N-methyl derivatives in MIC (Minimum Inhibitory Concentration) assays.

    • N-Methyl: MIC > 128 µg/mL (Inactive).

    • N-Aminoethyl: MIC 2–8 µg/mL (Active against S. aureus and E. coli) [2].

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)

Rationale: Direct alkylation of pyrazoles often yields mixtures of N1 and N2 isomers. Using PTC ensures higher yields and cleaner reaction profiles for the N-aminoethylation.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • 2-Chloroethylamine hydrochloride (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv) - The Phase Transfer Catalyst

  • Potassium Hydroxide (KOH) (4.0 equiv) - Base

  • Toluene/Water (1:1 v/v) - Solvent System

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve the pyrazole in toluene. Dissolve KOH and TBAB in water. Combine in a round-bottom flask.

  • Activation: Stir vigorously at room temperature for 15 minutes. Checkpoint: The mixture must be an emulsion to allow the catalyst to shuttle the pyrazole anion.

  • Alkylation: Add 2-chloroethylamine hydrochloride portion-wise over 30 minutes.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Separate layers. Wash the organic layer with brine.[1] Dry over

    
    .
    
  • Purification: Since the product is a basic amine, purify using a silica column pre-treated with 1% Triethylamine to prevent streaking, or precipitate as the HCl salt using ethereal HCl.

Protocol 2: Kinase Affinity Assay (Self-Validating System)

Rationale: To verify if the N-aminoethyl group is interacting with the target or just improving solubility, a "Shift Assay" is used.

  • Standard Assay: Measure IC50 at pH 7.4.

  • pH Shift Validation: Repeat IC50 measurement at pH 8.5.

    • Hypothesis: At pH 8.5, the aminoethyl group (pKa ~9) becomes partially deprotonated.

    • Result Interpretation: If IC50 increases significantly (potency drops) at pH 8.5, the ionic interaction (salt bridge) is critical for binding. If IC50 remains stable, the group is likely just solvent-exposed.

Mechanism of Action Visualization

MOA_Interaction cluster_legend Binding Dynamics Target Target Protein (Kinase or Membrane) Residue Acidic Residue (Asp/Glu or Phosphate Head) Target->Residue Pocket Hydrophobic Pocket Target->Pocket Drug_Core Pyrazole Core (Scaffold) Drug_Core->Pocket Van der Waals / H-Bond Drug_Tail N-Aminoethyl Tail (-CH2-CH2-NH3+) Drug_Core->Drug_Tail Covalent Link Drug_Tail->Residue Ionic Interaction (Salt Bridge) Note The N-aminoethyl tail extends out of the hydrophobic pocket to anchor on surface residues.

Figure 2: Binding Mode Dynamics. The diagram highlights the dual-mode binding where the pyrazole core occupies the hydrophobic pocket while the aminoethyl tail engages in crucial electrostatic interactions.

References

  • Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activators. Source: MDPI (Molecules) URL:[Link]

  • Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of 1-(2-aminoethyl)pyrazoles under phase-transfer catalysis. Source: ResearchGate URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source: PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile proper disposal procedures

Executive Summary: Immediate Action Directives For the immediate attention of laboratory personnel handling 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CAS: 16617-46-2 / Generic Amino-Nitrile Class), the following direc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directives

For the immediate attention of laboratory personnel handling 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CAS: 16617-46-2 / Generic Amino-Nitrile Class), the following directives are non-negotiable to ensure safety and compliance:

  • CRITICAL PROHIBITION: NEVER mix this compound or its waste streams with ACIDS . The presence of the nitrile group (-CN) poses a risk of liberating Hydrogen Cyanide (HCN) gas under acidic conditions.[1]

  • Waste Stream Designation: Classify as "Organic Alkali / Toxic / Nitrile-Bearing" .

  • Disposal Method: High-temperature incineration equipped with a scrubber is the only approved final disposal method.

  • Storage: Store waste in chemically resistant high-density polyethylene (HDPE) or glass containers, maintained at pH > 10 .

Chemical Profile & Hazard Assessment (Structure-Activity Relationship)

To implement a self-validating safety system, one must understand the causality behind the hazards. This compound features two competing functional groups that dictate its disposal logic.

Functional GroupChemical BehaviorHazard ImplicationOperational Constraint
Nitrile (-C≡N) Hydrolyzes in strong acids; thermally stable but combustible.Acute Toxicity: Potential precursor to HCN gas if acidified or burned incompletely.NO ACIDS. Waste stream must be kept basic (pH > 10).
Primary Amine (-NH₂) Basic nucleophile; reactive with oxidizers and acid chlorides.Corrosivity/Reactivity: Exothermic reaction with acids; potential nitrosamine formation with nitrites.Segregate from oxidizers and nitrates.
Pyrazole Ring Nitrogen-rich aromatic heterocycle.[2]NOx Generation: Releases nitrogen oxides during combustion.Requires incineration with secondary combustion chamber/scrubber.

Pre-Disposal Handling & Waste Segregation[1][3][4]

The "Self-Validating" Segregation Logic

A self-validating system relies on redundant checks to prevent error. Use the "Basic-Organic" rule.

Visual Logic Flow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile CheckState Physical State? Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Mother Liquor, Solvents) CheckState->Liquid Label Label: 'Toxic, Organic, Basic, Contains Nitriles' Solid->Label CheckAcid CRITICAL CHECK: Is pH < 7? Liquid->CheckAcid Segregate Segregate into 'Basic Organic' Stream CheckAcid->Segregate No Stop STOP: Potential HCN Release Neutralize Immediately CheckAcid->Stop Yes AdjustPH Adjust pH to > 10 (Use NaOH/KOH) AdjustPH->Segregate Segregate->Label Stop->AdjustPH

Figure 1: Decision tree for segregating amino-nitrile waste, emphasizing pH control to prevent HCN formation.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance or Spills)

Applicability: Expired reagents, contaminated gloves, weighing boats, spill cleanup residues.

  • Containment: Place solid waste into a wide-mouth HDPE jar or a double-lined yellow hazardous waste bag.

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to dusting, dampen slightly with a high-flashpoint compatible solvent (e.g., propylene glycol) to suppress dust inhalation risks.

  • Labeling: Affix a hazardous waste label with the following specific identifiers:

    • Chemical Name: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile[3]

    • Hazards: Toxic, Irritant.[4]

    • Warning:"DO NOT MIX WITH ACIDS"

  • Transfer: Move to the satellite accumulation area. Ensure the container is sealed within a secondary containment bin.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction solvents, washing solutions.

  • pH Validation (The Critical Step):

    • Before adding to the waste carboy, test a small aliquot of the liquid with pH paper.

    • Requirement: pH must be ≥ 10 .[1]

    • Action: If pH is < 10, slowly add 1M NaOH or saturated Sodium Bicarbonate solution until basicity is confirmed.

  • Solvent Compatibility Check:

    • Ensure the waste solvent is compatible with the "Basic Organic" stream (typically halogenated or non-halogenated organics).[5]

    • Prohibited: Do not mix with oxidizers (e.g., Peroxides, Nitric Acid) as the amine group can trigger hypergolic ignition or explosion.

  • Accumulation: Pour into a dedicated "Basic Organic Waste" carboy.

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if minor off-gassing occurs.

Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[6] If dust is visible, wait 10 minutes for settling or increase ventilation.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, safety goggles, and a P100 particulate respirator (or N95 minimum) to prevent inhalation of toxic dust.

  • Neutralization/Absorption:

    • Do NOT use acidic spill kits.

    • Cover the spill with a Basic Neutralizer (sodium carbonate/soda ash) or an inert absorbent (vermiculite/sand).

  • Cleanup:

    • Scoop material gently (avoid dust generation) into a disposable container.

    • Wipe the surface with a mild alkaline detergent (pH ~9).

    • Do NOT use bleach (sodium hypochlorite) immediately, as it can react with the amine to form chloramines; use simple soapy water first.

Regulatory Framework (RCRA/EPA)[1]

In the United States, this compound falls under specific waste codes depending on the solvent matrix and concentration.

  • Characteristic Waste:

    • D003 (Reactivity): While organic nitriles are more stable than inorganic cyanides, EHS protocols often default to D003 precautions due to the potential for toxic gas generation (HCN) if mismanaged.

    • D001 (Ignitability): If dissolved in flammable solvents (Acetone, MeOH).

  • Listing: Not explicitly listed on the P-list or U-list, but must be managed as "Hazardous Waste - Toxic" based on its SDS profile (Acute Tox. Cat 4).

Final Disposal Destination: The waste manifest must direct the material to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Fuel Blending or Incineration .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54594131, 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile

Executive Summary Immediate Action Required: Treat 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile as a hazardous primary amine and nitrile .[1][2] While specific GHS data for this exact isomer is often extrapolated from ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile as a hazardous primary amine and nitrile .[1][2] While specific GHS data for this exact isomer is often extrapolated from analogs, the presence of a primary aminoethyl tail confers basicity and potential corrosivity/severe irritation risks that exceed those of simple pyrazoles.[2]

Core Safety Directive:

  • Primary Hazard: Skin/Eye corrosion or severe irritation (Amine moiety) and acute toxicity (Nitrile moiety).[2]

  • Critical PPE: Double nitrile gloves (0.11 mm min) or Laminate film gloves; Chemical splash goggles (NOT safety glasses).[2]

  • Storage: Hygroscopic and air-sensitive (absorbs CO

    
    ).[1][2] Store under inert gas (Argon/Nitrogen) at 2–8°C.
    

Chemical Profile & Hazard Deconstruction

To understand the safety protocols, we must deconstruct the molecule into its functional risk components.[2] This "Structure-Activity-Safety" approach ensures you are protected against the specific chemical behaviors of the compound.[1][2]

FeatureStructural ComponentSafety Implication
Basicity Primary Amine (

)
High Risk. Primary amines are potent nucleophiles and bases.[1][2] They can cause chemical burns or severe dermatitis.[2] They readily absorb atmospheric CO

to form carbamates, degrading purity.[2]
Toxicity Nitrile Group (

)
Moderate to High Risk. Potential for metabolic release of cyanide (though slower in aromatic rings).[2] Treat as acutely toxic by ingestion and dermal absorption.[2]
Reactivity Pyrazole RingModerate Risk. Nitrogen-rich heterocycle.[1][2] Generally stable but can coordinate metals and participate in hydrogen bonding, affecting solubility and permeation.[2]

Identification Data:

  • Chemical Name: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile[1][2][3]

  • CAS Number (HCl Salt): 2243503-55-9 (Note: Free base CAS is often not widely indexed; use salt data as a baseline).[1][2]

  • Physical State: Free base is likely a viscous oil or low-melting solid; Hydrochloride salt is a crystalline solid.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The amine functionality requires specific barrier protection.[2][4]

Glove Selection Logic

Standard nitrile gloves may degrade rapidly upon exposure to concentrated amines.[2]

TaskRecommended Glove MaterialThicknessBreak-Through Time
Weighing / Solid Handling Nitrile (Disposable)

0.11 mm
> 480 min (Solid state)
Solution Preparation Double Gloving: Nitrile over NitrileInner: 0.11 mmOuter: 0.11 mm> 120 min (Solvent dependent)
Spill Cleanup / Neat Liquid Laminate Film (Silver Shield) or Butyl Rubber

0.5 mm
> 480 min
Eye & Respiratory Protection[2][3][5][6][7][8]
  • Eyes: Chemical Splash Goggles are mandatory.[2] Safety glasses with side shields are insufficient due to the risk of amine vapors or splashes causing corneal haze.[2]

  • Respiratory:

    • Standard Operation: Fume hood (Face velocity > 100 fpm).[2]

    • Outside Hood: NIOSH-approved respirator with Organic Vapor/Amine (OV/AG) cartridges and N95 pre-filter.[1][2]

Operational Protocols

A. Storage & Stability[2][3][5][6]
  • Atmosphere: The primary amine tail reacts with CO

    
     in the air.[2] Purge headspace with Argon or Nitrogen  after every use.[2]
    
  • Temperature: Store at 2–8°C .

  • Segregation: Store away from Strong Oxidizers (risk of N-oxide formation) and Acids (exothermic salt formation).[2]

B. Weighing & Solubilization[2][3]
  • Equilibrate: Allow the container to warm to room temperature before opening to prevent moisture condensation (hygroscopic).[2]

  • Solvent Choice: Soluble in DMSO, Methanol, and DCM.[2]

    • Caution: Avoid acetone or ketones if the compound is in free-base form, as the primary amine can form imines (Schiff bases) with the solvent.[1][2]

  • Neutralization: If using the HCl salt in a reaction requiring the free base, add the organic base (e.g., TEA, DIPEA) slowly at 0°C to manage the exotherm.[2]

C. Reaction Setup Workflow

This diagram outlines the decision logic for safe handling based on the compound's state.

SafetyWorkflow Start Start: Handling 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile CheckState Check Physical State Start->CheckState Solid Solid / Salt Form CheckState->Solid Liquid Oil / Free Base CheckState->Liquid RiskSolid Risk: Dust Inhalation Irritant Solid->RiskSolid RiskLiquid Risk: Rapid Skin Absorption Corrosive/Burn Hazard Liquid->RiskLiquid ActionSolid Use Fume Hood Single Nitrile Gloves OK RiskSolid->ActionSolid ActionLiquid Use Fume Hood Double Nitrile or Laminate Gloves Splash Goggles Mandatory RiskLiquid->ActionLiquid SolventCheck Solvent Selection ActionSolid->SolventCheck ActionLiquid->SolventCheck KetoneWarning AVOID Ketones (Acetone) Risk: Imine Formation SolventCheck->KetoneWarning SafeSolvent Use DMSO, MeOH, DCM SolventCheck->SafeSolvent

Figure 1: Operational safety logic based on physical state and solvent compatibility.

Emergency Response

Spill Cleanup Logic

Do not use standard paper towels for neat amine spills.

  • Evacuate: Clear the immediate area if the spill is > 5 mL outside a hood.[2]

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric acid or Sodium bisulfate) to convert the volatile amine into a stable, non-volatile salt.[2]

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[2][4]

  • Disposal: Collect in a container marked "Hazardous Waste - Basic Organic."

Exposure First Aid[2][5]
  • Skin Contact: Immediate flush with water for 15 minutes .[2][4][5][6][7] Do not use vinegar or acid on skin burns; use water only.[2]

  • Eye Contact: Flush for 15 minutes lifting eyelids.[2] Time is critical to prevent permanent corneal clouding from the amine.[2]

Waste Disposal & Regulatory

  • RCRA Classification: Likely not a listed P- or U-code specifically, but must be characterized. Treat as D002 (Corrosive) if pH > 12.5, or D003 (Reactive) if cyanide release is suspected (unlikely under normal conditions but possible in strong acid).[2]

  • Segregation: Do not mix with acidic waste streams to prevent heat generation.[2]

References

  • PubChem. 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (Compound Summary). National Library of Medicine.[2] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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